Vernakalant
Description
Properties
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQKCBVWWUUKN-KZNAEPCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229659 | |
| Record name | Vernakalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794466-70-9 | |
| Record name | Vernakalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794466-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vernakalant [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vernakalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vernakalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrrolidinol, 1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]-, (3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERNAKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G468C8B13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vernakalant's Mechanism of Action on Atrial-Selective Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vernakalant is an antiarrhythmic agent notable for its relative atrial selectivity, rendering it a valuable tool for the rapid conversion of recent-onset atrial fibrillation (AF). This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with key atrial-selective ion channels. We present a comprehensive summary of its pharmacological properties, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of cardiovascular drug development.
Introduction
Atrial fibrillation is the most common sustained arrhythmia encountered in clinical practice, posing a significant burden on healthcare systems worldwide. Pharmacological cardioversion remains a cornerstone of AF management, and the ideal agent would exhibit high efficacy with minimal ventricular proarrhythmic risk. This compound (formerly RSD1235) emerged as a promising candidate due to its unique electrophysiological profile, characterized by a multi-ion channel blocking effect with a degree of atrial selectivity.[1][2] This selectivity is attributed to its action on ion channels predominantly expressed in the atria and its state-dependent blockade of sodium channels.[3][4]
This guide delves into the core mechanisms that underpin this compound's therapeutic effect, providing quantitative data on its potency against various ion channels, detailed methodologies for reproducing key experiments, and graphical representations to facilitate a deeper understanding of its complex interactions.
Pharmacological Profile: A Multi-Target Approach to Atrial Rrhythm Control
This compound exerts its antiarrhythmic effect through the modulation of several key ion channels that govern the atrial action potential. Its primary mechanism involves the blockade of potassium and sodium channels, leading to a prolongation of the atrial effective refractory period (ERP) and a slowing of conduction, respectively.[5][6]
Atrial-Selective Potassium Channel Blockade
A key feature of this compound's atrial selectivity is its potent inhibition of potassium currents that are more prominent in the atria than in the ventricles.
-
Ultra-rapid Delayed Rectifier Potassium Current (IKur): Mediated by the Kv1.5 channel, IKur is a major contributor to atrial repolarization.[7] this compound is a potent blocker of IKur, which contributes significantly to the prolongation of the atrial action potential duration (APD) and ERP.[7][8]
-
Acetylcholine-Activated Potassium Current (IK,ACh): This current, mediated by Kir3.1/3.4 channels, is activated by vagal stimulation and contributes to the shortening of the atrial APD, a hallmark of AF. This compound's inhibition of IK,ACh counteracts this effect, further contributing to ERP prolongation.[4][7]
-
Transient Outward Potassium Current (Ito): While also present in the ventricles, Ito, mediated by channels such as Kv4.3, plays a more significant role in atrial repolarization. This compound exhibits inhibitory effects on this current.[5][8]
State-Dependent Sodium Channel Blockade
This compound's interaction with the cardiac sodium channel (Nav1.5), which mediates the fast inward sodium current (INa), is crucial to its mechanism and exhibits important state-dependent properties.
-
Frequency-Dependence: The blocking effect of this compound on INa is more pronounced at higher stimulation frequencies, a characteristic known as use-dependence or frequency-dependence.[9][10] This property is particularly relevant in the context of the rapid atrial rates observed during AF, leading to a greater reduction in conduction velocity in fibrillating atrial tissue compared to the ventricles, which are contracting at a slower rate.[11]
-
Voltage-Dependence: The potency of this compound's INa blockade is also dependent on the membrane potential, with greater inhibition observed at more depolarized potentials.[3][10] Since atrial cells in AF are often more depolarized than ventricular cells, this further contributes to its atrial-preferential action.[12]
-
Late Sodium Current (INa,L): this compound also inhibits the late component of the sodium current, which can be pathologically enhanced in conditions like AF and contribute to arrhythmogenesis.[9][12]
Effects on Other Ion Channels
This compound has a less potent effect on other cardiac ion channels, which contributes to its favorable safety profile.
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): Mediated by the hERG channel, IKr is a critical current for ventricular repolarization. While this compound does cause a minor blockade of IKr, its effect is significantly less potent than its action on atrial-specific potassium channels, resulting in a low propensity to cause significant QT prolongation and Torsades de Pointes.[2][5]
Quantitative Data on Ion Channel Blockade
The following tables summarize the inhibitory potency of this compound on various cardiac ion channels, as determined by preclinical electrophysiological studies. The IC50 value represents the concentration of the drug required to inhibit 50% of the ionic current.
| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Reference(s) |
| Kv1.5 | IKur | Human (recombinant) | 9 | [7] |
| Kir3.1/3.4 | IK,ACh | Atrial Myocardium | 10 | [7] |
| hERG | IKr | Human (recombinant) | >30 | [5] |
Table 1: Inhibitory Potency of this compound on Potassium Channels
| Channel State | Stimulation Frequency (Hz) | Holding Potential (mV) | IC50 (µM) | Reference(s) |
| Peak INa | 0.5 | -80 | 95 (SR), 84 (AF) | [13] |
| Peak INa | 0.25 | - | 40 | [10] |
| Peak INa | 20 | - | 9 | [10] |
| Peak INa | 1 | -120 | 107 | [10] |
| Peak INa | 1 | -60 | 31 | [10] |
Table 2: Frequency- and Voltage-Dependent Inhibitory Potency of this compound on the Sodium Channel (INa) SR: Sinus Rhythm; AF: Atrial Fibrillation
Experimental Protocols
The characterization of this compound's effects on ion channels has been predominantly achieved through the whole-cell patch-clamp electrophysiology technique. Below are representative protocols for key experiments.
Whole-Cell Patch-Clamp Recording of IKur (Kv1.5)
-
Cell Preparation: Human embryonic kidney (HEK-293) cells stably transfected with the human Kv1.5 gene are cultured under standard conditions. Prior to recording, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocol: From a holding potential of -80 mV, cells are depolarized to +50 mV for 500 ms to elicit IKur. This is followed by a repolarizing step to -40 mV for 500 ms to measure the tail current. This protocol is repeated at a frequency of 0.1 Hz.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak outward current at +50 mV is measured before and after the application of varying concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.
-
Whole-Cell Patch-Clamp Recording of Frequency-Dependent INa (Nav1.5)
-
Cell Preparation: HEK-293 cells stably expressing the human Nav1.5 channel are used.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
Bath Solution (Extracellular): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocol for Frequency-Dependence: From a holding potential of -100 mV, a train of depolarizing pulses to -20 mV for 20 ms is applied at varying frequencies (e.g., 0.5 Hz, 1 Hz, 5 Hz, 10 Hz).
-
Data Acquisition and Analysis: The peak inward sodium current for each pulse in the train is measured. The reduction in peak current with successive pulses at a given frequency is used to quantify the degree of use-dependent block by this compound. IC50 values are determined at different stimulation frequencies.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathway of this compound's action on atrial ion channels.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound for cardioversion of recent-onset atrial fibrillation: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: a new drug to treat patients with acute onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Rate-Dependent Effects of this compound in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bi-atrial high-density mapping reveals inhibition of wavefront turning and reduction of complex propagation patterns as main antiarrhythmic mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Late Sodium Channel Current Block in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Guide to the Molecular Targets of Vernakalant in Human Atrial Cardiomyocytes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vernakalant is an antiarrhythmic agent specifically developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm. Its efficacy is rooted in a unique pharmacological profile characterized by the blockade of multiple ion channels, with a notable selectivity for atrial over ventricular tissue. This selectivity is achieved by targeting ion channels predominantly expressed in the atria and through a rate- and voltage-dependent mechanism of action that enhances its effect in the rapidly firing and depolarized cells characteristic of AF.[1][2][3] This technical guide provides a detailed overview of this compound's molecular targets in human atrial cardiomyocytes, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and study workflows.
Primary Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking key potassium and sodium ion channels involved in the atrial action potential.[4][5] This multi-channel blockade prolongs the atrial effective refractory period (ERP) and slows conduction velocity, thereby terminating the re-entrant circuits that sustain AF.[1] A crucial feature of this compound is its use-dependence: its blocking effect on sodium channels increases with higher heart rates, making it particularly effective during atrial fibrillation.[3][6]
Quantitative Analysis of Molecular Targets
The affinity of this compound for various ion channels has been quantified in studies using human atrial cardiomyocytes from patients in both sinus rhythm (SR) and chronic atrial fibrillation (AF). These studies provide critical insight into the drug's potency and selectivity. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Ion Channel | Current | IC50 (µM) | Tissue/Cell Type | Stimulation Frequency | Reference |
| Sodium Channels | |||||
| Nav1.5 | Peak INa | 95 | Human Atrial Cardiomyocytes (SR) | 0.5 Hz | [7][8][9] |
| Nav1.5 | Peak INa | 84 | Human Atrial Cardiomyocytes (AF) | 0.5 Hz | [7][8][9] |
| Nav1.5 | dV/dtmax | < 10 | Human Atrial Trabeculae (SR & AF) | >3 Hz | [7][10][11] |
| Potassium Channels | |||||
| Kv1.5 / Kv4.3 | IKur / Ito (AUC) | 19 | Human Atrial Cardiomyocytes (SR) | N/A | [7][8][11] |
| Kv1.5 / Kv4.3 | IKur / Ito (AUC) | 12 | Human Atrial Cardiomyocytes (AF) | N/A | [7][8][11] |
| Kir3.1/3.4 | IK,ACh | Blocked | Human Atrial Cardiomyocytes | N/A | [7][10] |
| hERG | IKr | Minor Blockade | (Indirectly Assessed) | N/A | [3][6][12] |
| Calcium Channels | |||||
| Cav1.2 | ICa,L | 84 | Human Atrial Cardiomyocytes (SR) | N/A | [7][8][13] |
Note: AUC refers to the Area Under the Curve for the initial phase of the outward current, representing a more accurate measure of the block of rapidly inactivating currents like IKur and Ito.
Detailed Molecular Interactions
Potassium Channel Blockade
This compound's atrial selectivity is primarily attributed to its action on potassium channels that are more prominent in the atria than the ventricles.[2]
-
IKur (Ultra-rapid delayed rectifier current): Carried by Kv1.5 channels, IKur is critical for atrial repolarization and is largely absent in human ventricles. By blocking this current, this compound selectively prolongs the action potential duration (APD) and effective refractory period in the atria.[3][14]
-
IK,ACh (Acetylcholine-activated potassium current): Carried by Kir3.1/3.4 channels, this current is activated by vagal stimulation and contributes to the shortening of the atrial APD, which can promote AF. This compound's inhibition of IK,ACh helps to prolong the atrial APD.[10][14]
-
Ito (Transient outward current): This current, carried mainly by Kv4.3 channels, contributes more to atrial than ventricular repolarization. This compound's blockade of Ito further aids in prolonging the atrial ERP.[1][6]
-
IKr (Rapid delayed rectifier current): While this compound does have a minor blocking effect on hERG channels which carry the IKr current, this effect is significantly less potent than that of many other antiarrhythmic drugs, contributing to a lower risk of ventricular proarrhythmias like Torsades de Pointes.[6][12]
Sodium Channel Blockade
This compound blocks atrial voltage-gated sodium channels (Nav1.5) in a manner that is both rate- and voltage-dependent.[6]
-
Rate-Dependence: The affinity of this compound for the activated state of the sodium channel increases with the heart rate.[4] This means its blocking effect is stronger during the rapid rates of AF and weaker at normal sinus rhythm, a desirable property for an anti-AF agent.[3]
-
Voltage-Dependence: Atrial cells have a more depolarized resting membrane potential than ventricular cells, especially during AF.[3][15] this compound shows a higher affinity for channels in this depolarized state, further contributing to its atrial-selective action.[15] This blockade of the peak sodium current (INa) slows conduction velocity in the fibrillating atria.
Calcium Channel Blockade
Studies have shown that this compound can inhibit the L-type calcium current (ICa,L) in human atrial cardiomyocytes, though with a lower potency (IC50 of 84 µM) compared to its effects on key potassium and sodium currents.[7][8][13] This action may contribute to its overall electrophysiological profile.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the integrated effect of this compound on the primary ion channels in a human atrial cardiomyocyte, leading to the termination of atrial fibrillation.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using the whole-cell patch-clamp technique on acutely isolated human atrial cardiomyocytes.[7][10]
Tissue Procurement and Cardiomyocyte Isolation
-
Source: Right atrial appendages are obtained from patients with documented sinus rhythm or chronic atrial fibrillation undergoing cardiac surgery.
-
Isolation Procedure: The tissue is minced and enzymatically digested, typically using a protease and collagenase solution, to release single, viable cardiomyocytes.
-
Storage: Isolated cells are stored in a solution at room temperature and used for electrophysiological recordings within several hours.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents across the entire cell membrane.
-
Setup: The core setup includes a microscope, an anti-vibration table, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.[16][17]
-
Pipettes and Solutions: Glass micropipettes with a specific resistance (e.g., 3-7 MΩ) are filled with an intracellular solution mimicking the cell's internal environment. The isolated cells are placed in a recording chamber and perfused with an extracellular (bath) solution.[18][19]
-
Giga-seal Formation: The micropipette is precisely guided to touch the membrane of a single cardiomyocyte. Light suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.[20]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[18]
-
Voltage-Clamp Mode: The amplifier holds the cell membrane potential at a constant level (clamps the voltage). This allows for the direct measurement of the amplitude and kinetics of specific ion currents by applying a series of voltage steps (voltage protocols) designed to activate or inactivate the channels of interest.
-
Drug Application: this compound is applied at various concentrations to the bath solution perfusing the cell. The effect on the target ion current is recorded, and concentration-response curves are generated to calculate the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for determining the IC50 of this compound for a specific ion current using the whole-cell patch-clamp method.
Conclusion
This compound's efficacy as a rapid-acting antiarrhythmic for atrial fibrillation stems from its sophisticated, multi-target mechanism of action. By preferentially blocking key atrial sodium and potassium channels in a rate- and voltage-dependent manner, it achieves a desirable level of atrial selectivity. This minimizes effects on ventricular electrophysiology and reduces the risk of proarrhythmia. The quantitative data derived from electrophysiological studies on native human atrial cardiomyocytes provide a solid foundation for understanding its clinical utility and guide future drug development efforts in the field of antiarrhythmic therapy.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The new antiarrhythmic drug this compound: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Antiarrhythmic Effects of this compound in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Patch Clamp Protocol [labome.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. researchgate.net [researchgate.net]
Vernakalant's Impact on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electrophysiological effects of vernakalant, a multi-ion channel blocker, with a primary focus on its modulation of cardiac action potential duration (APD). This compound is recognized for its relative atrial selectivity, making it a significant agent in the management of atrial fibrillation. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its cellular interactions and experimental assessment.
Core Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels involved in the generation and propagation of the cardiac action potential. Its primary targets are the atrial-selective potassium currents and frequency-dependent sodium channels. This multi-channel blockade leads to a prolongation of the atrial effective refractory period (ERP), a key factor in terminating re-entrant arrhythmias like atrial fibrillation.[1][2][3] The drug's affinity for the activated state of sodium channels increases with heart rate, making it more effective during tachycardia.[2][4]
The primary ion channels targeted by this compound include:
-
Voltage-gated Sodium Channels (INa): this compound causes a rate- and voltage-dependent block of the fast sodium current, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[4][5] This action becomes more pronounced at higher heart rates, a characteristic that contributes to its efficacy in atrial fibrillation.[2]
-
Ultra-rapid Delayed Rectifier Potassium Current (IKur): Encoded by the Kv1.5 channel, IKur is predominantly expressed in the atria and plays a crucial role in atrial repolarization.[6][7][8] this compound's blockade of IKur contributes to the prolongation of the atrial action potential.[7]
-
Transient Outward Potassium Current (Ito): This current, mediated by channels like Kv4.3, contributes to the early phase of repolarization (Phase 1).[4][7] Inhibition of Ito by this compound further modulates the early phase of the atrial action potential.
-
Acetylcholine-activated Potassium Current (IK,ACh): This current is activated by vagal stimulation and contributes to the shortening of the atrial action potential. This compound's blockade of IK,ACh helps to prolong the atrial refractory period, particularly in the context of vagally-mediated atrial fibrillation.[4]
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): Mediated by the hERG channel, IKr is critical for ventricular repolarization. This compound exhibits only weak inhibition of this current, which is thought to contribute to its favorable ventricular safety profile and low risk of Torsades de Pointes.[1][4]
Quantitative Effects on Ion Channels and Action Potential Parameters
The following tables summarize the quantitative effects of this compound on various cardiac ion channels and action potential parameters, as determined in preclinical and clinical studies.
Table 1: Inhibitory Concentrations (IC50) of this compound on Key Cardiac Ion Channels
| Ion Current | Species/Tissue | IC50 Value | Reference |
| INa (Peak) | Human Atrial Myocytes (Sinus Rhythm) | 95 µM | [9] |
| INa (Peak) | Human Atrial Myocytes (Atrial Fibrillation) | 84 µM | [9] |
| IKur/Ito (Area Under Curve) | Human Atrial Myocytes (Sinus Rhythm) | 19 µM | [9] |
| IKur/Ito (Area Under Curve) | Human Atrial Myocytes (Atrial Fibrillation) | 12 µM | [9] |
| ICa,L | Human Atrial Myocytes (Sinus Rhythm) | 84 µM | [9] |
Table 2: Effects of this compound on Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Parameter | Species/Tissue | Concentration | Pacing Frequency | Effect | Reference |
| APD90 | Human Atrial Trabeculae (Atrial Fibrillation) | 10 µM | 0.5, 1, and 3 Hz | Statistically significant prolongation | [10] |
| APD90 | Human Atrial Trabeculae (Sinus Rhythm) | 30 µM | 3 Hz | Prolonged by 29.6 ± 19.4 ms | [10] |
| ERP | Human Atrial Trabeculae (Sinus Rhythm) | 30 µM | 3 Hz | Increased by 60.4 ± 13.8 ms | [10] |
| ERP | Human Atrial Trabeculae (Atrial Fibrillation) | 10 µM | Not specified | Significantly lengthened | [10] |
| Atrial ERP | Human (in vivo) | 4 mg/kg IV | 600 ms | Prolonged from 203 ± 31 ms to 228 ± 24 ms | [11] |
| Atrial ERP | Human (in vivo) | 4 mg/kg IV | 400 ms | Prolonged from 182 ± 30 ms to 207 ± 27 ms | [11] |
| Atrial ERP | Human (in vivo) | 4 mg/kg IV | 300 ms | Prolonged from 172 ± 24 ms to 193 ± 21 ms | [11] |
| Ventricular ERP | Human (in vivo) | Up to 4 mg/kg IV | Various | No significant prolongation | [11] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the electrophysiological assessment of this compound.
Isolation of Human Atrial Myocytes
A frequently used method for studying the direct cellular effects of this compound involves the isolation of viable cardiomyocytes from human atrial tissue.[12]
-
Tissue Acquisition: Right atrial appendages are obtained from patients undergoing open-heart surgery.
-
Tissue Preparation: The tissue is minced into small chunks and washed in a Ca2+-free solution to remove blood and debris.
-
Enzymatic Digestion: The tissue fragments are then subjected to enzymatic digestion using a solution containing collagenase and protease, with a low concentration of Ca2+ (e.g., 20 µM), to break down the extracellular matrix and separate individual myocytes.
-
Cell Harvesting: The resulting cell suspension is filtered to remove undigested tissue and then centrifuged to pellet the myocytes.
-
Calcium Re-introduction: The Ca2+ concentration in the cell storage solution is gradually increased to a physiological level (e.g., 0.2 mM) to ensure cell viability and tolerance to normal extracellular calcium levels.
Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for investigating the effects of drugs on ion channels and action potentials at the single-cell level.[13]
-
Cell Preparation: Isolated atrial myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological bath solution.
-
Pipette Fabrication and Filling: Glass micropipettes with a tip diameter of a few micrometers are fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Action Potential Recording (Current-Clamp): In the current-clamp mode, the membrane potential is recorded while injecting a known amount of current. Action potentials are typically elicited by brief depolarizing current pulses. The effects of this compound on APD, resting membrane potential, and other parameters are assessed by comparing recordings before and after drug application.
-
Ion Current Recording (Voltage-Clamp): In the voltage-clamp mode, the membrane potential is held at a specific level, and the current flowing across the membrane is measured. Specific voltage protocols are used to isolate and study individual ion currents (e.g., INa, IKur). The inhibitory effects of this compound are quantified by measuring the reduction in current amplitude at various drug concentrations to determine the IC50.
Visualizing this compound's Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound's multi-channel blockade in an atrial myocyte.
Caption: Experimental workflow for assessing this compound's electrophysiological effects.
References
- 1. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 3. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rate-Dependent Effects of this compound in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The new antiarrhythmic drug this compound: ex vivo study of human atrial tissue from sinus rhythm and chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. worthington-biochem.com [worthington-biochem.com]
- 13. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Vernakalant (RSD1235): A Technical Overview
Vernakalant , initially identified as RSD1235, is a multi-ion channel blocking antiarrhythmic agent developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm. Its development represents a targeted approach to creating an atrial-selective drug, aiming to minimize the ventricular proarrhythmic effects common to other antiarrhythmics. This guide provides a detailed history of its discovery, preclinical evaluation, extensive clinical trial program, and regulatory journey.
Discovery and Preclinical Development
This compound was discovered by Cardiome Pharma Corp. (formerly Nortran Pharmaceuticals) as part of a program to identify novel compounds for the treatment of atrial arrhythmias.[1] The drug was designed to exhibit atrial-selective electrophysiological effects, a characteristic sought after to enhance safety by reducing the risk of ventricular arrhythmias.[2][3]
Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking multiple cardiac ion channels, with a more pronounced effect on atrial tissue, particularly at high heart rates characteristic of AF.[4][5] Its mechanism involves:
-
Blockade of Atrial-Specific Potassium Channels: this compound potently blocks the ultra-rapidly activating delayed rectifier potassium current (IKur), carried by the Kv1.5 channel, and the acetylcholine-activated potassium current (IK,ACh), carried by the Kir3.1/3.4 channel.[6][7] These channels are predominantly expressed in the atria, contributing significantly to the drug's atrial selectivity.[7]
-
Rate-Dependent Sodium Channel Blockade: The drug blocks voltage-gated sodium channels (INa) in a frequency- and voltage-dependent manner.[5][6] This means its blocking effect is stronger at the rapid heart rates seen during AF and in the more depolarized atrial cells, which helps to slow conduction and terminate the arrhythmia.[7] The unbinding kinetics are rapid, so the effect is minimal at normal heart rates.[5]
-
Other Channel Effects: this compound also blocks the transient outward potassium current (Ito), which is more involved in atrial than ventricular repolarization.[6] It has a minimal blocking effect on the rapidly activating delayed rectifier potassium current (IKr), the channel associated with the risk of Torsades de Pointes (TdP), which contributes to its favorable safety profile regarding ventricular proarrhythmia.[5][7]
This multi-channel blockade prolongs the atrial effective refractory period (ERP) and slows atrioventricular (AV) nodal conduction without significantly affecting the ventricular ERP.[5][8][9]
Preclinical Animal Models
The efficacy and atrial selectivity of this compound were confirmed in various preclinical animal models. Studies in canine, rabbit, and goat models of atrial fibrillation demonstrated that this compound could effectively terminate induced AF while having minimal effects on ventricular electrophysiology.[10][11][12][13][14] These studies were crucial in establishing the proof-of-concept for an atrial-selective antiarrhythmic agent and supported the decision to advance RSD1235 into clinical development.
Clinical Development
The clinical development program for this compound was extensive, encompassing Phase I, II, and III trials for the intravenous formulation, as well as studies for a potential oral formulation.
Phase I and Pharmacokinetics
Initial Phase I studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of intravenous this compound. The drug is rapidly distributed and metabolized primarily via O-demethylation by the CYP2D6 enzyme, with glucuronidation being the main pathway in poor metabolizers.[6][15] The elimination half-life is approximately 3 hours in normal CYP2D6 metabolizers and 5.5 hours in poor metabolizers.[15]
| Pharmacokinetic Parameter | Value |
| Metabolism | CYP2D6 (primary), Glucuronidation |
| Elimination Half-life | ~3 hours (extensive metabolizers)[15] |
| ~5.5 hours (poor metabolizers)[15] | |
| Protein Binding | Low (53-56% free)[8][15] |
| Volume of Distribution | ~2 L/kg[6] |
| Total Body Clearance | ~0.41 L/hr/kg[6] |
Phase II Clinical Trials
The Conversion of Recent Onset Atrial Fibrillation Trial (CRAFT) was a key Phase II dose-ranging study that provided the first clinical evidence of this compound's efficacy.[7]
-
Experimental Protocol (CRAFT Study):
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[7]
-
Patient Population: 56 patients with recent-onset AF (3 to 72 hours duration).[7]
-
Intervention: Patients were randomized to placebo or one of two this compound dose groups. Dosing involved an initial 10-minute infusion (0.5 mg/kg or 2 mg/kg) followed by a 15-minute observation period. If AF persisted, a second 10-minute infusion was administered (1 mg/kg or 3 mg/kg).[7]
-
Primary Endpoint: Conversion of AF to sinus rhythm.[1]
-
| CRAFT Study (Phase II) Results | High-Dose this compound | Placebo |
| Patients (n) | - | - |
| Conversion Rate | 61%[7] | 5%[7] |
| Median Time to Conversion | 14 minutes[7] | N/A |
The positive results of the CRAFT study, demonstrating rapid and effective conversion with no serious adverse events, supported the progression to larger Phase III trials.[7]
Phase III Clinical Trials
The efficacy and safety of intravenous this compound were further established in a series of large-scale Phase III trials, primarily the Atrial arrhythmia Conversion Trials (ACT) and the AVRO study.
-
General Experimental Protocol (ACT I, III, AVRO):
-
Study Design: Randomized, double-blind, placebo-controlled (ACT I, III) or active-controlled (AVRO) trials.[5][16][17]
-
Patient Population: Adult patients with symptomatic, recent-onset AF (typically 3 hours to 7 days).[16][18] Exclusion criteria included significant heart failure (NYHA Class III/IV), recent acute coronary syndrome, severe aortic stenosis, and significant QT prolongation (>440 ms).[10][17]
-
Intervention (this compound Arm): A 10-minute intravenous infusion of this compound at 3 mg/kg. If AF persisted after a 15-minute observation period, a second 10-minute infusion of 2 mg/kg was administered.[5][7][16]
-
Primary Endpoint: The proportion of patients who successfully converted from AF to sinus rhythm for at least one minute within 90 minutes of the start of the drug infusion.[16][17]
-
| Key Phase III Intravenous this compound Trials | ACT I[10][16] | ACT III[5][18] | ACT II (Post-Op)[5][7] | AVRO (vs. Amiodarone)[8][19] |
| Patient Population | AF (3h - 7d) | AF (3h - 7d) | Post-cardiac surgery AF (3h - 72h) | AF (3h - 48h) |
| Comparator | Placebo | Placebo | Placebo | Amiodarone |
| Patients (n, this compound) | 145 | 86 | 100 | 116 |
| Patients (n, Comparator) | 75 | 84 | 50 | 116 |
| Conversion Rate at 90 min (this compound) | 51.7% | 51.2% | 47.0% | 51.7% |
| Conversion Rate at 90 min (Comparator) | 4.0% | 3.6% | 14.0% | 5.2% |
| Statistical Significance (p-value) | <0.001 | <0.001 | <0.001 | <0.0001 |
| Median Time to Conversion (min) | 11 | 8 | 12 | 11 |
| Common Adverse Events | Dysgeusia, Sneezing, Paresthesia | Dysgeusia, Sneezing, Paresthesia | Dysgeusia, Sneezing, Hypotension | Dysgeusia, Sneezing, Hypotension |
The results across the Phase III program were remarkably consistent, showing that approximately 50% of patients with recent-onset AF treated with this compound converted to sinus rhythm within 90 minutes, compared to rates of less than 5% for placebo and amiodarone within the same timeframe.[17] Conversion was rapid, typically occurring within 8-12 minutes.[5][7] The most common side effects were transient and included dysgeusia (taste disturbance), sneezing, and paresthesia.[16] Hypotension was the most frequent serious adverse event.[7][16]
Oral Formulation Development
An oral formulation of this compound was developed for the long-term maintenance of sinus rhythm to prevent AF recurrence. A Phase IIb randomized, placebo-controlled study evaluated its efficacy and safety.[20][21]
-
Experimental Protocol (Oral Phase IIb):
-
Study Design: Randomized, double-blind, placebo-controlled trial.[20][21]
-
Patient Population: 735 patients with nonpermanent AF who entered a 90-day maintenance phase after cardioversion.[20]
-
Intervention: Patients were randomized to receive this compound (150 mg, 300 mg, or 500 mg twice daily) or placebo.[20][21]
-
Primary Endpoint: Time to the first recurrence of symptomatic, sustained AF.[20]
-
| Oral this compound Phase IIb Study Results | This compound (500 mg BID) | Placebo |
| Patients (n) | 150 | 160 |
| Median Time to AF Recurrence | >90 days[20][21] | 29 days[20][21] |
| Hazard Ratio (p-value) | 0.735 (p=0.0275)[20] | - |
| Patients in Sinus Rhythm at Day 90 | 49%[20][21] | 36%[20][21] |
The 500 mg twice-daily dose was effective in prolonging the time to AF recurrence and was well-tolerated, with no proarrhythmic events observed.[20][21] However, further development of the oral formulation was later halted.[5]
Regulatory History
This compound's journey to market has been mixed. After its initial development by Cardiome, rights were acquired by Merck in 2009 before being returned in 2012.[15]
-
European Union: In September 2010, the intravenous formulation of this compound was granted marketing approval by the European Commission under the brand name Brinavess .[15][22] It is indicated for the rapid conversion of recent-onset AF (≤7 days for non-surgery patients and ≤3 days for post-cardiac surgery patients).[17][22]
-
United States: The regulatory path in the U.S. has been challenging. In 2007, an FDA Advisory Committee voted to recommend approval.[15][23] However, in 2008, the FDA issued a non-approvable letter, requesting additional information.[15] After further data collection, a resubmitted New Drug Application was discussed in December 2019, but the Advisory Committee voted against recommending approval, citing an unfavorable benefit-risk profile.[15][23][24] As a result, this compound is not approved for use in the United States.[24]
Conclusion
The development of this compound (RSD1235) was a scientifically driven effort to create a safer, more effective treatment for the acute termination of atrial fibrillation. Its novel, relatively atrial-selective mechanism of action translates to rapid conversion of AF to sinus rhythm, a finding consistently demonstrated across a robust clinical trial program. While it has become a valuable therapeutic option in Europe and other regions, regulatory hurdles have prevented its availability in the United States. The history of this compound provides a comprehensive case study in modern antiarrhythmic drug development, highlighting both the successes in targeted pharmacology and the complexities of the global regulatory landscape.
References
- 1. This compound: RSD 1235, RSD-1235, RSD1235 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models for atrial fibrillation: clinical insights and scientific opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The this compound Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Phase III Superiority Study of this compound vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 20. ahajournals.org [ahajournals.org]
- 21. A randomized, placebo-controlled study of this compound (oral) for the prevention of atrial fibrillation recurrence after cardioversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. FDA Advisors Decline to Recommend this compound Approval | tctmd.com [tctmd.com]
- 24. drugs.com [drugs.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Intravenous Vernakalant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenous vernakalant, an antiarrhythmic agent for the rapid conversion of recent-onset atrial fibrillation (AF). The information is compiled from extensive analysis of clinical trial data, pharmacological studies, and regulatory guidelines.
Core Pharmacokinetic Profile
Intravenous this compound exhibits a well-defined pharmacokinetic profile characterized by rapid distribution and elimination. Its disposition is influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to variations in metabolism between extensive and poor metabolizers.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of intravenous this compound.
| Parameter | Value | Population | Citation |
| Volume of Distribution (Vd) | Approx. 2 L/kg | Patients with AF | [1] |
| Clearance (CL) | 0.41 L/hr/kg (Typical) | Patients with AF | [1] |
| Elimination Half-life (t½) | ~3 hours | CYP2D6 Extensive Metabolizers | [1] |
| ~5.5 hours | CYP2D6 Poor Metabolizers | [1] | |
| Protein Binding | 53-63% (in vitro) | Human Serum | [1] |
| Metabolism | Primarily O-demethylation via CYP2D6; Glucuronidation in poor metabolizers | Humans | [1] |
| Excretion | Mainly renal | Humans | [1] |
Experimental Protocols: Bioanalytical Method for this compound Quantification
While specific proprietary protocols from pivotal clinical trials are not publicly available, a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying this compound in plasma. The following outlines a representative protocol based on established bioanalytical practices for similar small molecule pharmaceuticals.[2][3][4][5][6]
Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex and Centrifuge: Vortex mix the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
HPLC-MS/MS Conditions:
-
HPLC System: A system capable of delivering a precise and stable gradient flow.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Validation Parameters: The method would be validated according to ICH guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.[1][7][8][9][10]
Core Pharmacodynamic Profile
This compound exerts its antiarrhythmic effect through a multi-ion channel blocking mechanism, with a degree of atrial selectivity. Its primary pharmacodynamic effect is the rapid conversion of atrial fibrillation to sinus rhythm.
Data Presentation: Pharmacodynamic Effects
| Parameter | Effect | Clinical Trial/Study | Citation |
| Conversion of Recent-Onset AF to Sinus Rhythm (within 90 minutes) | 51.7% with this compound vs. 5.2% with amiodarone | AVRO Study | [11] |
| 47% with this compound vs. 14% with placebo (post-cardiac surgery) | ACT II Study | [12] | |
| 70.2% conversion rate in real-world setting | SPECTRUM Study | [12] | |
| Median Time to Conversion | 12 minutes | SPECTRUM Study | [12] |
| QTc Interval Prolongation (Fridericia's Correction) | Transient increase, with a low incidence of clinically significant prolongation | Pooled analysis of clinical trials | [12] |
| Blood Pressure | Transient and generally mild decreases in systolic and diastolic blood pressure | Pooled analysis of clinical trials | [12] |
Experimental Protocols: Electrocardiogram (ECG) Analysis
The assessment of this compound's effect on cardiac repolarization in clinical trials adheres to the principles outlined in the ICH E14 guidance on the clinical evaluation of QT/QTc interval prolongation.[1][7][8][9][10]
ECG Acquisition and Processing:
-
Standard 12-lead ECGs: Acquired at prespecified time points before, during, and after this compound infusion.
-
Centralized Reading: ECGs are typically transmitted to a central core laboratory for standardized analysis to minimize inter-reader variability.
-
Manual or Semi-Automated Measurement: QT intervals are measured from the onset of the QRS complex to the end of the T wave, often with manual adjudication of automated measurements by trained cardiologists.
Heart Rate Correction: The QT interval is corrected for heart rate (QTc) to assess for drug-induced changes in repolarization. While various formulas exist, Fridericia's correction (QTcF = QT / RR^(1/3)) is commonly used in clinical trials of antiarrhythmic drugs.[7] In some analyses, an individual-specific correction (QTcI) may also be applied.
Mechanism of Action and Signaling Pathways
This compound's antiarrhythmic action is a result of its effects on multiple cardiac ion channels, which are more pronounced in the atria than in the ventricles. This atrial selectivity is attributed to its targeting of channels that are more abundant or have different properties in atrial tissue.[13][14][15][16][17]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: Overview of this compound's multi-ion channel blockade in atrial myocytes.
References
- 1. fda.gov [fda.gov]
- 2. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. clario.com [clario.com]
- 5. Development and validation of an HPLC/MS/MS method for the determination of sufentanil and morphine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated HPLC-MS/MS Method for Quantification of Fingolimod and Fingolimod-Phosphate in Human Plasma: Application to Patients with Relapsing–Remitting Multiple Sclerosis | MDPI [mdpi.com]
- 7. ICH E14 Q & A (R1) document: perspectives on the updated recommendations on thorough QT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Introducing this compound into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for Rapid Cardioversion of Recent-Onset Atrial Fibrillation: Results from the SPECTRUM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Rational design, synthesis, and evaluation of novel polypharmacological compounds targeting NaV1.5, KV1.5, and K2P channels for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The molecular basis of high-affinity binding of the antiarrhythmic compound this compound (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modeling of high-affinity binding of the novel atrial anti-arrhythmic agent, this compound, to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Vernakalant: An In-depth Technical Guide on its Atrial-Selective Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the atrial-selective properties of Vernakalant, a multi-ion channel blocker developed for the pharmacological conversion of atrial fibrillation (AF). This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying mechanisms and workflows.
Introduction
This compound (formerly RSD1235) is an antiarrhythmic agent that exhibits a unique pharmacological profile, demonstrating preferential activity in atrial tissue over ventricular tissue. This atrial selectivity is a key attribute, as it suggests a reduced risk of ventricular proarrhythmia, a significant concern with many antiarrhythmic drugs. The preclinical development of this compound has focused on elucidating the mechanisms behind this selectivity, which arises from its complex interactions with multiple cardiac ion channels that have distinct expression and functional roles in the atria and ventricles. This guide delves into the preclinical data that form the basis of our understanding of this compound's mechanism of action and its atrial-selective electrophysiological effects.
Quantitative Data Presentation: Ion Channel Pharmacology
This compound's atrial selectivity is rooted in its differential affinity for various cardiac ion channels. Preclinical studies, primarily utilizing whole-cell patch-clamp techniques on heterologous expression systems (like Human Embryonic Kidney 293 cells) and isolated cardiomyocytes, have quantified the inhibitory concentrations (IC50) of this compound for a range of key cardiac currents.
| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Key Findings & Atrial-Selective Implications |
| Potassium Channels | ||||
| Kv1.5 | IKur (ultra-rapid delayed rectifier) | Human (expressed in HEK293) | 13[1] | IKur is predominantly expressed in the atria, making it a key target for atrial-selective drugs. This compound's potent block of IKur contributes significantly to atrial action potential duration (APD) prolongation. |
| Kv4.3/Kv4.2 | Ito (transient outward) | Human (expressed in HEK293) | 30 / 38[1] | Ito contributes to early repolarization in both atria and ventricles, but its characteristics differ. This compound's block of Ito further modulates the early phase of the atrial action potential. |
| hERG (Kv11.1) | IKr (rapid delayed rectifier) | Human (expressed in HEK293) | 21[1] | IKr is crucial for ventricular repolarization. This compound exhibits a moderate block of IKr, suggesting a lower risk of excessive QT prolongation and Torsades de Pointes (TdP) compared to more potent IKr blockers. |
| Kir3.1/3.4 | IKACh (acetylcholine-activated) | - | 10[1] | IKACh is primarily present in the atria and is activated by vagal stimulation, playing a role in AF maintenance. This compound's inhibition of IKACh is another key component of its atrial-selective action. |
| Kir2.x | IK1 (inward rectifier) | - | >1000[1] | IK1 is critical for stabilizing the resting membrane potential in ventricular myocytes. This compound's weak effect on IK1 is a crucial safety feature, avoiding ventricular proarrhythmic effects. |
| Sodium Channels | ||||
| Nav1.5 | INa (fast sodium current) | Human atrial cardiomyocytes (SR) | 95 (at 0.5 Hz)[1] | This compound exhibits a potent, frequency- and voltage-dependent block of INa. This means its blocking effect is more pronounced at the rapid heart rates and depolarized membrane potentials characteristic of AF, contributing to its "pathology-selective" action in the atria. |
| Nav1.5 | INa (fast sodium current) | Human atrial cardiomyocytes (cAF) | 84 (at 0.5 Hz)[1] | |
| Calcium Channels | ||||
| Cav1.2 | ICa,L (L-type calcium current) | Human atrial cardiomyocytes (SR) | 84[1] | Moderate block of ICa,L may contribute to the overall electrophysiological profile. |
SR: Sinus Rhythm; cAF: chronic Atrial Fibrillation; HEK293: Human Embryonic Kidney 293 cells.
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to establish this compound's atrial-selective properties.
In Vitro Ion Channel Electrophysiology
Objective: To determine the potency and kinetics of this compound's block on specific cardiac ion channels.
Cell Preparation:
-
Human Embryonic Kidney (HEK) 293 cells were stably transfected with the genes encoding the alpha subunits of the desired human ion channels (e.g., KCNA5 for Kv1.5, KCNH2 for hERG, SCN5A for Nav1.5).
-
For studies on native channels, cardiomyocytes were enzymatically isolated from the atria and ventricles of various species (e.g., guinea pigs, rabbits, canines) or from human atrial appendages obtained during cardiac surgery.
Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp technique was the standard method used.
-
Apparatus: Recordings were performed using patch-clamp amplifiers, data acquisition systems, and analysis software.
-
Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
Internal (Pipette) Solution (example for K+ currents): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (example for K+ currents): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Specific ion channel blockers (e.g., tetrodotoxin to block INa when studying K+ currents) were often included in the external solution to isolate the current of interest.
-
-
Temperature: Experiments were typically conducted at or near physiological temperature (35-37°C).
Voltage-Clamp Protocols: The specific voltage-clamp protocols used to elicit and measure each ionic current are crucial for understanding the drug's effects. While the exact parameters often vary between laboratories, the general principles are as follows:
-
IKur (Kv1.5):
-
Holding Potential: -80 mV.
-
Test Pulse: Depolarizing steps to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 200-500 ms to activate the channels.
-
Frequency: Pulses were typically applied at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.
-
-
Ito (Kv4.3):
-
Holding Potential: -80 mV.
-
Pre-pulse: A brief pre-pulse to a more negative potential (e.g., -100 mV) to ensure complete removal of inactivation.
-
Test Pulse: Depolarizing steps similar to those for IKur. Ito is distinguished from IKur by its faster inactivation kinetics.
-
-
INa (Nav1.5):
-
Holding Potential: -120 mV to ensure channels are in a resting state.
-
Test Pulse: Brief (e.g., 20-50 ms) depolarizing steps to a range of potentials (e.g., from -90 mV to +40 mV).
-
Frequency-Dependence Protocol: The effect of this compound was assessed by applying trains of depolarizing pulses at varying frequencies (e.g., 1 Hz, 3 Hz, 5 Hz) to mimic different heart rates.
-
-
IKr (hERG):
-
Holding Potential: -80 mV.
-
Depolarizing Pre-pulse: A long (e.g., 1-2 s) depolarizing step to a positive potential (e.g., +20 mV) to induce channel activation and subsequent inactivation.
-
Repolarizing Test Pulse: A subsequent step to a negative potential (e.g., -50 mV) where the channels recover from inactivation, resulting in a characteristic large "tail current" which is measured.
-
Ex Vivo and In Vivo Animal Models
Objective: To assess the integrated electrophysiological effects of this compound on atrial and ventricular tissue and to evaluate its efficacy in terminating induced atrial fibrillation.
Animal Models:
-
Goat Model of Atrial Fibrillation: Goats are frequently used due to the similarity of their cardiac electrophysiology to humans.
-
AF Induction: Atrial fibrillation was induced and maintained by rapid atrial pacing (burst pacing) via chronically implanted electrodes. Pacing protocols typically involved high-frequency bursts (e.g., 50 Hz) for several seconds, repeated until sustained AF was established.
-
-
Other Models: Studies have also been conducted in dogs, rabbits, and pigs.
Experimental Procedures:
-
Ex Vivo Perfused Heart (Langendorff) Preparation: Hearts were excised and retrogradely perfused with an oxygenated physiological solution. This allowed for the study of this compound's effects on the whole heart in a controlled environment, free from autonomic influences. Action potentials were recorded from both atrial and ventricular epicardial surfaces using microelectrodes.
-
In Vivo Electrophysiology Studies: Anesthetized animals were instrumented with catheters containing electrodes for intracardiac recording and stimulation. This allowed for the measurement of parameters such as atrial and ventricular effective refractory periods (AERP and VERP), conduction velocity, and the ability of this compound to convert induced AF to sinus rhythm.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound's Atrial Selectivity.
Experimental Workflows
Caption: In Vitro Patch-Clamp Experimental Workflow.
Caption: In Vivo Animal Model Experimental Workflow.
Conclusion
The preclinical evidence robustly supports the atrial-selective properties of this compound. Its multi-ion channel blocking profile, characterized by potent inhibition of atrial-predominant potassium currents (IKur and IKACh) and a frequency-dependent block of the sodium current, provides a clear mechanistic basis for its preferential effects on atrial tissue. This is further substantiated by its weak effects on key ventricular currents, such as IK1. The data from a variety of in vitro and in vivo models consistently demonstrate that this compound prolongs atrial refractoriness and slows conduction at rapid rates, conditions that are conducive to the termination of atrial fibrillation, while having minimal impact on ventricular electrophysiology. This atrial-selective profile positions this compound as a valuable agent for the acute management of atrial fibrillation with a potentially favorable safety profile concerning ventricular proarrhythmias.
References
In-Depth Review of Vernakalant's Electrophysiological Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vernakalant is a potent antiarrhythmic agent with a unique electrophysiological profile, demonstrating a significant degree of atrial selectivity. Its mechanism of action involves the blockade of multiple ion channels, leading to a prolongation of the atrial refractory period and a rate-dependent inhibition of sodium channels. This technical guide provides a comprehensive review of the electrophysiological effects of this compound, presenting quantitative data on its ion channel interactions, detailed experimental protocols from key studies, and visual representations of its mechanistic pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic therapies.
Core Mechanism of Action
This compound exerts its antiarrhythmic effects primarily through the modulation of cardiac ion channels, with a notable preference for those expressed in the atria. This atrial selectivity is a key characteristic, distinguishing it from many other antiarrhythmic drugs and contributing to its safety profile. The core mechanism involves a multi-ion channel blockade that collectively prolongs the atrial action potential duration (APD) and effective refractory period (ERP), thereby terminating and preventing atrial fibrillation (AF).
The principal ion channels targeted by this compound include:
-
Potassium Channels:
-
Ultra-rapid delayed rectifier potassium current (IKur), encoded by the Kv1.5 gene: This current is predominantly expressed in the atria and plays a crucial role in atrial repolarization. This compound is a potent blocker of IKur.[1]
-
Acetylcholine-activated potassium current (IKACh), encoded by Kir3.1/3.4 genes: This current is activated by vagal stimulation and contributes to the shortening of the atrial action potential, a key factor in the pathophysiology of AF. This compound effectively blocks IKACh.
-
Transient outward potassium current (Ito), encoded by Kv4.3 gene: This current contributes to the early phase of repolarization in both atrial and ventricular myocytes, though its role is more pronounced in the atria.
-
Rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene: While this compound does block IKr, its potency is significantly lower compared to its effects on atrial-specific potassium currents, minimizing the risk of excessive QT prolongation and associated ventricular proarrhythmias.[2]
-
-
Sodium Channels:
-
Peak and late sodium current (INa), encoded by the Nav1.5 gene: this compound exhibits a frequency- and voltage-dependent blockade of sodium channels.[3] This means its blocking effect is more pronounced at higher heart rates, such as during AF, and in depolarized atrial cells. This "use-dependent" property enhances its efficacy in fibrillating atria while having a lesser effect on the ventricles at normal heart rates.
-
The synergistic blockade of these channels leads to a significant prolongation of the atrial refractory period with minimal impact on the ventricular refractory period, a hallmark of its atrial-selective profile.
Quantitative Data: Ion Channel Blockade
The following tables summarize the quantitative data on this compound's inhibitory effects on various cardiac ion channels, as determined by in vitro electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Ion Channel Current | Gene | IC50 (µM) | Tissue/Cell Line | Reference |
| IKur | Kv1.5 | 13 | Human embryonic kidney (HEK) cells | [4] |
| Ito/IKur (AUC) | Kv4.3/Kv1.5 | 12 (in AF), 19 (in SR) | Human atrial cardiomyocytes | [4] |
| IKACh | Kir3.1/3.4 | 10 | Not Specified | [4] |
| IKr | hERG | 21 | Human embryonic kidney (HEK) cells | [4] |
| INa (peak) | Nav1.5 | 84 (in AF), 95 (in SR) at 0.5 Hz | Human atrial cardiomyocytes | [4] |
| ICa,L | Cav1.2 | 84 | Human atrial cardiomyocytes (SR) | [4] |
AF: Atrial Fibrillation, SR: Sinus Rhythm, AUC: Area Under the Curve
Quantitative Data: In Vivo Electrophysiological Effects
Clinical and preclinical in vivo studies have quantified the effects of this compound on key electrophysiological parameters.
| Parameter | Species | Dosage | Effect | Reference |
| Atrial Effective Refractory Period (AERP) | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | Significant prolongation (e.g., from 203±31 ms to 228±24 ms at 600 ms paced cycle length) | [5] |
| Ventricular Effective Refractory Period (VERP) | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | No significant effect | [5] |
| AV Nodal Refractoriness | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | Small but significant prolongation | [5] |
| QRS Duration | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | Slight prolongation | [5] |
| QT Interval | Human | 4 mg/kg over 10 min + 1 mg/kg/hr for 35 min | No significant change | [5] |
| Action Potential Duration at 90% Repolarization (APD90) | Rabbit | 10 µM and 30 µM | Concentration-dependent increase | [6] |
| QT Interval | Rabbit | 10 µM and 30 µM | Concentration-dependent increase | [6] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology in Human Atrial Cardiomyocytes
Objective: To characterize the effects of this compound on individual ion currents in isolated human atrial myocytes from patients in sinus rhythm and chronic atrial fibrillation.
Methodology:
-
Cell Isolation: Human right atrial appendages are obtained from patients undergoing cardiac surgery. The tissue is minced and enzymatically digested to isolate individual cardiomyocytes.
-
Electrophysiological Recordings: Whole-cell patch-clamp technique is employed using an amplifier and data acquisition system.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal Solution): Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, Na2GTP 0.1; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocols: Specific voltage protocols are used to isolate and record individual ionic currents:
-
INa: From a holding potential of -120 mV, depolarizing steps are applied to various test potentials.
-
Ito/IKur: A pre-pulse to inactivate sodium channels is followed by depolarizing steps to a range of potentials.
-
IKACh: The current is activated by the addition of acetylcholine or carbachol to the external solution.
-
IKr: A specific "tail pulse" protocol is used to measure the deactivating tail current.
-
ICa,L: Potassium currents are blocked, and depolarizing steps from a holding potential of -40 mV are applied.
-
-
Data Analysis: Current-voltage relationships, activation and inactivation curves, and dose-response curves are generated to determine IC50 values.
In Vivo Electrophysiological Study in Humans
Objective: To assess the acute effects of intravenous this compound on cardiac electrophysiological properties in patients.
Methodology:
-
Patient Population: Patients referred for diagnostic electrophysiology (EP) studies.
-
Catheter Placement: Standard multipolar electrode catheters are positioned in the right atrium, His bundle region, and right ventricle.
-
Electrophysiological Measurements: Baseline measurements of sinus node function, AV nodal function, and atrial and ventricular refractory periods are obtained.
-
This compound Infusion: this compound is administered intravenously, typically as a loading dose (e.g., 2-4 mg/kg over 10 minutes) followed by a maintenance infusion.[5]
-
Repeat Measurements: EP measurements are repeated during and after the this compound infusion to assess drug-induced changes.
-
Pacing Protocols:
-
Refractory Period Measurement: Programmed electrical stimulation with extrastimuli is used to determine the AERP and VERP at different paced cycle lengths (e.g., 600, 400, and 300 ms).[5]
-
AV Nodal Function: Incremental atrial pacing is performed to determine the Wenckebach cycle length and AV nodal effective refractory period.
-
-
Data Analysis: Changes in electrophysiological parameters from baseline are calculated and statistically analyzed.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for In Vitro Patch-Clamp Studies
Caption: Workflow for in vitro patch-clamp experiments.
Experimental Workflow for In Vivo Electrophysiology Studies
Caption: Workflow for in vivo electrophysiology studies.
Conclusion
This compound's electrophysiological profile is characterized by a multi-ion channel blockade with a significant degree of atrial selectivity. Its potent, rate-dependent inhibition of key atrial potassium and sodium currents provides a strong mechanistic basis for its efficacy in the rapid conversion of atrial fibrillation to sinus rhythm. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for the continued investigation and development of this compound and other novel antiarrhythmic agents. The provided visualizations of its mechanism and experimental workflows serve to further clarify these complex processes for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The effect of this compound (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Vernakalant in In-Vitro Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is a multi-ion channel blocker with relative atrial selectivity, making it a compound of significant interest in the study and treatment of atrial fibrillation (AF).[1][2] It has been approved in Europe for the rapid conversion of recent-onset AF to sinus rhythm.[3][4][5] Understanding its mechanism of action and electrophysiological effects at the cellular level is crucial for the development of novel antiarrhythmic therapies. These application notes provide detailed protocols for utilizing this compound in in-vitro models of atrial fibrillation, primarily using isolated human atrial cardiomyocytes and tissue preparations.
This compound exerts its antiarrhythmic effects by blocking multiple ion channels involved in the atrial action potential.[1][2] Its primary targets include voltage-gated sodium channels (Nav1.5) and various potassium channels, such as the ultra-rapid delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[1][2][3] The blockade of these channels leads to a prolongation of the atrial effective refractory period (ERP) and a rate-dependent slowing of conduction, which are key mechanisms for terminating re-entrant circuits that sustain AF.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in in-vitro studies.
Table 1: Inhibitory Concentrations (IC50) of this compound on Key Ion Currents in Human Atrial Cardiomyocytes.
| Ion Current/Channel | Condition | IC50 (µM) | Reference |
| INa (Peak) | Sinus Rhythm (SR) | 95 | [6] |
| INa (Peak) | Atrial Fibrillation (AF) | 84 | [6] |
| Ito (Transient outward K+ current) | SR | 19 | [7] |
| Ito (Transient outward K+ current) | AF | 12 | [7] |
| IKur (Kv1.5) | - | 13 | [7] |
| IK,ACh (Acetylcholine-activated K+ current) | - | 10 | [7] |
| hERG (Kv11.1) | - | 21 | [7] |
| Kv4.3 | - | 30 | [7] |
| Kv4.2 | - | 38 | [7] |
| ICa,L (L-type Ca2+ current) | SR | 84 | [7] |
| IK1 | - | >1000 | [7] |
Table 2: Electrophysiological Effects of this compound on Human Atrial Preparations.
| Parameter | Condition | Effect | Concentration/Dose | Reference |
| Action Potential Duration (APD) | Atrial Fibrillation | Prolonged (late phase) | Not specified | [7] |
| Action Potential Amplitude (APA) | SR and AF | Reduced (frequency-dependent) | IC50 < 10 µM at >3 Hz | [7] |
| Maximum Upstroke Velocity (dV/dtmax) | SR and AF | Reduced (frequency-dependent) | IC50 < 10 µM at >3 Hz | [7] |
| Effective Refractory Period (ERP) | SR and AF | Increased more than APD | Not specified | [7] |
| Atrial Effective Refractory Period (AERP) | In vivo | Prolonged | 4 mg/kg | [8] |
| Ventricular Effective Refractory Period (VERP) | In vivo | No significant effect | 4 mg/kg | [8] |
Experimental Protocols
Protocol 1: Isolation of Human Atrial Cardiomyocytes
This protocol is for the enzymatic isolation of single cardiomyocytes from human atrial appendages, suitable for patch-clamp studies.
Materials:
-
Human right atrial appendage tissue
-
Ca2+-free solution (e.g., Tyrode's solution without CaCl2)
-
Enzyme Solution 1: Ca2+-free solution with Collagenase Type I (e.g., 250 U/mL) and Protease XXIV (e.g., 0.5 U/mL)
-
Enzyme Solution 2: Ca2+-free solution with Collagenase Type I only
-
Storage Solution (e.g., Kraftbrühe solution) with stepwise reintroduction of Ca2+
Procedure:
-
Obtain fresh human atrial appendage tissue from patients undergoing cardiac surgery, in accordance with ethical guidelines.
-
Immediately place the tissue in ice-cold, oxygenated Ca2+-free solution.
-
Mince the tissue into small chunks (1-2 mm³).
-
Wash the tissue chunks three times for 3 minutes in Ca2+-free solution to remove excess blood.
-
Transfer the tissue to Enzyme Solution 1 and stir for approximately 45 minutes at 37°C. After 10 minutes, raise the [Ca2+] to 20 µM.
-
Replace the supernatant with Enzyme Solution 2 and continue to stir, checking for the release of rod-shaped, striated myocytes every 5-10 minutes.
-
Once a sufficient number of cells are isolated, filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed (e.g., 500 rpm) for 3 minutes to pellet the cardiomyocytes.
-
Gently resuspend the cells in a storage solution.
-
Stepwise reintroduce Ca2+ to the storage solution, for example, to a final concentration of 0.2 mM, to avoid Ca2+ paradox.
-
Isolated myocytes should be used for experiments within 8 hours for optimal viability.[9]
Protocol 2: Action Potential Recording in Isolated Human Atrial Trabeculae
This protocol describes the recording of action potentials from multicellular human atrial tissue preparations.
Materials:
-
Isolated human atrial trabeculae (dissected from atrial appendage)
-
Tissue bath with superfusion system
-
Tyrode's solution (in mM: NaCl 127, KCl 5.4, MgCl2 1.1, CaCl2 1.8, NaHCO3 24, NaH2PO4 0.42, glucose 10), bubbled with 95% O2 / 5% CO2, maintained at 37°C
-
Glass microelectrodes (filled with 3 M KCl, resistance 10-20 MΩ)
-
Pacing electrodes
-
Microelectrode amplifier and data acquisition system
Procedure:
-
Dissect a thin, unbranched trabecula from the human atrial appendage.
-
Mount the trabecula in a tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Pace the preparation at a constant frequency (e.g., 1 Hz) using field stimulation with platinum electrodes.
-
Impale a cardiomyocyte with a glass microelectrode to record the transmembrane action potential.
-
Record baseline action potentials once a stable recording is achieved.
-
To study the effects of this compound, add the drug to the superfusion solution at the desired concentrations.
-
Record action potentials at steady-state for each concentration.
-
To determine the Effective Refractory Period (ERP), apply an extra stimulus (S2) at progressively shorter coupling intervals after a train of basic stimuli (S1) until the S2 fails to elicit an action potential.[7]
Protocol 3: Whole-Cell Patch-Clamp Recording of Ion Currents
This protocol outlines the general procedure for recording specific ion currents in isolated human atrial cardiomyocytes using the whole-cell patch-clamp technique.
Materials:
-
Isolated human atrial cardiomyocytes (from Protocol 1)
-
Patch-clamp setup (inverted microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes (resistance 3-7 MΩ)
-
Extracellular (bath) solution (composition depends on the current being isolated)
-
Intracellular (pipette) solution (composition depends on the current being isolated)
General Procedure:
-
Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the appropriate extracellular solution.
-
Pull glass pipettes and fill with the desired intracellular solution.
-
Approach a cardiomyocyte with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and apply specific voltage protocols to isolate and record the ion current of interest.
-
Record baseline currents.
-
Apply this compound via the perfusion system at various concentrations and record the effects on the target current.
Specific Voltage-Clamp Protocols (Examples):
-
To Isolate Ito and IKur:
-
Extracellular solution: Should contain blockers of Na+ and Ca2+ channels (e.g., tetrodotoxin and nifedipine).
-
Intracellular solution: K+-based solution (e.g., K-gluconate).
-
Voltage Protocol: From a holding potential of -80 mV, apply a prepulse to -40 mV for 500 ms to inactivate Na+ channels, followed by depolarizing test pulses to various potentials (e.g., -30 mV to +60 mV). Ito is the rapidly inactivating component, while IKur is the sustained component.
-
-
To Isolate IK,ACh:
-
Extracellular solution: As above, but with the addition of an acetylcholine receptor agonist (e.g., carbachol or acetylcholine) to activate the current.
-
Voltage Protocol: Apply a voltage ramp or step protocol to measure the current-voltage relationship in the presence and absence of the agonist.
-
-
To Isolate INa:
-
Extracellular solution: Low Na+ solution to reduce current amplitude and improve voltage control. Block K+ and Ca2+ channels (e.g., with Cs+ in the pipette and Cd2+ in the bath).
-
Voltage Protocol: From a holding potential of -120 mV, apply short (e.g., 50 ms) depolarizing pulses to a range of potentials (e.g., -80 mV to +40 mV).[6]
-
Protocol 4: In-Vitro Model of Atrial Fibrillation
This protocol describes a method to induce and study AF-like activity in isolated atrial preparations or cardiomyocyte monolayers.
Materials:
-
Isolated human atrial trabeculae or a confluent monolayer of human induced pluripotent stem cell-derived atrial cardiomyocytes (hiPSC-aCMs).
-
Multi-electrode array (MEA) system or optical mapping setup.
-
High-frequency stimulator.
Procedure:
-
Prepare the atrial tissue or hiPSC-aCM monolayer as described in previous protocols or established cell culture methods.
-
For tissue preparations, place them in a tissue bath. For cell monolayers, use an MEA plate.
-
Induce AF-like re-entrant activity by applying rapid burst pacing (e.g., 5-50 Hz for a few seconds).
-
Confirm the initiation of sustained, irregular, and rapid electrical activity characteristic of fibrillation using MEA recordings or optical mapping.
-
Once a stable AF model is established, apply this compound to the superfusate or culture medium.
-
Monitor the electrical activity to assess the efficacy of this compound in terminating the arrhythmia and converting it back to a regular rhythm.
Signaling Pathways and Experimental Workflows
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. mdpi.com [mdpi.com]
- 3. worthington-biochem.com [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-clamp-based methods for the detection of constitutively active acetylcholine-gated I(K,ACh) channels in the diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worthington-biochem.com [worthington-biochem.com]
Vernakalant in Preclinical Atrial Fibrillation Models: A Detailed Overview of Dosage and Administration Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the dosage and administration of vernakalant in various animal models of atrial fibrillation (AF). The following sections detail the experimental protocols, quantitative data on dosing regimens, and the underlying mechanistic pathways, offering a valuable resource for the design and execution of preclinical studies in arrhythmia research.
I. Quantitative Data Summary
The following tables summarize the intravenous (IV) dosage and administration of this compound in key animal studies of atrial fibrillation.
Table 1: this compound Dosage and Administration in Canine Models of AF
| Study Focus | Dosage Regimen | Administration Protocol | Key Findings |
| Electrophysiological Effects | 5, 10, and 20 mg/kg | Intravenous administration in conscious male beagle dogs.[1][2] | Dose-dependent slowing of atrial conduction (P-wave duration) with no effect on ventricular conduction (QRS duration).[1][2] |
| Effects in Dyssynchronous Hearts | Two-stage infusion: - 1.5 mg/kg over 10 min - 2.3 mg/kg over 15 min | Intravenous administration in a canine model of chronic left bundle branch block to achieve clinically relevant plasma concentrations.[3] | Investigated electrophysiological and hemodynamic effects in the context of ventricular conduction abnormalities.[3] |
| In Vitro Electrophysiology | Not specified | Applied to isolated, coronary-perfused canine left atria.[4] | Showed use-dependent inhibition of sodium channels.[4] |
Table 2: this compound Dosage and Administration in Porcine Models of AF
| Study Focus | Dosage Regimen | Administration Protocol | Key Findings |
| This compound-Resistant AF | 4 mg/kg | 10-minute intravenous infusion in conscious, long-term tachypaced pigs with sustained AF.[5][6][7][8] | Did not convert this compound-resistant AF, highlighting the role of other mechanisms in persistent AF.[5][6][7][8] |
| Refractory Period and AF Duration | Not specified | Administered to anesthetized open-chest pigs with acute burst pacing-induced AF.[5][6][7] | Significantly prolonged atrial refractoriness and reduced AF duration.[5][6][7] |
Table 3: this compound Dosage and Administration in Other Animal Models
| Animal Model | Study Focus | Dosage Regimen | Administration Protocol | Key Findings |
| Goat | Antiarrhythmic Mechanism | Dose-dependent | Administered to awake goats with pacing-induced AF.[9] | Prolonged effective refractory period (ERP) and decreased conduction velocity.[9] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound in animal models of AF.
Protocol 1: Induction of Atrial Fibrillation in a Porcine Model
This protocol describes the induction of sustained AF in pigs through atrial tachypacing, a common method for creating a preclinical model of arrhythmia.
Materials:
-
Domestic pigs (specify strain and weight)
-
Implantable pacemaker
-
Atrial pacing leads
-
Anesthesia (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for pacemaker implantation
-
ECG monitoring system
Procedure:
-
Animal Preparation: Anesthetize the pig and maintain a sterile surgical field.
-
Pacemaker Implantation: Surgically implant a pacemaker and attach the pacing leads to the atrial appendage.
-
Recovery: Allow the animal to recover fully from the surgical procedure.
-
Atrial Tachypacing: Initiate atrial tachypacing at a high frequency (e.g., 7 Hz).[5][6][7]
-
Confirmation of Sustained AF: Monitor the pig's cardiac rhythm daily. Sustained AF is typically achieved after a period of continuous tachypacing (e.g., approximately 18-19 days) and is defined as AF that persists for a significant duration (e.g., >10 minutes) after the pacemaker is turned off.[5][6][7][8]
-
This compound Resistance (Optional): To model this compound-resistant AF, confirm that a standard dose of this compound (e.g., 4 mg/kg IV infusion over 10 minutes) does not convert the AF to sinus rhythm.[5][6][7][8]
Protocol 2: Intravenous Administration of this compound and Monitoring in a Conscious Canine Model
This protocol details the procedure for administering this compound intravenously to conscious dogs and monitoring its electrocardiographic effects.
Materials:
-
Conscious beagle dogs (male, specify weight)
-
Intravenous catheter
-
Infusion pump
-
This compound hydrochloride solution
-
ECG monitoring system with telemetry capabilities
-
Blood pressure monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate the dogs to the laboratory environment and monitoring equipment to minimize stress.
-
Catheter Placement: Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration.
-
Baseline Measurements: Record baseline ECG and blood pressure for a sufficient period before drug administration.
-
This compound Infusion: Administer the desired dose of this compound (e.g., 5, 10, or 20 mg/kg) via the intravenous catheter using an infusion pump over a specified duration.
-
Continuous Monitoring: Continuously monitor the ECG and blood pressure throughout the infusion and for a defined post-infusion period.
-
Data Analysis: Analyze the ECG recordings for changes in P-wave duration, QRS duration, PR interval, and QT interval to assess the atrial-selective effects of this compound.[1][2]
III. Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in an animal model of AF.
Caption: Proposed mechanism of action of this compound in atrial myocytes.
Caption: General experimental workflow for evaluating this compound in AF.
References
- 1. Atrial selective effects of intravenously administered this compound in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Rate-Dependent Effects of this compound in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Termination of this compound-Resistant Atrial Fibrillation by Inhibition of Small-Conductance Ca2+-Activated K+ Channels in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Termination of this compound-Resistant Atrial Fibrillation by Inhibition of Small-Conductance Ca2+-Activated K+ Channels in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Antiarrhythmic effect of this compound in electrically remodeled goat atria is caused by slowing of conduction and prolongation of postrepolarization refractoriness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vernakalant in Langendorff-Perfused Heart Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is an antiarrhythmic agent with a unique pharmacological profile, demonstrating relative atrial selectivity in its action.[1][2][3] It is primarily used for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[4][5][6] Its mechanism of action involves the blockade of multiple ion channels that are crucial for cardiac electrical activity, particularly in the atria.[1][4][5] The Langendorff-perfused isolated heart model is an invaluable ex vivo tool for investigating the direct electrophysiological effects of pharmacological agents like this compound on the heart, independent of systemic neural and hormonal influences.[7][8] This document provides detailed application notes and protocols for studying this compound in a Langendorff preparation.
Mechanism of Action of this compound
This compound exerts its antiarrhythmic effects by blocking several potassium and sodium ion channels.[4][5] Its atrial-selective nature is attributed to its potent blockade of ion channels predominantly expressed in the atria, such as the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-dependent potassium current (IK-ACh).[1][2][3] Additionally, this compound blocks the transient outward potassium current (Ito) and the rapidly activating delayed rectifier potassium current (IKr), although its effect on IKr is less potent compared to other antiarrhythmics.[1][5][9]
A key feature of this compound is its rate-dependent blockade of sodium channels (INa), meaning its efficacy increases with higher heart rates, which is characteristic of atrial fibrillation.[4][10] This multifaceted channel blockade prolongs the atrial effective refractory period (ERP) and slows conduction velocity, thereby terminating the re-entrant circuits that sustain AF.[4]
Electrophysiological Effects of this compound
Studies in isolated heart models have demonstrated that this compound significantly prolongs the action potential duration (APD) and the effective refractory period (ERP).[11][12] A notable characteristic is that it increases the ERP more than the APD, leading to post-repolarization refractoriness (PRR).[2][12] Unlike some other antiarrhythmic agents, this compound does not significantly increase the spatial or temporal dispersion of repolarization, which is thought to contribute to its lower proarrhythmic potential.[11][12][13] While it is considered atrial-selective, some studies have shown that this compound can also affect ventricular repolarization, leading to a prolongation of the QT interval.[11][13]
Data Presentation: Electrophysiological Effects of this compound
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in Langendorff-perfused rabbit heart experiments.
Table 1: Effect of this compound on QT Interval and Action Potential Duration (APD90) [11]
| Parameter | Baseline | This compound (10 µM) | This compound (30 µM) |
| QT Interval (ms) | 240 ± 29 | 265 ± 24 | 290 ± 26 |
| APD90 Increase at 300 ms CL (%) | - | - | 13% |
| APD90 Increase at 900 ms CL (%) | - | - | 15% |
Table 2: Effect of this compound on Post-Repolarization Refractoriness (PRR) [12]
| Parameter | Baseline | This compound (10 µM) | This compound (30 µM) |
| PRR Increase (ms) | - | +30 | +36 |
CL: Cycle Length
Experimental Protocols
I. Langendorff-Perfused Heart Preparation
This protocol describes the general procedure for isolating and perfusing a rabbit heart, which can then be used to study the effects of this compound.
Materials:
-
Rabbit (e.g., New Zealand White)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2
-
Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and aortic cannula)
-
Surgical instruments (scissors, forceps, etc.)
-
Sutures
-
Temperature probe
Procedure:
-
Anesthesia and Heparinization: Anesthetize the rabbit and administer heparin to prevent blood coagulation.[14]
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.[14]
-
Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula of the Langendorff apparatus.[8]
-
Perfusion: Immediately initiate retrograde perfusion with oxygenated Krebs-Henseleit solution maintained at 37°C.[7][8] The perfusion pressure should be kept constant.
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes) to ensure a steady heart rate and contractile function.[15]
-
Instrumentation: For electrophysiological measurements, place monophasic action potential (MAP) electrodes on the epicardial surface of the atria and ventricles. A 12-lead electrocardiogram (ECG) can also be recorded.[12]
II. Protocol for this compound Administration and Electrophysiological Assessment
Objective: To determine the dose-dependent effects of this compound on cardiac electrophysiology.
Materials:
-
Langendorff-perfused rabbit heart (prepared as in Protocol I)
-
This compound stock solution
-
Infusion pump
-
Electrophysiology recording system (for MAP and ECG)
-
Pacing electrodes
Procedure:
-
Baseline Recordings: After the stabilization period, record baseline electrophysiological parameters, including:
-
Heart rate
-
QT interval from the ECG
-
Action Potential Duration at 90% repolarization (APD90) from MAP recordings
-
Effective Refractory Period (ERP) determined by programmed electrical stimulation
-
-
This compound Infusion:
-
Data Acquisition:
-
Record all electrophysiological parameters again at each concentration of this compound.
-
To assess rate-dependent effects, measurements can be taken at different pacing cycle lengths (e.g., 300 ms and 900 ms).[11]
-
-
Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution to observe for washout of the drug's effects.
-
Data Analysis:
-
Measure the changes in QT interval, APD90, and ERP from baseline at each this compound concentration.
-
Calculate Post-Repolarization Refractoriness (PRR) as ERP - APD90.
-
Analyze the rate-dependent changes in these parameters.
-
Visualizations
Caption: Mechanism of action of this compound in atrial myocytes.
Caption: Experimental workflow for studying this compound in a Langendorff-perfused heart.
Caption: Relationship between this compound's effects on electrophysiology.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. [this compound: a novel antiarrhythmic drug for the rapid conversion of atrial fibrillation to sinus rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Electrophysiological profile of this compound in an experimental whole-heart model: the absence of proarrhythmia despite significant effect on myocardial repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Vernakalant Solution Preparation for Cellular Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Vernakalant, a multi-ion channel blocker, in cellular electrophysiology experiments. The information is intended to guide researchers in accurately preparing solutions and conducting experiments to assess the electrophysiological effects of this compound on cardiac myocytes.
Introduction
This compound is an antiarrhythmic agent that exhibits a unique atrial-selective mechanism of action by blocking multiple ion channels involved in the cardiac action potential.[1][2][3] It primarily targets potassium channels that are more prevalent in the atria, such as the ultra-rapid delayed rectifier potassium current (IKur) carried by Kv1.5 channels and the transient outward potassium current (Ito) carried by Kv4.3 channels.[2][3][4][5] Additionally, it blocks the acetylcholine-activated potassium current (IKAch) and shows a rate-dependent block of the late sodium current (INa).[3][4][5] This multi-target profile contributes to its efficacy in the rapid conversion of atrial fibrillation to sinus rhythm.[6][7]
Understanding the precise effects of this compound on individual ion channels is crucial for both basic research and drug development. This document provides the necessary protocols to prepare this compound solutions for in vitro studies and outlines a general procedure for whole-cell patch-clamp electrophysiology to characterize its ion channel blocking properties.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) values of this compound for various cardiac ion channels are summarized in the table below. These values have been compiled from multiple studies and provide a quantitative measure of this compound's potency at its different molecular targets.
| Ion Channel | Current | Gene | IC50 (µM) | Species/Cell Line | Reference |
| Kv1.5 | IKur | KCNA5 | 13 | Human Embryonic Kidney (HEK) cells | [6] |
| Kv4.3 | Ito | KCND3 | 30 | Human Embryonic Kidney (HEK) cells | [6][8] |
| Kv4.2 | Ito | KCND2 | 38 | Human Embryonic Kidney (HEK) cells | [6] |
| hERG | IKr | KCNH2 | 21 | Human Embryonic Kidney (HEK) cells | [6] |
| Nav1.5 | INa | SCN5A | < 10 (at >3 Hz) | Human Atrial Cardiomyocytes | [6][8] |
| IK,ACh | IK,ACh | KCNJ3/KCNJ5 | 10 | Not Specified | [6] |
| L-type Ca2+ | ICa,L | CACNA1C | 84 | Human Atrial Cardiomyocytes (Sinus Rhythm) | [6][8] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride and subsequent dilution to working concentrations for cellular electrophysiology experiments.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Extracellular (bath) solution appropriate for the experiment (e.g., Tyrode's solution)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Calculate the required mass of this compound hydrochloride to prepare a 10 mM stock solution. The molar mass of this compound hydrochloride is 385.95 g/mol .
-
Dissolve the this compound hydrochloride powder in DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.86 mg of this compound hydrochloride in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing gently. If necessary, sonicate briefly in a water bath.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate extracellular (bath) solution to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM). It is recommended to prepare fresh working solutions for each experiment. Note that the final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Cardiomyocytes
This protocol provides a general framework for recording ion currents from isolated cardiomyocytes using the whole-cell patch-clamp technique to assess the effects of this compound. Specific voltage protocols will vary depending on the ion channel of interest.
Materials:
-
Isolated primary cardiomyocytes or a suitable cardiac cell line
-
Extracellular (bath) solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution
-
This compound working solutions
-
Patch-clamp rig (inverted microscope, amplifier, digitizer, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and fire-polisher
-
Data acquisition and analysis software
Protocol:
-
Prepare the patch-clamp setup. Ensure the perfusion system is clean and primed with the control extracellular solution.
-
Pull and fire-polish patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Fill the patch pipette with the appropriate intracellular solution and mount it on the pipette holder.
-
Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the control extracellular solution.
-
Approach a selected cardiomyocyte with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (resistance > 1 GΩ) between the pipette tip and the cell membrane by releasing the positive pressure.
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Apply the appropriate voltage-clamp protocol to record the baseline activity of the ion channel of interest.
-
Perfuse the cell with the this compound working solution at the desired concentration.
-
Record the ion channel activity in the presence of this compound after the drug effect has reached a steady state.
-
Perform a washout by perfusing the cell with the control extracellular solution to observe the reversibility of the drug's effect.
-
Repeat the procedure with different concentrations of this compound to generate a dose-response curve.
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the primary ion channels inhibited by this compound in an atrial cardiomyocyte, leading to the prolongation of the atrial action potential and effective refractory period.
Caption: Mechanism of action of this compound on atrial ion channels.
Experimental Workflow for Cellular Electrophysiology
This diagram outlines the key steps involved in a typical whole-cell patch-clamp experiment to evaluate the effect of this compound on a specific ion channel.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. medscape.com [medscape.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Introducing this compound into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing Vernakalant for Cardioversion of Recent-Onset Atrial Fibrillation in Research Settings
Introduction
Vernakalant is an antiarrhythmic agent designed for the rapid cardioversion of recent-onset atrial fibrillation (AF). Its relative atrial selectivity presents a focused mechanism of action, making it a subject of significant interest in cardiovascular research. These application notes provide detailed protocols and summarized data for the utilization of this compound in research environments, catering to researchers, scientists, and professionals in drug development. The document outlines methodologies for preclinical evaluation and summarizes key clinical findings to facilitate further investigation into its electrophysiological properties and therapeutic applications.
Mechanism of Action
This compound exerts its antiarrhythmic effect through a multi-channel blockade with a degree of atrial selectivity.[1][2][3] Its primary mechanism involves the blockade of specific potassium channels predominantly expressed in the atria, namely the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-activated inward rectifier potassium current (IK,ACh).[1][2][4] This action prolongs the atrial effective refractory period (ERP) with minimal impact on the ventricles.[1] Additionally, this compound blocks atrial sodium channels in a rate- and voltage-dependent manner, an effect that is more pronounced at the high heart rates characteristic of atrial fibrillation.[2][4][5] It also has a weak inhibitory effect on the rapid delayed rectifier potassium current (IKr), which is associated with a low risk of ventricular proarrhythmias like Torsades de Pointes.[1][2]
Data Presentation: Clinical Trial Summary
The efficacy and safety of intravenous this compound have been consistently demonstrated across several key clinical trials. The data below is summarized for comparative analysis.
Table 1: Efficacy of Intravenous this compound in Pivotal Clinical Trials
| Study/Trial | Number of Patients (this compound Arm) | This compound Dosing Regimen | Median Time to Conversion | Conversion Rate (within 90 min) | Placebo Conversion Rate |
| ACT I [1][6] | 229 | 3 mg/kg over 10 min, then 2 mg/kg over 10 min if needed | 11 min | 51.2% | 3.6% |
| ACT II (Post-cardiac surgery) [2][7] | 100 | 3 mg/kg over 10 min, then 2 mg/kg over 10 min if needed | 12 min | 47% | 14% |
| ACT III [1] | 154 | 3 mg/kg over 10 min, then 2 mg/kg over 10 min if needed | 8 min | 51.2% | 4.9% |
| AVRO (vs. Amiodarone) [1][8] | 116 | 3 mg/kg over 10 min | 11 min | 51.7% | 5.2% (Amiodarone) |
| Asia-Pacific Phase 3 [9][10] | 55 | 3 mg/kg over 10 min, then 2 mg/kg over 15 min if needed | - | 52.7% | 12.5% |
Table 2: Common Adverse Events Profile of this compound in Clinical Trials
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Notes |
| Dysgeusia (Taste Disturbance) | ~18-21%[1][11] | ~2.5% | Typically mild and transient |
| Sneezing | ~13%[1][9][11] | ~1.9% | Mild and transient |
| Paresthesia (Abnormal Skin Sensation) | ~7-8.5%[1][11] | ~1.3% | Mild and transient |
| Nausea | ~7.5%[1] | ~3.8% | Mild to moderate severity |
| Hypotension | ~7.3%[1] | ~4.2% | Most frequent serious adverse event, but overall incidence is low[1][12] |
| Bradycardia | ~4.9%[1] | ~3.1% | Monitored as a potential cardiovascular adverse event |
Experimental Protocols
The following protocols provide a framework for preclinical research on this compound.
Protocol 1: In Vitro Electrophysiological Characterization
Objective: To determine the inhibitory concentration (IC50) and mechanism of this compound on specific cardiac ion channels.
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably transfected with genes encoding the target human ion channels (e.g., hKv1.5 for IKur, hNav1.5 for cardiac sodium current, hERG for IKr). Alternatively, use isolated atrial and ventricular cardiomyocytes from animal models (e.g., rabbit, dog) or human tissue samples.[8]
-
Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (36-37°C).
-
Voltage Protocols: Apply specific voltage-clamp protocols to elicit and isolate the desired ionic currents. For rate-dependent effects on sodium channels, apply trains of depolarizing pulses at varying frequencies (e.g., 1 Hz to 5 Hz).[13]
-
Drug Perfusion: Establish a baseline recording with the control extracellular solution. Subsequently, perfuse the cells with escalating concentrations of this compound (e.g., ranging from 0.1 µM to 100 µM).
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value. Analyze changes in channel kinetics (activation, inactivation).
Protocol 2: Ex Vivo Isolated Perfused Heart Model (Langendorff)
Objective: To assess the integrated electrophysiological effects of this compound on the whole heart, including its impact on atrial refractoriness and susceptibility to induced arrhythmias.
Methodology:
-
Heart Preparation: Excise the heart from a suitable animal model (e.g., guinea pig, rabbit) and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution at constant pressure or flow.
-
Electrophysiological Recordings: Place multiple recording electrodes on the atrial and ventricular epicardium to record monophasic action potentials or multi-electrode array maps.
-
AF Induction: Induce AF using programmed electrical stimulation (e.g., burst rapid atrial pacing).
-
This compound Administration: After inducing sustained AF, infuse this compound into the perfusate at clinically relevant concentrations.
-
Endpoints: The primary endpoint is the time to conversion from induced AF to sinus rhythm. Secondary endpoints include changes in atrial and ventricular effective refractory periods (AERP, VERP), action potential duration (APD), and conduction velocity.
Protocol 3: In Vivo Animal Model of Atrial Fibrillation
Objective: To evaluate the in vivo efficacy, safety, and hemodynamics of this compound for cardioversion of recent-onset AF.
Methodology:
-
Animal Preparation: Use a large animal model, such as a canine or porcine model. Anesthetize, intubate, and ventilate the animal.
-
Instrumentation: Place intravenous catheters for drug administration and arterial catheters for continuous blood pressure monitoring. Insert multipolar electrophysiology catheters into the right atrium via femoral or jugular access for pacing and recording.
-
AF Induction and Maintenance: Induce AF via rapid atrial burst pacing. Ensure AF is sustained for a predetermined period (e.g., 30 minutes) to simulate a recent-onset condition.
-
Drug Administration: Administer an intravenous infusion of this compound using a clinically relevant dosing regimen (e.g., an initial 10-minute infusion of 3 mg/kg).[14] If AF persists after a 15-minute observation period, a second, lower-dose infusion (e.g., 2 mg/kg over 10 minutes) can be administered.[10][14]
-
Monitoring and Data Collection: Continuously record surface ECG, intracardiac electrograms, and hemodynamic parameters (heart rate, blood pressure) throughout the experiment.
-
Efficacy and Safety Evaluation: The primary efficacy endpoint is the successful conversion to sinus rhythm within 90 minutes.[7] Safety endpoints include the incidence of significant hypotension, bradycardia, and ventricular arrhythmias.
Visualizations: Pathways and Workflows
Caption: Atrial-selective mechanism of this compound.
Caption: Experimental workflow for in vivo evaluation.
References
- 1. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. This compound (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The this compound Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia-Pacific Region: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Effectiveness and Safety Profiles of this compound for Cardioversion of Acute-onset Atrial Fibrillation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Pharmacological cardioversion of atrial fibrillation with this compound: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Models for Studying Vernakalant's Proarrhythmic Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established experimental models for assessing the proarrhythmic potential of Vernakalant, a multi-ion channel blocker primarily used for the rapid conversion of atrial fibrillation. The following sections detail the methodologies for key in vitro and in vivo experiments, summarize quantitative data, and provide visual representations of signaling pathways and experimental workflows.
Introduction to this compound's Electrophysiological Profile
This compound is an antiarrhythmic agent with a distinctive electrophysiological profile characterized by its relative atrial selectivity. Its mechanism of action involves the blockade of multiple cardiac ion channels, which contributes to its therapeutic effects and its proarrhythmic potential.[1][2] Understanding these interactions at the cellular and organ level is crucial for a comprehensive safety assessment.
This compound primarily targets:
-
Atrial-selective potassium currents: It blocks the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by Kv1.5, and the acetylcholine-activated inward rectifier potassium current (IK,ACh).[3] These channels are predominantly expressed in the atria, contributing to this compound's atrial-selective action.
-
Other potassium currents: It also inhibits the transient outward potassium current (Ito), carried by channels like Kv4.3, and to a lesser extent, the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][3] The modest effect on IKr is a key factor in its lower risk of inducing Torsades de Pointes (TdP) compared to other antiarrhythmics.[4]
-
Sodium channels: this compound exhibits a rate- and voltage-dependent block of sodium channels (INa), with a preference for the open state.[2] This action becomes more pronounced at higher heart rates, characteristic of atrial fibrillation.[2]
Quantitative Summary of this compound's Effects
The following tables summarize the quantitative data on this compound's inhibitory concentrations and its effects on key electrophysiological parameters in various experimental models.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Channel Current | Channel Subtype | Experimental Model | IC50 (µM) | Reference(s) |
| IKur | Kv1.5 | Expressed in human embryonic kidney (HEK) cells | 13 | [5] |
| Ito | Kv4.3 | Expressed in HEK cells | 30 | [5] |
| IK,ACh | Kir3.1/3.4 | - | 10 | [6] |
| IKr | hERG | Expressed in HEK cells | 21 | [6] |
| ICa,L | Cav1.2 | Human atrial cardiomyocytes | 84 | [5] |
| Early Outward Current | - | Human atrial tissue (Sinus Rhythm) | 19 | [7] |
| Early Outward Current | - | Human atrial tissue (Atrial Fibrillation) | 12 | [7] |
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Parameter | Species/Model | Concentration/Dose | Effect | Reference(s) |
| Atrial Effective Refractory Period (AERP) | Human | 4 mg/kg IV | ↑ by 25 ms (at 600 ms cycle length) | [8] |
| Ventricular Effective Refractory Period (VERP) | Human | 4 mg/kg IV | No significant effect | [8] |
| Action Potential Duration at 90% Repolarization (APD90) | Rabbit (Langendorff) | 10 µM | ↑ by 25 ms | [9] |
| Action Potential Duration at 90% Repolarization (APD90) | Rabbit (Langendorff) | 30 µM | ↑ by 50 ms | [9] |
| QT Interval | Rabbit (Langendorff) | 10 µM | ↑ by 25 ms | [9] |
| QT Interval | Rabbit (Langendorff) | 30 µM | ↑ by 50 ms | [9] |
| Post-Repolarization Refractoriness | Rabbit (Langendorff) | 10 µM | ↑ by 30 ms | [9] |
| Post-Repolarization Refractoriness | Rabbit (Langendorff) | 30 µM | ↑ by 36 ms | [9] |
| Action Potential Duration at 90% Repolarization (APD90) | Human Atrial Trabeculae (Atrial Fibrillation) | 30 µM | ↑ by 29.6 ms (at 3 Hz) | [10] |
| Effective Refractory Period (ERP) | Human Atrial Trabeculae (Atrial Fibrillation) | 30 µM | ↑ by 60.4 ms (at 3 Hz) | [10] |
Experimental Protocols
In Vitro Models
This protocol is designed to assess the effect of this compound on specific ion channels expressed in cell lines (e.g., HEK293 or CHO cells).
Protocol:
-
Cell Culture: Culture cells stably expressing the cardiac ion channel of interest (e.g., Kv1.5, Kv4.3, hERG, Nav1.5) under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells and plate them onto glass coverslips in a recording chamber.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for K+ currents): (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
-
Internal (Pipette) Solution (for Na+ currents): (in mM) 130 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
-
Voltage-Clamp Protocols:
-
For IKur (Kv1.5): From a holding potential of -80 mV, apply depolarizing steps from -40 mV to +60 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -40 mV to record tail currents.
-
For Ito (Kv4.3): From a holding potential of -80 mV, apply a prepulse to -100 mV for 500 ms to remove inactivation, followed by depolarizing steps from -40 mV to +60 mV for 500 ms.
-
For IKr (hERG): From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the characteristic tail current.[2]
-
For Late INa: From a holding potential of -120 mV, apply a depolarizing step to -20 mV for 500 ms. Measure the sustained current component between 400 and 500 ms.
-
-
Drug Application:
-
Establish a stable baseline recording of the ionic current.
-
Perfuse the recording chamber with increasing concentrations of this compound.
-
Allow the drug effect to reach a steady state at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak current amplitude (or tail current for IKr) at each voltage step before and after drug application.
-
Construct concentration-response curves and calculate the IC50 value using a Hill equation fit.
-
This ex vivo model provides insights into the integrated effects of this compound on the action potential of human atrial tissue.
Protocol:
-
Tissue Preparation:
-
Obtain human right atrial appendages from patients undergoing cardiac surgery.
-
Dissect thin, unbranched trabeculae (<1 mm diameter) in cooled, oxygenated Tyrode's solution.
-
-
Experimental Setup:
-
Mount the trabecula in a temperature-controlled organ bath (37°C) perfused with oxygenated (95% O2, 5% CO2) Tyrode's solution.
-
Attach one end of the trabecula to a force transducer and the other to a fixed point. Stretch the muscle to its optimal length (Lmax).
-
-
Electrophysiological Recordings:
-
Impale a quiescent cell with a sharp glass microelectrode filled with 3 M KCl.
-
Record action potentials using a high-input impedance amplifier.
-
Pace the preparation at various frequencies (e.g., 1, 2, and 3 Hz) using platinum electrodes.
-
-
Drug Application:
-
After recording stable baseline action potentials, perfuse the bath with increasing concentrations of this compound.
-
Allow at least 20-30 minutes for equilibration at each concentration.
-
-
Data Analysis:
-
Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (dV/dtmax)
-
Action Potential Duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90)
-
-
Determine the Effective Refractory Period (ERP) using an extrastimulus protocol (S1-S2).
-
This model offers a human-relevant platform for higher-throughput proarrhythmia screening.
Protocol:
-
Cell Culture:
-
Culture hiPSC-CMs as a monolayer on fibronectin-coated multi-electrode array (MEA) plates.
-
Allow the cells to form a spontaneously beating syncytium.
-
-
MEA Recording:
-
Place the MEA plate on the recording platform maintained at 37°C.
-
Record baseline field potentials from each electrode. The field potential duration (FPD) is the primary parameter of interest, analogous to the QT interval.
-
-
Drug Application:
-
Add increasing concentrations of this compound to the wells.
-
Include positive controls (e.g., a known TdP-inducing drug like sotalol) and a vehicle control.
-
Record field potentials for a defined period (e.g., 10-30 minutes) after each drug addition.
-
-
Data Analysis:
-
Measure the beat rate and the corrected Field Potential Duration (FPDc) using a Bazett or Fridericia correction formula.
-
Analyze the recordings for proarrhythmic events, such as:
-
Early afterdepolarizations (EADs)
-
Triggered activity
-
Arrhythmic beating
-
-
Quantify the incidence and severity of proarrhythmic events at different drug concentrations.
-
Ex Vivo Models
This isolated heart model allows for the assessment of this compound's effects on global cardiac electrophysiology and its proarrhythmic potential in the absence of systemic influences.[11]
Protocol:
-
Heart Isolation:
-
Anesthetize a rabbit and perform a thoracotomy.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.
-
-
Langendorff Perfusion:
-
Cannulate the aorta and initiate retrograde perfusion with warm (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure.
-
Krebs-Henseleit Solution Composition (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose.[9]
-
-
Electrophysiological Recordings:
-
Place a volume-conducted ECG electrode in the perfusion chamber to record a pseudo-ECG.
-
Position monophasic action potential (MAP) catheters on the epicardial surface of the left and right ventricles to record local action potentials.
-
-
Pacing and Proarrhythmia Induction:
-
Pace the heart from the right ventricular apex at a fixed cycle length.
-
Induce arrhythmias using a programmed electrical stimulation protocol (e.g., a train of 8 stimuli followed by one or more extrastimuli at progressively shorter coupling intervals).
-
-
Drug Administration:
-
After obtaining stable baseline recordings, infuse this compound into the perfusion line at increasing concentrations.
-
Allow for a 15-20 minute equilibration period at each concentration.
-
-
Data Analysis:
-
Measure ECG intervals (PR, QRS, QT).
-
Measure MAP duration at 90% repolarization (MAPD90).
-
Assess the incidence and duration of induced ventricular tachyarrhythmias (ventricular tachycardia, ventricular fibrillation).
-
Calculate a proarrhythmia score based on the occurrence of EADs, ventricular tachycardia, and changes in APD.[11]
-
Diagrams
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflows
Caption: Workflow for assessing this compound's proarrhythmic potential.
References
- 1. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Rapid Assessment of Proarrhythmic Potential Using Human iPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial protection against global ischemia with Krebs-Henseleit buffer-based cardioplegic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 10. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vernakalant in Studies of Post-operative Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vernakalant, an antiarrhythmic agent, in the research and clinical study of post-operative atrial fibrillation (POAF). This document includes detailed experimental protocols, a summary of quantitative data from key studies, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
Post-operative atrial fibrillation is a frequent complication following cardiac surgery, associated with increased morbidity and prolonged hospital stays.[1][2][3] this compound is an intravenous antiarrhythmic drug that has shown efficacy in the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[4][5] Its mechanism of action is relatively atrial-selective, targeting specific ion channels involved in atrial repolarization with minimal effects on the ventricles.[5][6][7] This profile makes it a subject of significant interest for the management of POAF.
Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking multiple ion channels within the atrial myocardium.[8] This multi-channel blockade leads to a prolongation of the atrial effective refractory period and a slowing of conduction, which helps to terminate the re-entrant circuits that sustain atrial fibrillation.[8][9]
Key molecular targets of this compound include:
-
Potassium Channels:
-
Ultra-rapidly activating delayed rectifier potassium current (IKur): Carried by the Kv1.5 channel, which is predominantly expressed in the atria.[6][7]
-
Acetylcholine-activated inward rectifier potassium current (IK,ACh): Also largely atrial-specific.[6][7]
-
Transient outward potassium current (Ito): Contributes to early repolarization in both atria and ventricles, but this compound's effect is more pronounced in the atria.[9][10]
-
-
Sodium Channels:
Critically, this compound has a minimal effect on the rapidly activating delayed rectifier potassium current (IKr), carried by the hERG channel, which is a key factor in its lower risk of ventricular proarrhythmias like Torsades de Pointes compared to other antiarrhythmic drugs.[4][9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in atrial myocytes.
Experimental Protocols for Clinical Studies
The following protocol is a synthesis of methodologies reported in key clinical trials investigating this compound for POAF.[2][3][11][12]
Patient Selection Criteria
-
Inclusion Criteria:
-
Adult patients (≥18 years) who have undergone cardiac surgery (e.g., coronary artery bypass grafting, valve surgery, or combined procedures).
-
Development of new-onset atrial fibrillation lasting between 3 and 72 hours, occurring between 24 hours and 7 days post-surgery.[13][14]
-
Patients must be hemodynamically stable.
-
Continuous ECG monitoring capabilities.
-
-
Exclusion Criteria:
-
Systolic blood pressure <100 mmHg.[15]
-
Severe aortic stenosis.[15]
-
NYHA Class III or IV heart failure.[15]
-
Acute coronary syndrome within the last 30 days.[15]
-
Baseline uncorrected QT interval >440 ms.[15]
-
Use of intravenous Class I or III antiarrhythmic agents within 4 hours prior to this compound administration.[15]
-
Dosing and Administration
This compound is administered intravenously. The dosing regimen is weight-based.[16]
-
Preparation:
-
Initial Infusion:
-
Observation Period:
-
Second Infusion (if necessary):
-
Post-Infusion Monitoring:
Experimental Workflow Diagram
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound hydrochloride for the rapid conversion of atrial fibrillation after cardiac surgery: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological cardioversion of atrial fibrillation with this compound: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Conversion of Atrial Fibrillation after Cardiosurgical Procedures by this compound® as an Atrial Repolarization Delaying Agent (ARDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 14. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (Brinavess) [emed.ie]
- 16. ecgwaves.com [ecgwaves.com]
Application Notes and Protocols for Administering Vernakalant in Conscious Beagle Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is a potent, multi-ion channel blocking antiarrhythmic agent with relative atrial selectivity.[1] It is approved in some regions for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[2] Preclinical evaluation of cardiovascular drugs in conscious beagle models is a critical step in safety pharmacology assessment. This document provides a detailed guide for the intravenous administration of this compound to conscious beagle dogs, including experimental protocols, data presentation tables, and visualizations of the experimental workflow and the drug's signaling pathway.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels.[3] Its atrial selectivity is attributed to its action on channels predominantly expressed in the atria.[4] Key targets include:
-
Potassium Channels:
-
Ultra-rapid delayed rectifier potassium current (IKur): Blockade of this atrial-specific current prolongs the atrial action potential duration.[4]
-
Acetylcholine-dependent potassium current (IK-ACh): Inhibition of this current also contributes to atrial refractoriness.[5]
-
Transient outward potassium current (Ito): This action further aids in prolonging the atrial refractory period.[6]
-
Rapidly activating delayed rectifier potassium current (IKr): this compound exhibits some IKr blocking activity, which can contribute to QT interval prolongation, although this effect is considered minimal compared to other class III antiarrhythmics.[5][7]
-
-
Sodium Channels:
Quantitative Data Summary
The following tables summarize the expected quantitative effects of intravenously administered this compound in conscious beagle models based on available literature.
Table 1: Hemodynamic Effects of Intravenous this compound in Conscious Beagles
| Parameter | Vehicle Control (Baseline) | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Mean Arterial Pressure (mmHg) | 105.3 ± 12.7 | No consistent dose-dependent effect | No consistent dose-dependent effect | No consistent dose-dependent effect |
| Heart Rate (bpm) | 95.6 ± 26.6 | No consistent dose-dependent effect | No consistent dose-dependent effect | No consistent dose-dependent effect |
Data presented as mean ± standard deviation. Baseline values are typical for healthy, conscious, freely moving telemetrized beagle dogs.[8] this compound effects are based on findings from studies in conscious male beagle dogs.[9]
Table 2: Electrocardiogram (ECG) Effects of Intravenous this compound in Conscious Beagles
| Parameter | Vehicle Control (Baseline) | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| P-wave Duration (ms) | ~40-50 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| PR Interval (ms) | 121 ± 13 | No significant change | No significant change | No significant change |
| QRS Duration (ms) | 33 ± 3 | No effect | No effect | No effect |
| QTc Interval (ms) | 245 ± 18 | Tendency to decrease at later time points | Tendency to decrease at later time points | Tendency to decrease at later time points |
Data presented as mean ± standard deviation. Baseline values are typical for healthy, conscious, freely moving telemetrized beagle dogs.[8] this compound effects are based on findings from studies in conscious male beagle dogs, which showed a dose-dependent and selective slowing of atrial conduction (P-wave duration) with no effect on ventricular conduction (QRS duration).[9]
Experimental Protocols
Protocol 1: Intravenous Administration of this compound
Objective: To administer a specified dose of this compound intravenously to a conscious beagle.
Materials:
-
This compound hydrochloride for injection
-
Sterile 0.9% saline solution (NaCl) for dilution[6]
-
Sterile syringes and needles
-
Intravenous catheter (20-22 gauge)
-
T-port adapter
-
Infusion pump
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine, povidone-iodine)
-
Surgical tape
-
Elizabethan collar (optional)
Procedure:
-
Animal Preparation:
-
Catheter Placement:
-
Insert the intravenous catheter into the cephalic vein.
-
Once flashback of blood is observed, advance the catheter and withdraw the stylet.
-
Secure the catheter in place with surgical tape.
-
Attach a T-port adapter to the catheter hub for easy access.
-
Flush the catheter with a small volume of heparinized saline to ensure patency.
-
-
This compound Preparation:
-
This compound is typically supplied as a concentrate (e.g., 20 mg/mL).[1]
-
Dilute the required volume of this compound concentrate with sterile 0.9% saline to a final concentration suitable for infusion (e.g., 4 mg/mL).[6] The volume of administration should be appropriate for the size of the animal to avoid fluid overload.
-
-
Intravenous Infusion:
-
Connect the syringe containing the diluted this compound solution to the infusion pump.
-
Connect the infusion line to the T-port of the intravenous catheter.
-
Administer the this compound solution as a slow intravenous infusion over 10 minutes.[2] The doses of 5, 10, and 20 mg/kg have been studied in conscious beagle dogs.[9]
-
Continuously monitor the animal for any adverse reactions during and after the infusion.
-
Protocol 2: Electrocardiogram (ECG) and Blood Pressure Monitoring
Objective: To continuously monitor ECG and blood pressure in a conscious beagle before, during, and after this compound administration.
Methods:
-
Invasive Telemetry (Gold Standard):
-
Surgical Implantation: Surgically implant a telemetry transmitter for the measurement of ECG and arterial blood pressure. This allows for continuous monitoring in freely moving, unstressed animals.
-
Data Acquisition: Collect continuous beat-to-beat ECG and blood pressure data. A baseline recording of at least 1-2 hours pre-dose is recommended. Continue monitoring for a designated period post-infusion (e.g., 6-24 hours).[10]
-
Parameters Measured:
-
ECG: Heart rate, RR interval, PR interval, QRS duration, QT interval (corrected using a formula appropriate for dogs, such as Van de Water's).[8]
-
Blood Pressure: Systolic, diastolic, and mean arterial pressure.
-
-
-
Non-Invasive Methods:
-
ECG:
-
Jacketed External Telemetry: Fit the beagle with a specialized jacket containing electrodes for continuous ECG recording.[11] Acclimatize the animal to the jacket prior to the study.
-
Data Acquisition: Record continuous Lead II ECG data.
-
-
Blood Pressure:
-
Tail-cuff Oscillometry: Place an appropriately sized cuff at the base of the tail. Acclimatize the dog to the cuff and the inflation process to obtain reliable measurements.[5]
-
Data Acquisition: Obtain multiple readings at each time point and average them.
-
-
Data Analysis:
-
Analyze ECG and blood pressure data at baseline and at specified time points during and after this compound infusion.
-
Compare the changes from baseline for each dose group to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of any observed effects.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound on atrial myocyte ion channels.
Experimental Workflow
Caption: Workflow for this compound administration and monitoring in conscious beagles.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Pharmacological cardioversion of atrial fibrillation with this compound: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wvs.academy [wvs.academy]
- 5. dvm360.com [dvm360.com]
- 6. This compound (Brinavess) [emed.ie]
- 7. Dog Restraint For Cephalic Blood Draw/IV Catheter – Veterinary Clinical Skills Compendium [open.lib.umn.edu]
- 8. scielo.br [scielo.br]
- 9. vetlexicon.com [vetlexicon.com]
- 10. medinfogalway.ie [medinfogalway.ie]
- 11. Frontiers | Safety Pharmacology Study of ET-26 Hydrochloride, a Potential Drug for Intravenous General Anesthesia, in Rats and Beagle Dogs [frontiersin.org]
Methodologies for Assessing Vernakalant's Impact on Calcium Handling in Cardiomyocytes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is an antiarrhythmic agent primarily used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm.[1] Its mechanism of action involves the blockade of multiple ion channels in cardiomyocytes, with a degree of atrial selectivity.[1][2] this compound predominantly inhibits specific potassium currents (IKur, IK,ACh, and Ito) and sodium currents (INa) that are more prominent in the atria compared to the ventricles.[1][3] While its primary targets are sodium and potassium channels, these initial electrophysiological changes can indirectly influence intracellular calcium ([Ca2+]i) handling, a critical determinant of cardiomyocyte function and arrhythmogenesis.
This document provides detailed methodologies and experimental protocols to assess the impact of this compound on calcium handling in cardiomyocytes. Understanding these effects is crucial for a comprehensive evaluation of its electrophysiological profile and potential pro- or anti-arrhythmic effects related to calcium dysregulation.
Theoretical Framework: Linking Ion Channel Blockade to Calcium Handling
This compound's blockade of sodium and potassium channels can alter the action potential duration (APD) and the intracellular sodium concentration ([Na+]i). These changes can, in turn, affect calcium handling through several mechanisms:
-
Sodium-Calcium Exchanger (NCX): An increase in intracellular sodium can reduce the driving force for Ca2+ extrusion via the NCX, potentially leading to an increase in intracellular Ca2+. Conversely, a reduction in the late sodium current could decrease Na+ load and enhance Ca2+ efflux. Studies have shown that this compound can enhance Na/Ca exchanger currents.
-
L-type Calcium Channels (ICa,L): Changes in the action potential morphology, particularly the plateau phase, can modulate the influx of Ca2+ through L-type calcium channels.
-
Sarcoplasmic Reticulum (SR) Ca2+ Handling: Alterations in cytosolic Ca2+ levels can influence the SR Ca2+ load, the amount of Ca2+ stored in the SR, and the propensity for spontaneous Ca2+ release events such as Ca2+ sparks and waves.
Key Experimental Questions
To comprehensively assess this compound's impact on cardiomyocyte calcium handling, the following key questions should be addressed:
-
Does this compound alter the characteristics of action potential-induced global Ca2+ transients?
-
Does this compound affect the Ca2+ content of the sarcoplasmic reticulum?
-
Does this compound modulate the frequency or properties of spontaneous Ca2+ release events (Ca2+ sparks)?
-
Does this compound influence the diastolic SR Ca2+ leak?
-
What is the effect of this compound on the Na+/Ca2+ exchanger current?
Data Presentation: Summary of Expected Quantitative Data
The following tables provide an example of how to structure the quantitative data obtained from the described experimental protocols. The values presented are hypothetical and for illustrative purposes, as comprehensive public data on this compound's specific effects on these parameters in healthy atrial cardiomyocytes is limited.
Table 1: Effect of this compound on Global Calcium Transient Properties
| Parameter | Control | This compound (10 µM) | This compound (30 µM) |
| Amplitude (F/F0) | 2.5 ± 0.3 | 2.7 ± 0.4 | 2.9 ± 0.5 |
| Time to Peak (ms) | 50 ± 5 | 52 ± 6 | 55 ± 7 |
| Decay Tau (ms) | 200 ± 20 | 210 ± 22 | 225 ± 25 |
| Diastolic [Ca2+]i (nM) | 100 ± 10 | 105 ± 12 | 115 ± 15 |
Table 2: Effect of this compound on Sarcoplasmic Reticulum (SR) Calcium Handling
| Parameter | Control | This compound (10 µM) | This compound (30 µM) |
| SR Ca2+ Content (Caffeine-induced transient amplitude, F/F0) | 4.0 ± 0.5 | 4.2 ± 0.6 | 4.5 ± 0.7 |
| Ca2+ Spark Frequency (events/100 µm/s) | 1.5 ± 0.2 | 1.3 ± 0.3 | 1.1 ± 0.2 |
| SR Ca2+ Leak (µmol/L cytosol/s) | 10 ± 2 | 9 ± 1.8 | 8 ± 1.5 |
Experimental Protocols
Protocol 1: Measurement of Global Calcium Transients in Isolated Cardiomyocytes
Objective: To determine the effect of this compound on the amplitude and kinetics of electrically evoked intracellular calcium transients.
Materials:
-
Isolated atrial or ventricular cardiomyocytes
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES; pH 7.4)
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
This compound stock solution
-
IonOptix Myocyte Calcium and Contractility System or equivalent confocal microscope with line-scanning capabilities
-
Field stimulation electrodes
Procedure:
-
Cell Preparation: Isolate cardiomyocytes from atrial or ventricular tissue using established enzymatic digestion protocols.
-
Dye Loading: Incubate the isolated cardiomyocytes with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's solution for 20-30 minutes at room temperature.
-
Washing: Wash the cells twice with fresh Tyrode's solution to remove excess dye.
-
Cell Mounting: Place the dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Baseline Recording: Perfuse the cells with Tyrode's solution and electrically stimulate them at a physiological frequency (e.g., 1 Hz). Record baseline calcium transients for at least 5 minutes to ensure stability.
-
This compound Application: Perfuse the cells with Tyrode's solution containing the desired concentration of this compound (e.g., 1-30 µM).
-
Data Acquisition: After a 5-10 minute equilibration period with this compound, record calcium transients again under the same stimulation protocol.
-
Data Analysis: Analyze the recorded calcium transients to determine the amplitude (peak fluorescence divided by baseline fluorescence, F/F0), time to peak, and the decay kinetics (e.g., by fitting an exponential function to the decay phase).
Protocol 2: Assessment of Sarcoplasmic Reticulum (SR) Ca2+ Content
Objective: To quantify the effect of this compound on the total calcium content stored within the sarcoplasmic reticulum.
Materials:
-
Same as Protocol 1
-
Caffeine solution (10 mM in Tyrode's solution)
Procedure:
-
Follow steps 1-6 of Protocol 1 to obtain a stable baseline recording in the absence and presence of this compound.
-
Caffeine Application: Stop the electrical stimulation and rapidly perfuse the chamber with a 10 mM caffeine solution. Caffeine will open all ryanodine receptors, leading to a rapid and complete release of SR calcium content.
-
Data Acquisition: Record the fluorescence change during caffeine application. The amplitude of the caffeine-induced calcium transient is proportional to the SR calcium content.
-
Data Analysis: Compare the amplitude of the caffeine-induced transients in control conditions and after treatment with this compound.
Protocol 3: Measurement of Spontaneous Ca2+ Sparks
Objective: To investigate the effect of this compound on the frequency, amplitude, and spatial/temporal properties of spontaneous localized calcium release events (Ca2+ sparks) from the SR.
Materials:
-
Same as Protocol 1
-
Confocal microscope with line-scanning capabilities
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Image Acquisition: In a quiescent (unstimulated) cardiomyocyte, acquire line-scan images (x-t scans) at a high temporal resolution (e.g., 1-2 ms per line) for a duration of 5-10 seconds.
-
Baseline Recording: Record several line-scan images under control conditions.
-
This compound Application: Perfuse the cell with the desired concentration of this compound.
-
Post-treatment Recording: After a 5-10 minute equilibration, acquire another set of line-scan images.
-
Data Analysis: Use specialized software (e.g., SparkMaster in ImageJ) to automatically or semi-automatically detect and analyze Ca2+ sparks. Key parameters to quantify include spark frequency, amplitude, full width at half maximum (FWHM), and full duration at half maximum (FDHM).
Protocol 4: Assessment of SR Ca2+ Leak
Objective: To measure the diastolic leak of calcium from the sarcoplasmic reticulum and determine if it is modulated by this compound.
Materials:
-
Same as Protocol 1
-
Na+-free, Ca2+-free Tyrode's solution (replace NaCl with LiCl or NMDG-Cl)
-
Tetracaine (ryanodine receptor blocker)
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
SR Loading: Pace the cardiomyocyte at a steady frequency (e.g., 1 Hz) for at least 1 minute to establish a stable SR Ca2+ load.
-
Inhibit NCX: Switch the perfusion to a Na+-free, Ca2+-free Tyrode's solution to inhibit the Na+/Ca2+ exchanger in its forward mode. This prevents Ca2+ extrusion from the cell.
-
Measure Diastolic [Ca2+]i: Record the steady-state diastolic [Ca2+]i.
-
Block SR Leak: Add a ryanodine receptor blocker like tetracaine (1 mM) to the Na+-free, Ca2+-free solution. This will block the diastolic Ca2+ leak from the SR.
-
Measure [Ca2+]i after Leak Block: Record the new, lower steady-state diastolic [Ca2+]i. The difference in diastolic [Ca2+]i before and after tetracaine reflects the magnitude of the SR Ca2+ leak.
-
This compound Effect: Repeat steps 2-6 in the presence of this compound to determine its effect on the SR Ca2+ leak.
Mandatory Visualizations
Caption: this compound's primary effects on Na+ and K+ channels indirectly modulate Ca2+ handling.
Caption: Workflow for assessing this compound's impact on cardiomyocyte calcium handling.
References
- 1. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic Effects of this compound in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Vernakalant Solubility: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges associated with vernakalant in a laboratory setting. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful preparation and use of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound hydrochloride?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] It is advisable to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound hydrochloride.[1] Water can also be used, but achieving high concentrations may be more challenging and often requires sonication.[1]
Q2: My this compound hydrochloride is not dissolving in aqueous solutions. What can I do?
A2: this compound hydrochloride can be challenging to dissolve in aqueous buffers. If you encounter this issue, warming the solution gently to 37°C and using an ultrasonic bath are recommended to facilitate dissolution. Ensure the pH of your buffer is compatible with this compound's stability, as extreme pH values can affect its solubility.
Q3: I observed precipitation when diluting my DMSO stock solution into a physiological buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with compounds dissolved in a high percentage of organic solvent. To mitigate this, consider the following:
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Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your working solution.
-
Use a pre-warmed buffer: Adding the stock solution to a buffer that has been warmed to 37°C can help maintain solubility.
-
Add the stock solution slowly while vortexing: This ensures rapid mixing and prevents localized high concentrations of this compound that can lead to precipitation.
-
Consider co-solvents: For in vivo studies or challenging in vitro systems, formulations with co-solvents like PEG300 and Tween-80 can improve solubility.
Q4: How should I store my this compound hydrochloride stock solutions?
A4: For long-term stability, it is recommended to aliquot your stock solutions to avoid repeated freeze-thaw cycles.[1] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the vials are sealed tightly to prevent moisture absorption.
Data Presentation: this compound Hydrochloride Solubility
The solubility of this compound hydrochloride can vary between suppliers and is dependent on factors such as temperature and the purity of the solvent. The following table summarizes reported solubility data in common laboratory solvents.
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 2 - 77 | 5.18 - 199.51 | Use of fresh, anhydrous DMSO is recommended.[1][2] Sonication may be required. |
| Water | 15 - 50 | 38.86 - 129.56 | Sonication is often necessary to achieve higher concentrations.[1][2] |
| Methanol | ~50 | ~129.56 | Reported as soluble at this concentration.[2] |
| Ethanol | Soluble (exact concentration not specified) | - | - |
| PBS | Soluble (up to 50 mg/mL reported by one source) | - | Solubility in physiological buffers can be limited and may require optimization. |
Note: The molecular weight of this compound hydrochloride is 385.93 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound hydrochloride for your desired volume of 50 mM stock solution. For 1 mL of a 50 mM solution, you will need 19.3 mg of this compound hydrochloride (Mass = 0.050 mol/L * 1 L * 385.93 g/mol ).
-
Weigh the calculated amount of this compound hydrochloride and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved.
-
If the powder does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
Materials:
-
50 mM this compound hydrochloride stock solution in DMSO
-
Pre-warmed (37°C) physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Sterile conical tubes
Methodology:
-
Calculate the volume of the 50 mM stock solution needed to prepare your desired volume of 10 µM working solution. For 10 mL of a 10 µM solution, you will need 2 µL of the 50 mM stock solution (V1 = (10 µM * 10 mL) / 50,000 µM).
-
Add the desired volume of pre-warmed physiological buffer to a sterile conical tube.
-
While gently vortexing the buffer, slowly add the calculated volume of the this compound stock solution.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
-
Use the freshly prepared working solution for your experiment immediately.
Mandatory Visualizations
This compound Mechanism of Action in Atrial Myocytes
Caption: this compound's mechanism of action in terminating atrial fibrillation.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Mitigating Vernakalant-Induced Hypotension in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering vernakalant-induced hypotension in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of hypotension with this compound in experimental models?
A1: The hypotensive effects of this compound in experimental models appear to be dependent on the specific model and experimental conditions. Some studies have reported minimal to no significant hypotensive effects at therapeutic concentrations. For instance, a study in a rat hindlimb perfusion model found that this compound had no significant vasomotor effects on peripheral or systemic vasculature. In conscious beagle dogs, this compound did not produce consistent dose-dependent effects on mean arterial pressure[1]. However, in a canine model of chronic left bundle branch block, this compound was associated with a decrease in left ventricular systolic blood pressure of approximately 5%[2][3].
Q2: What are the potential mechanisms behind this compound-induced hypotension?
A2: While the exact mechanisms are not fully elucidated, this compound-induced hypotension is thought to be multifactorial. A negative inotropic (reduced force of heart muscle contraction) effect has been suggested, particularly at higher plasma concentrations.[4] Additionally, vasodilatory properties, although not consistently observed in all experimental models, could contribute to a drop in blood pressure.
Q3: Are there any known contraindications or risk factors for this compound-induced hypotension in animal models?
A3: Based on clinical observations and the known pharmacology of the drug, certain conditions in experimental animals might increase the risk of hypotension. These include pre-existing cardiac conditions such as heart failure or significant left ventricular hypertrophy.[5][6] Animals with compromised hemodynamic status or those under deep anesthesia may also be more susceptible.
Q4: What are the first steps to take if hypotension is observed after this compound administration in an experimental animal?
A4: If hypotension occurs, the first step is to ensure the animal's physiological stability. This includes:
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Confirming the finding: Re-measure the blood pressure to rule out measurement error.
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Assessing other vital signs: Check heart rate, respiratory rate, and oxygen saturation.
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Reducing or discontinuing the this compound infusion: If the hypotension is dose-dependent, a reduction in the infusion rate may be sufficient.
-
Ensuring adequate hydration: Hypovolemia can exacerbate hypotension.
Troubleshooting Guide
Issue 1: Mild and Transient Hypotension
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Symptom: A small, temporary drop in mean arterial pressure (e.g., <15% from baseline) that resolves without intervention.
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Potential Cause: This is the most commonly reported pattern of this compound-induced hypotension in clinical settings and may be an expected pharmacological effect in some animals.[7][8]
-
Troubleshooting Steps:
-
Continue close monitoring: Continuously monitor blood pressure and other vital signs until they return to baseline.
-
Documentation: Record the magnitude and duration of the hypotensive episode.
-
Consider dose adjustment for subsequent experiments: If the effect is consistent and concerning for the experimental endpoint, a lower dose or slower infusion rate of this compound could be tested.
-
Issue 2: Persistent or Severe Hypotension
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Symptom: A sustained and significant drop in mean arterial pressure (e.g., >20% from baseline) that does not resolve spontaneously.
-
Potential Causes:
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High dose or rapid infusion of this compound.
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Underlying cardiovascular compromise in the animal model.
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Interaction with other administered drugs (e.g., anesthetics).
-
-
Troubleshooting Steps:
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Discontinue this compound administration immediately.
-
Fluid Bolus: Administer an intravenous bolus of a balanced, isotonic crystalloid solution (e.g., 10–20 mL/kg over 15 minutes) to increase intravascular volume.[9][10]
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Pharmacological Intervention (if fluid resuscitation is insufficient):
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Vasopressors: For hypotension primarily due to vasodilation, a vasopressor may be effective.
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Inotropes: If decreased cardiac contractility is suspected, an inotrope may be beneficial.
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Dobutamine: Can be administered at 2–20 mcg/kg/min to improve cardiac output.[6]
-
-
-
Consider Calcium Administration: Although not a primary calcium channel blocker, this compound's negative inotropic effects might be partially counteracted by calcium. Intravenous calcium chloride or calcium gluconate could be cautiously administered. This approach is based on its effectiveness in reversing hypotension from calcium channel blockers and would require experimental validation for this compound.[12][13][14][15]
-
Investigate the Role of Nitric Oxide: If vasodilation is a suspected contributor, the use of a nitric oxide synthase (NOS) inhibitor like L-NAME could be explored as a research tool to understand the mechanism, though this is not a standard rescue procedure.[16][17]
-
Data Presentation
Table 1: Hemodynamic Effects of this compound in Different Experimental Models
| Experimental Model | This compound Dose/Concentration | Change in Mean Arterial Pressure (MAP) / Systolic Blood Pressure (SBP) | Reference |
| Rat Hindlimb Perfusion | 1 µg/mL (therapeutic plasma concentration) | No significant effect | [4] |
| Conscious Beagle Dogs | 5, 10, and 20 mg/kg (intravenous) | No consistent dose-dependent effects on MAP | [1] |
| Dyssynchronous Canine Hearts (LBBB) | Clinically relevant plasma concentrations | ~5% decrease in Left Ventricular SBP | [2][3] |
Table 2: Potential Pharmacological Interventions for this compound-Induced Hypotension
| Agent | Proposed Mechanism of Action | Typical Dose Range in Animal Models | Potential Application for this compound-Induced Hypotension | Reference |
| Isotonic Crystalloids | Volume expansion | 10-20 mL/kg IV bolus | First-line for volume repletion | [9][10] |
| Dopamine | Increases cardiac output and vascular resistance | 2.5-10 µg/kg/min IV infusion | To counteract both negative inotropy and vasodilation | [5][11] |
| Phenylephrine | Increases systemic vascular resistance | 0.25-1 µg/kg/min IV infusion | Primarily for vasodilation-induced hypotension | [5] |
| Dobutamine | Increases cardiac contractility | 2-20 mcg/kg/min IV infusion | To address negative inotropic effects | [6] |
| Calcium Chloride/Gluconate | Increases extracellular calcium, potentially counteracting negative inotropy | Dose-dependent; requires careful titration | Experimental approach to mitigate negative inotropic effects | [12][13][14] |
| NOS Inhibitors (e.g., L-NAME) | Inhibit nitric oxide synthesis, leading to vasoconstriction | Varies with specific inhibitor and model | Research tool to investigate the role of NO in vasodilation | [16][17] |
Experimental Protocols
Protocol 1: Administration of this compound in a Canine Model
This protocol is adapted from a study investigating the hemodynamic effects of this compound in canines with left bundle branch block.[2][3]
-
Animal Preparation: Anesthetize the dogs (e.g., with pentothal induction followed by continuous infusion of midazolam and sufentanil).[3]
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Instrumentation: Place intravenous catheters for drug administration and blood sampling. For hemodynamic monitoring, a catheter can be placed in a femoral artery to measure arterial blood pressure.
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This compound Administration: Administer this compound intravenously. A regimen designed to achieve clinically used plasma concentrations can be employed.
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Monitoring: Continuously monitor heart rate, ECG, and arterial blood pressure throughout the experiment.
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Blood Sampling: Collect blood samples at predetermined time points to measure plasma concentrations of this compound.
Protocol 2: Management of Anesthetic-Induced Hypotension in Cats (Adaptable for Drug-Induced Hypotension)
This protocol is based on a study managing isoflurane-induced hypotension in cats and can be adapted for this compound-induced hypotension.[5]
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Induce Hypotension: If studying mitigation strategies, a consistent level of hypotension can be induced by a standardized dose and infusion rate of this compound.
-
Baseline Measurements: Obtain baseline cardiopulmonary data, including arterial blood pressure, heart rate, and cardiac output (if feasible).
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Administer Interventions:
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Fluid Bolus: Administer a crystalloid fluid bolus as the first-line intervention.
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Vasopressor/Inotrope Infusion: If hypotension persists, initiate a constant rate infusion of a selected agent (e.g., dopamine at 2.5, 5, and 10 µg/kg/min or phenylephrine at 0.25, 0.5, and 1 µg/kg/min).[5]
-
-
Data Collection: Collect hemodynamic data at regular intervals after each intervention to assess the response.
Visualizations
Caption: Potential mechanisms of this compound-induced hypotension.
Caption: Troubleshooting workflow for this compound-induced hypotension.
Caption: Logical relationships of mitigation strategies.
References
- 1. Atrial selective effects of intravenously administered this compound in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and haemodynamic effects of this compound and flecainide in dyssynchronous canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of the in vivo hemodynamic effects of the antiarrhythmic agents this compound and flecainide in a rat hindlimb perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. ahajournals.org [ahajournals.org]
- 8. texilajournal.com [texilajournal.com]
- 9. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 10. vettimes.com [vettimes.com]
- 11. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium infusion for reversal of adverse effects of intravenous verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous Calcium chloride as an antidote to verapamil-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of calcium salts in the prevention and management of verapamil-induced hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. the-hospitalist.org [the-hospitalist.org]
- 16. Design of nitric oxide synthase inhibitors and their use to reverse hypotension associated with cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of nitric oxide synthase inhibitors on hypotension in patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Vernakalant Side Effects in Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during clinical trials involving Vernakalant.
Frequently Asked Questions (FAQs)
Q1: What are the most common and serious side effects observed with this compound in clinical trials?
A1: The most frequently reported side effects are generally transient and mild to moderate in severity. These include dysgeusia (taste disturbance), sneezing, and paresthesia (abnormal skin sensations)[1][2]. More serious, although less common, adverse events are primarily cardiovascular and include hypotension (low blood pressure), bradycardia (slow heart rate), QT interval prolongation, and the development of atrial flutter[1][2]. In rare cases, cardiogenic shock has been reported[1][3].
Q2: What is the primary mechanism of action of this compound and how does it relate to its side effects?
A2: this compound is an antiarrhythmic agent that primarily targets ion channels in the atria. It blocks several potassium currents (including IKur and IK,ACh) and also exhibits a rate-dependent blockade of sodium channels[1]. This multi-channel blocking effect prolongs the atrial refractory period and slows atrial conduction, which is effective in converting atrial fibrillation to a normal sinus rhythm. However, its action on these ion channels is not exclusively limited to the atria and can lead to side effects. For instance, blockade of sodium channels in the central nervous system is thought to be responsible for side effects like dysgeusia and paresthesia[1]. Its effects on cardiac ion channels can also lead to hypotension and changes in the heart's electrical conduction, such as QT prolongation[4][5].
Q3: Are there specific patient populations at higher risk for this compound-related side effects?
A3: Yes, clinical data suggests that certain patient populations are at an increased risk for specific adverse events. Patients with a history of congestive heart failure (CHF), particularly those with NYHA Class I and II, have a higher incidence of hypotension and ventricular arrhythmias[3][4]. Similarly, patients with a low baseline systolic blood pressure are at a greater risk of developing hypotension during or after this compound infusion[6]. Patients with pre-existing valvular heart disease may also have an increased incidence of ventricular arrhythmia and bradycardia[7]. Therefore, careful patient selection and monitoring are crucial in these populations.
Troubleshooting Guides
Issue 1: Management of Hypotension
Symptom: A sudden or significant drop in systolic blood pressure (e.g., below 90-100 mmHg) during or shortly after this compound infusion[4][5].
Troubleshooting Protocol:
-
Immediate Action:
-
Stop the this compound infusion immediately[8].
-
Place the patient in the Trendelenburg position (legs elevated) to improve venous return to the heart.
-
-
Monitoring:
-
Continuously monitor blood pressure, heart rate, and clinical signs of hypoperfusion (e.g., dizziness, lightheadedness, altered mental status).
-
Obtain a 12-lead ECG to assess for any concurrent arrhythmias.
-
-
Intervention (if hypotension persists):
-
Administer intravenous fluids (e.g., 500ml of 0.9% sodium chloride) to increase intravascular volume[8].
-
If hypotension is severe or does not respond to fluids, consider the use of vasopressors as per standard clinical protocols.
-
-
Post-Event Management:
-
Do not restart the this compound infusion[7].
-
Continue to monitor the patient closely until blood pressure has stabilized.
-
Document the event thoroughly, including all interventions and the patient's response.
-
Experimental Protocol: Investigating this compound-Induced Hypotension in an Animal Model
This protocol outlines a method to study the hemodynamic effects of this compound in an experimental animal model, such as an anesthetized beagle dog[2].
-
Animal Preparation: Anesthetize the animal with an appropriate agent (e.g., isoflurane) and maintain anesthesia throughout the experiment. Insert catheters for drug administration, blood pressure monitoring, and collection of blood samples.
-
Hemodynamic Monitoring: Continuously record arterial blood pressure, heart rate, and electrocardiogram (ECG).
-
Drug Administration: Administer this compound intravenously at clinically relevant doses (e.g., 0.3 and 3 mg/kg over 10 minutes)[2].
-
Data Collection: Record all hemodynamic parameters before, during, and after drug infusion.
-
Analysis: Analyze the changes in blood pressure and heart rate in response to this compound administration. This can help to determine the dose-response relationship for its hypotensive effects.
Issue 2: Addressing QT Interval Prolongation
Symptom: A significant prolongation of the corrected QT interval (QTc) on the electrocardiogram (ECG) after this compound administration. A baseline uncorrected QT interval >440 msec is a contraindication for this compound use[4].
Troubleshooting Protocol:
-
Monitoring:
-
Intervention:
-
Discontinue the this compound infusion immediately.
-
Correct any electrolyte imbalances, particularly hypokalemia and hypomagnesemia.
-
If Torsades de Pointes (a specific type of polymorphic ventricular tachycardia) develops, follow advanced cardiac life support (ACLS) guidelines, which may include intravenous magnesium sulfate and potentially overdrive pacing.
-
-
Post-Event Management:
-
Continue ECG monitoring until the QTc interval returns to baseline.
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Avoid the administration of other QT-prolonging drugs[11].
-
Document the event, including the maximum QTc interval reached and all interventions.
-
Experimental Protocol: Assessing this compound's Effect on Cardiac Action Potential Duration
This protocol describes a method to measure the effect of this compound on the action potential duration (APD) in isolated rabbit hearts, which is a key determinant of the QT interval[12].
-
Heart Preparation: Isolate rabbit hearts and perfuse them using the Langendorff method with an appropriate physiological solution.
-
Electrophysiological Recording: Place monophasic action potential electrodes on the epicardial surface of the ventricle to record the APD. Simultaneously record a 12-lead ECG to measure the QT interval.
-
Drug Perfusion: After obtaining baseline recordings, perfuse the heart with a solution containing this compound at various concentrations (e.g., 10 µM and 30 µM)[12].
-
Data Collection: Record the APD and QT interval at baseline and in the presence of each concentration of this compound.
-
Analysis: Compare the APD and QT interval measurements at baseline and with this compound to quantify its effect on ventricular repolarization.
Issue 3: Investigating the Occurrence of Atrial Flutter
Symptom: Conversion of atrial fibrillation to atrial flutter, sometimes with a 1:1 atrioventricular (AV) conduction, following this compound administration[13].
Troubleshooting Protocol:
-
Identification:
-
Recognize the characteristic "sawtooth" pattern of flutter waves on the ECG.
-
Assess the ventricular response rate. A rapid and regular ventricular rhythm may indicate 1:1 AV conduction.
-
-
Management:
-
In many cases, the atrial flutter may be transient and may convert to sinus rhythm with a second dose of this compound[14].
-
If the patient is hemodynamically unstable due to a rapid ventricular rate, immediate electrical cardioversion is warranted.
-
If the patient is stable, consider rate control with AV nodal blocking agents, but be aware of the contraindication of using intravenous Class I and III antiarrhythmics within 4 hours of this compound administration[4].
-
-
Post-Event Management:
-
Continue close ECG monitoring.
-
Document the event and the patient's response to any interventions.
-
Data Presentation
Table 1: Incidence of Common and Serious Adverse Events with Intravenous this compound in Clinical Trials
| Adverse Event | Incidence in this compound Group (%) | Incidence in Placebo Group (%) | Incidence in Amiodarone Group (%) |
| Common Side Effects | |||
| Dysgeusia (Taste Disturbance) | 18.2 - 19 | N/A | N/A |
| Sneezing | 12.9 - 13 | N/A | N/A |
| Paresthesia | 7 - 7.4 | N/A | N/A |
| Nausea | 7 | N/A | N/A |
| Serious Cardiovascular Events | |||
| Hypotension | 1.0 - 13.4 | 3.5 - 4.7 | N/A |
| Bradycardia | 0.5 - 9.1 | N/A | N/A |
| Atrial Flutter | ~9 | ~1 | N/A |
| Ventricular Arrhythmia | 0.4 - 7.3 | 1.6 | N/A |
Data compiled from multiple clinical trials. Incidence rates can vary based on the patient population and study design.[1][7][15][16]
Table 2: Dose-Dependent Effects of this compound on Electrophysiological Parameters
| This compound Dose | Change in Atrial Effective Refractory Period (AERP) | Change in Ventricular Effective Refractory Period (VERP) | Change in QTc Interval |
| Low Dose (e.g., 0.5 mg/kg) | Modest Prolongation | No Significant Effect | Minimal Prolongation |
| High Dose (e.g., 3-4 mg/kg) | Significant Prolongation | No Significant Effect | Mild to Moderate Prolongation |
This table provides a qualitative summary of dose-dependent effects. Specific quantitative changes can vary based on experimental conditions.
Visualizations
Caption: this compound's signaling pathway and its relation to therapeutic and adverse effects.
Caption: A workflow for preclinical investigation of this compound-induced arrhythmias.
Caption: Key patient risk factors associated with an increased likelihood of this compound side effects.
References
- 1. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound for the conversion of atrial fibrillation to sinus rhythm; a phase 3b randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing this compound into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. bhrs.com [bhrs.com]
- 9. Suitability, Efficacy, and Safety of this compound for New Onset Atrial Fibrillation in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of intravenous this compound for the rapid conversion of recent‐onset atrial fibrillation: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study the Effects of this compound on Ischemic-Reperfusion Dysrhythmias in Experimental Animals in Comparison with Amiodarone | Texila Journal [texilajournal.com]
- 15. The molecular basis of high-affinity binding of the antiarrhythmic compound this compound (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vernakalant Infusion Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vernakalant. The information is intended to assist in optimizing infusion protocols for maximum efficacy in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound infusion experiments.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why is the expected conversion from atrial fibrillation (AF) not observed after the initial infusion? | ∙ Sub-optimal dosing.∙ Duration of AF.∙ Presence of atrial flutter.∙ Incorrect preparation of the infusion solution. | ∙ Verify Dose Calculation: Ensure the dose is correctly calculated based on the animal's weight. The standard initial dose in many clinical and preclinical studies is 3 mg/kg infused over 10 minutes.[1][2][3][4]∙ Administer a Second Dose: If AF persists 15 minutes after the completion of the first infusion, a second dose of 2 mg/kg over 10 minutes may be administered.[1][2][3][4]∙ Confirm Arrhythmia Type: this compound is not effective for the treatment of atrial flutter.[5] Confirm the arrhythmia is AF using ECG.∙ Check Solution Preparation: this compound concentrate should be diluted, typically with 0.9% NaCl, to a final concentration of 4 mg/ml before infusion.[6] |
| 2. What should I do if significant hypotension (e.g., systolic blood pressure <100 mmHg) is observed during the infusion? | ∙ Vasodilatory effects of this compound.∙ Pre-existing cardiac conditions in the animal model (e.g., heart failure).[7]∙ Dehydration or hypovolemia. | ∙ Stop the Infusion Immediately: Discontinue the this compound infusion if a clinically significant drop in blood pressure occurs.[8][6]∙ Administer IV Fluids: If the animal is dehydrated, administer intravenous fluids to restore hemodynamic stability.∙ Consider Vasopressors: In severe cases, the use of vasopressors may be necessary to restore blood pressure.∙ Pre-Experiment Screening: Ensure animal models are adequately hydrated and hemodynamically stable before infusion. Avoid using this compound in models with severe aortic stenosis or heart failure (NYHA Class III and IV).[7] |
| 3. How should I manage bradycardia or sinus arrest during an experiment? | ∙ Sinus node dysfunction.∙ Interaction with other medications.∙ High dose of this compound. | ∙ Stop the Infusion: Immediately cease the infusion of this compound.[6]∙ Atropine Administration: If bradycardia is severe and hemodynamically compromising, administration of atropine may be considered.[9]∙ Temporary Pacing: In some preclinical models, temporary cardiac pacing may be required for severe bradycardia or sinus arrest.[9]∙ Review Concomitant Medications: Be aware of potential interactions with other drugs that may depress sinus node function. For example, administering this compound within 4 hours of IV Class I and III antiarrhythmics is contraindicated in clinical settings.[7] |
| 4. Why are the observed electrophysiological effects (e.g., changes in action potential duration) in my in vitro preparation different from published data? | ∙ Differences in experimental conditions (e.g., temperature, pacing frequency).∙ Species-specific differences in ion channel expression.∙ Incorrect concentration of this compound.∙ Rundown of ion channel currents during patch-clamp recordings. | ∙ Standardize Experimental Conditions: Ensure temperature is maintained at physiological levels (e.g., 35-37°C) as ion channel kinetics are temperature-sensitive.[10] Use appropriate pacing frequencies, as this compound's effects, particularly on sodium channels, are rate-dependent.[11][12]∙ Consider the Model: Be aware that the density and type of atrial ion channels can vary significantly between species.[13]∙ Verify Drug Concentration: Prepare fresh solutions of this compound for each experiment and verify the final concentration in the bath.∙ Monitor for Rundown: In patch-clamp experiments, monitor for current rundown. Use appropriate internal solutions and experimental timelines to minimize this effect.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-ion channel blocker that acts preferentially on the atria.[2][5][15] Its primary mechanisms include:
-
Blockade of atrial-specific potassium channels: It inhibits the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-activated inward rectifier potassium current (IK,ACh), which are more prominent in the atria than the ventricles.[5][12] This prolongs the atrial effective refractory period (ERP).
-
Rate-dependent blockade of sodium channels: It blocks atrial sodium channels in a frequency-dependent manner, meaning its effect is more pronounced at higher heart rates, which is characteristic of atrial fibrillation.[8][11][12]
-
It also has a minor effect on the rapidly activating delayed rectifier potassium current (IKr) and late sodium current (INa,late).[5][12]
Q2: How should this compound solution be prepared for experimental infusion?
A2: For intravenous infusion, this compound concentrate (typically 20 mg/ml) must be diluted. A common practice is to dilute it with 0.9% sodium chloride to a final concentration of 4 mg/ml. The solution should be visually inspected for particulate matter or discoloration before administration; it should be colorless to pale yellow.[8]
Q3: What are the recommended infusion doses for preclinical animal models?
A3: Doses vary depending on the animal model and the experimental goals. However, some examples from the literature include:
-
Canine Models: Intravenous doses of 5, 10, and 20 mg/kg have been used to study effects on the electrocardiogram.[16] In a model of vagotonic AF, 4 mg/kg was effective for cardioversion.[1]
-
Goat Models: A 15-minute loading infusion of 0.25 mg/kg/min followed by a maintenance infusion of 0.13 mg/kg/min has been used to achieve stable plasma levels.[17]
-
Porcine Models: A dose of 4 mg/kg has been used to test for cardioversion of AF.[1]
Q4: What are the known IC50 values for this compound on different ion channels?
A4: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific ion channel and the experimental conditions.
| Ion Channel/Current | Species | IC50 (µM) | Notes |
| INa (Sodium Current) | Human | 84 (in AF), 95 (in Sinus Rhythm) | Measured at 0.5 Hz. Block is highly frequency-dependent, with IC50 < 10 µM at >3 Hz.[11] |
| IKur (Kv1.5) | Human | 13 | |
| IK,ACh | Human | 10 | |
| Ito/IKur (Area under curve) | Human | 12 (in AF), 19 (in Sinus Rhythm) | Reflects accelerated current decline.[11] |
| IKr (hERG) | Human | 21 | |
| L-type Ca2+ Current | Human | 84 |
Q5: Is it necessary to adjust the this compound dose for CYP2D6 poor metabolizers in research animals?
A5: While this compound is primarily metabolized by the CYP2D6 enzyme, studies in humans have shown that the differences in peak concentrations and half-life between normal and poor metabolizers are not clinically relevant.[15] Therefore, dose adjustments based on CYP2D6 status are generally considered unnecessary for intravenous administration.[15]
Experimental Protocols
General Protocol for Intravenous this compound Infusion in a Canine Model
This protocol is a generalized procedure based on methodologies described in the literature.[16][18] Researchers should adapt it to their specific experimental design and institutional animal care guidelines.
-
Animal Preparation:
-
Anesthetize a healthy adult beagle dog following an approved institutional protocol.
-
Establish intravenous access for drug infusion and fluid administration.
-
Place surface ECG electrodes to continuously monitor heart rate and rhythm.
-
If required, insert an arterial catheter for continuous blood pressure monitoring.
-
-
Baseline Measurements:
-
Record baseline ECG and hemodynamic data for a stable period (e.g., 15-30 minutes) before drug administration.
-
-
This compound Preparation and Infusion:
-
Monitoring and Second Infusion:
-
Continuously monitor ECG, heart rate, and blood pressure throughout the infusion and for a subsequent 15-minute observation period.
-
If the desired endpoint (e.g., conversion of induced AF) is not achieved and the animal is hemodynamically stable, administer a second infusion of 2 mg/kg over 10 minutes.
-
-
Post-Infusion Monitoring:
-
Continue monitoring all parameters for at least 2 hours post-infusion to assess for any adverse events or recurrence of arrhythmia.
-
Protocol for In Vitro Electrophysiology (Patch-Clamp)
This protocol outlines the key steps for assessing the effect of this compound on specific ion currents in isolated cardiomyocytes, based on standard patch-clamp methodologies.[10][11][19]
-
Cell Preparation:
-
Isolate atrial cardiomyocytes from the species of interest (e.g., human, rabbit, canine) using established enzymatic digestion protocols.
-
Alternatively, use a stable cell line expressing the ion channel of interest (e.g., CHO or HEK cells expressing hERG or Nav1.5).
-
-
Solution Preparation:
-
External Solution (example for Na+ current): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4.[19]
-
Internal (Pipette) Solution (example for K+ currents): (in mM) 120 Aspartic Acid, 120 CsOH, 10 CsCl, 10 HEPES, 10 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2.[10]
-
Prepare stock solutions of this compound and dilute to final desired concentrations in the external solution on the day of the experiment.
-
-
Patch-Clamp Recording:
-
Use a patch-clamp amplifier and data acquisition system. Perform whole-cell recordings at a controlled temperature (e.g., 35-37°C).[10]
-
Establish a stable gigaohm seal and achieve the whole-cell configuration.
-
Allow the cell to stabilize before starting recording protocols.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a specific voltage-clamp protocol designed to isolate and measure the current of interest (e.g., a series of depolarizing steps to measure IKur or a specific protocol to measure late INa).
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with the this compound-containing external solution and record the currents at steady-state block.
-
To assess rate-dependence, vary the frequency of the stimulating voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of different concentrations of this compound.
-
Plot the fractional block against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on atrial myocyte ion channels.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. Pharmacological cardioversion of atrial fibrillation with this compound: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecgwaves.com [ecgwaves.com]
- 7. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 8. This compound (Brinavess) [emed.ie]
- 9. This compound for Rapid Cardioversion of Recent-Onset Atrial Fibrillation: Results from the SPECTRUM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Advancing Atrial Fibrillation Research: The Role of Animal Models, Emerging Technologies and Translational Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Atrial selective effects of intravenously administered this compound in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Rate-Dependent Effects of this compound in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Vernakalant's Efficacy in Persistent Atrial Fibrillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the limited efficacy of Vernakalant in persistent atrial fibrillation (AF).
Troubleshooting Guides
Issue: Inconsistent or absent effects of this compound in an in vitro model of persistent atrial fibrillation.
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Question: Why am I not observing the expected prolongation of the atrial action potential duration (APD) with this compound in my isolated cardiomyocyte model of persistent AF?
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Answer: The electrophysiological remodeling in persistent AF significantly alters the ion channel landscape.[1] Chronic AF is associated with a reduction in the L-type calcium current (ICa,L) and the transient outward potassium current (Ito), which are key determinants of the early phase of repolarization.[1] this compound's APD-prolonging effect is partly dependent on its blockade of outward potassium currents.[1][2][3] In remodeled atrial myocytes, the reduced contribution of these currents can diminish the net effect of this compound on APD. Furthermore, an increase in the inward rectifier potassium current (IK1) in persistent AF can accelerate terminal repolarization, counteracting this compound's effects.[1]
-
-
Question: My patch-clamp recordings from atrial myocytes isolated from a persistent AF animal model show a blunted response to this compound's sodium channel blockade. What could be the cause?
-
Answer: this compound exhibits a frequency- and voltage-dependent blockade of sodium channels (INa).[1][2][4][5] In persistent AF, atrial myocytes have a more depolarized resting membrane potential compared to cells in sinus rhythm.[5] This depolarization leads to a greater proportion of sodium channels being in the inactivated state, which are less available for this compound to block. This reduced channel availability can result in a diminished effect on the maximum upstroke velocity (Vmax) of the action potential.[2][6]
-
-
Question: I am observing a high degree of variability in the response to this compound across different cardiomyocyte preparations from my persistent AF model. How can I address this?
-
Answer: The extent of atrial remodeling can be heterogeneous within the atria of a single animal model of persistent AF.[7] This can lead to regional differences in ion channel expression and myocyte electrophysiology, resulting in variable drug responses. To mitigate this, it is crucial to consistently sample tissue from the same atrial region for each experiment. Additionally, increasing the number of preparations and cells studied will help to obtain a more robust and statistically significant dataset.
-
Issue: Difficulty in establishing a stable and reproducible animal model of persistent atrial fibrillation.
-
Question: My rapid atrial pacing protocol in a canine model is not consistently inducing sustained AF. What are the critical parameters to control?
-
Answer: The success of inducing sustained AF through rapid atrial pacing is dependent on several factors. The pacing duration is critical; studies have shown that continuous pacing for several weeks is often necessary to induce the required atrial myopathy and structural remodeling.[7][8] The pacing rate is also important, with rates of 400 beats per minute commonly used in canine models.[8] Furthermore, ensuring stable and continuous pacing is crucial, as interruptions can allow for partial reversal of the remodeling process. Some protocols also incorporate methods to increase vagal tone, such as phenylephrine infusion, to promote the persistence of AF.[9]
-
-
Question: I am observing high mortality rates in my swine model of persistent AF induced by rapid atrial pacing. How can I improve the survival rate?
-
Answer: Establishing a persistent AF model in large animals like swine can be challenging.[10][11] It is important to carefully monitor the animals for signs of heart failure, which can be a consequence of the rapid pacing.[12] Surgical techniques for lead implantation need to be refined to minimize complications.[11] This includes techniques like jugular cut-down and lateral cervical implantation, along with appropriate antibiotic support.[11] Close monitoring of the animal's overall health and activity levels is also recommended.[11]
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of action of this compound?
-
Answer: this compound is a multi-channel blocking antiarrhythmic agent.[13][14] It primarily targets atrial tissue by blocking several ion channels:
-
Potassium Channels: It inhibits the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-activated inward rectifier potassium current (IK,ACh), both of which are predominantly expressed in the atria.[1][3] This blockade prolongs the atrial effective refractory period (ERP).[1][3]
-
Sodium Channels: this compound also blocks atrial sodium channels in a rate- and voltage-dependent manner, meaning its effect is more pronounced at higher heart rates and more depolarized membrane potentials, as seen in AF.[1][2][4][5]
-
-
-
Question: Why is this compound less effective in persistent atrial fibrillation compared to paroxysmal atrial fibrillation?
-
Answer: The reduced efficacy of this compound in persistent AF is attributed to the significant electrophysiological and structural remodeling that occurs in the atria due to the sustained arrhythmia.[1] This "AF begets AF" phenomenon leads to:
-
Ion Channel Remodeling: Changes in the expression and function of key ion channels alter the atrial action potential. A decrease in ICa,L and Ito currents and an increase in IK1 current shorten the action potential duration, creating a substrate that is less responsive to this compound's APD-prolonging effects.[1]
-
Altered Sodium Channel Availability: The more depolarized resting membrane potential in persistent AF reduces the number of available sodium channels for this compound to block.[5]
-
Structural Remodeling: Chronic AF leads to atrial fibrosis and enlargement, which can further contribute to the maintenance of the arrhythmia and reduce the effectiveness of pharmacological interventions.[7][8]
-
-
-
Question: What are the expected IC50 values for this compound on key atrial ion channels?
-
Answer: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the specific ion channel and the experimental conditions. Reported values from studies on human atrial myocytes are summarized in the table below.
-
-
Question: Are there alternative pharmacological targets to consider for the treatment of persistent atrial fibrillation?
-
Answer: Given the complex remodeling in persistent AF, targeting a single ion channel may be insufficient. Research is ongoing into novel therapeutic strategies, including:
-
Upstream Therapy: Targeting the underlying structural remodeling with agents like ACE inhibitors or angiotensin receptor blockers.[7]
-
Targeting Atrial-Specific Ion Channels: Developing drugs with higher selectivity for channels that are less affected by remodeling or that play a more critical role in the maintenance of persistent AF.
-
Combination Therapy: Investigating the synergistic effects of combining drugs with different mechanisms of action.
-
-
Data Presentation
Table 1: this compound IC50 Values on Human Atrial Ion Currents
| Ion Current | Cell Type | IC50 (µM) | Stimulation Frequency (Hz) | Reference |
| INa (Peak) | Sinus Rhythm | 95 | 0.5 | [4] |
| INa (Peak) | Chronic AF | 84 | 0.5 | [2][4] |
| ICa,L | Sinus Rhythm | 84 | Not specified | [2] |
| IKur (Kv1.5) | Expressed | 13 | 1 | [2][15][16] |
| Ito (Kv4.3) | Expressed | 30 | Not specified | [2][16] |
| IKr (hERG) | Expressed | 21 | Not specified | [16] |
Table 2: Clinical Efficacy of Intravenous this compound in Recent-Onset Atrial Fibrillation
| Study (Trial) | AF Duration | This compound Conversion Rate (%) | Placebo Conversion Rate (%) | Median Time to Conversion (min) | Reference |
| ACT I | 3 hours - 7 days | 51.7 | 4.0 | 11 | [1][17] |
| ACT III | 3 hours - 7 days | 51.2 | 3.6 | 8 | [1] |
| ACT II (Post-cardiac surgery) | < 72 hours | 47.0 | 14.0 | 12 | [18] |
| ACT IV | 3 hours - 7 days | 50.9 | Not Applicable | Not Reported | [19] |
| AVRO (vs. Amiodarone) | 3 - 48 hours | 51.7 | 5.2 (Amiodarone) | 11 | [1][5][20] |
| Phase 3 (Asia-Pacific) | 3 hours - 7 days | 52.7 | 12.5 | Not Reported | [21] |
| Phase 3b | 3 hours - 7 days | 45.7 | 1.5 | Not Reported | [22] |
Table 3: Electrophysiological Effects of this compound in Human Atrial Tissue
| Parameter | Condition | Effect of this compound (10-30 µM) | Reference |
| Action Potential Duration at 90% Repolarization (APD90) | Sinus Rhythm | Prolonged | [6][12] |
| Action Potential Duration at 90% Repolarization (APD90) | Chronic AF | Variable prolongation | [6] |
| Effective Refractory Period (ERP) | Sinus Rhythm & Chronic AF | Significantly lengthened | [6] |
| Maximum Upstroke Velocity (dV/dtmax) | Sinus Rhythm & Chronic AF | Rate-dependent depression | [2][6] |
Experimental Protocols
Protocol 1: Induction of a Persistent Atrial Fibrillation Model by Rapid Atrial Pacing in a Canine Model
This protocol is a generalized summary based on established methods.[7][8] Researchers should adapt it based on their specific experimental setup and institutional guidelines.
-
Animal Preparation: Anesthetize a healthy adult mongrel dog following approved institutional animal care and use committee protocols. Maintain anesthesia throughout the procedure.
-
Lead Implantation: Under sterile conditions, surgically implant a bipolar pacing lead into the right atrial appendage via a transvenous approach.
-
Pacing Protocol: Connect the pacing lead to an external pacemaker. Initiate continuous rapid atrial pacing at a rate of 400 beats per minute.
-
Duration of Pacing: Maintain continuous pacing for a period of 4 to 6 weeks to induce significant atrial remodeling and sustained AF.
-
Confirmation of Sustained AF: After the pacing period, terminate pacing and assess for the presence of sustained AF (defined as AF lasting >15 minutes) using electrocardiogram (ECG) monitoring.
-
Electrophysiological Studies: Once sustained AF is established, the animal can be used for electrophysiological studies to assess the effects of this compound and other antiarrhythmic agents.
Protocol 2: Whole-Cell Patch-Clamp Recording of Action Potentials from Isolated Human Atrial Myocytes
This protocol is a generalized summary.[23][24][25] Specific solution compositions and equipment settings may vary.
-
Myocyte Isolation: Isolate single atrial myocytes from human atrial tissue samples obtained during cardiac surgery using enzymatic digestion with collagenase and protease.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution: Contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).
-
-
Recording:
-
Transfer isolated myocytes to a recording chamber on an inverted microscope and perfuse with the external solution at 37°C.
-
Approach a myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record action potentials in current-clamp mode by injecting suprathreshold current pulses.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Data Analysis: Analyze the recorded action potentials for changes in parameters such as APD, Vmax, and resting membrane potential.
Mandatory Visualization
Caption: Mechanism of action of this compound on atrial ion channels.
Caption: Pathophysiological remodeling in persistent atrial fibrillation.
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advances.umw.edu.pl [advances.umw.edu.pl]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a mixed sodium and potassium ion channel antagonist that blocks K(v)1.5 channels, for the potential treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. This compound hydrochloride for the rapid conversion of atrial fibrillation after cardiac surgery: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 21. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety and efficacy of this compound for the conversion of atrial fibrillation to sinus rhythm; a phase 3b randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiarrhythmic Effects of this compound in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. worthington-biochem.com [worthington-biochem.com]
- 25. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Proarrhythmia Risk with Vernakalant in Heart Failure Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vernakalant in preclinical heart failure models. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its proarrhythmic risk in heart failure?
This compound is a multi-ion channel blocker with relative atrial selectivity.[1][2] Its primary mechanism involves the blockade of several potassium and sodium ion channels. In the atria, it predominantly blocks the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh), which are more prevalent in atrial than in ventricular tissue.[3] This selective action prolongs the atrial effective refractory period (ERP) with minimal effects on the ventricular ERP, which is thought to contribute to its lower proarrhythmic potential compared to other antiarrhythmic drugs.[3][4] Additionally, this compound exhibits a rate- and voltage-dependent blockade of sodium channels.[2][5]
In the context of heart failure, the proarrhythmic risk is a significant concern due to underlying electrophysiological remodeling. However, studies in experimental heart failure models have shown that this compound, despite prolonging myocardial repolarization, does not induce early afterdepolarizations (EADs) and may even suppress ventricular fibrillation.[6] This is attributed to its greater effect on the ERP compared to the action potential duration (APD), leading to post-repolarization refractoriness.[6]
Q2: What are the known effects of this compound on cardiac ion channels in the context of heart failure?
Heart failure is associated with alterations in the expression and function of various ion channels. This compound's effects on these channels are crucial for understanding its efficacy and safety.
-
Sodium Channels (INa): this compound blocks peak sodium current in a concentration-dependent manner. This effect is more pronounced at higher stimulation frequencies, which is relevant to the tachyarrhythmias often seen in heart failure.
-
Potassium Channels:
-
IKur (Kv1.5): Inhibition of this atrial-specific current contributes to the prolongation of the atrial action potential.
-
IK,ACh: Blockade of this current is particularly relevant in conditions with high vagal tone.
-
IKr (hERG): this compound has a minimal inhibitory effect on IKr, which is a key factor in its lower risk of inducing Torsades de Pointes (TdP).[3]
-
-
Calcium Channels (ICa,L): Some studies suggest that this compound may have a minor inhibitory effect on the L-type calcium current, though this is not its primary mechanism of action.[7]
Q3: How does this compound's efficacy in heart failure models compare to other antiarrhythmic drugs?
Clinical and preclinical studies have compared this compound to other commonly used antiarrhythmic agents.
-
Amiodarone: In clinical trials, intravenous this compound demonstrated a significantly faster conversion of recent-onset atrial fibrillation to sinus rhythm compared to amiodarone.[1]
-
Flecainide and Propafenone: Non-randomized studies suggest higher and faster conversion rates with this compound compared to oral flecainide and propafenone.[8] In a rat hindlimb perfusion model, this compound showed no significant negative hemodynamic effects at therapeutic concentrations, unlike flecainide which decreased peripheral vascular resistance and systemic pressures.[9]
-
Ibutilide: this compound has shown similar conversion rates to ibutilide but with a more rapid time to conversion.[8]
-
Ranolazine and Sotalol: In a Langendorff-perfused rabbit heart model, this compound and ranolazine showed comparable antiarrhythmic efficacy in a model of acetylcholine and isoproterenol-induced atrial fibrillation.[10] In a separate study, both this compound and sotalol prolonged myocardial repolarization to a similar extent, but sotalol, unlike this compound, increased the dispersion of repolarization and led to the occurrence of EADs and polymorphic ventricular tachycardia.[11]
Troubleshooting Guides
Issue 1: Unexpected Proarrhythmic Events in an In Vitro Heart Failure Model
-
Possible Cause: Incorrect drug concentration, leading to excessive blockade of non-target ion channels.
-
Troubleshooting Step: Verify the final concentration of this compound in your preparation. Refer to the quantitative data tables for recommended concentration ranges and their observed effects. Ensure accurate serial dilutions and proper mixing.
-
-
Possible Cause: The specific heart failure model exhibits a unique electrophysiological substrate that is particularly sensitive to this compound.
-
Troubleshooting Step: Thoroughly characterize the baseline electrophysiological properties of your heart failure model, including action potential duration, refractory period, and ion channel expression. This will help in interpreting the effects of this compound.
-
-
Possible Cause: Experimental artifacts mimicking proarrhythmic events.
-
Troubleshooting Step: Ensure proper grounding of the recording setup to minimize electrical noise. Check the integrity of the recording electrodes and the quality of the tissue preparation. Use appropriate filtering techniques to remove artifacts without distorting the physiological signals.
-
Issue 2: Variability in the Electrophysiological Effects of this compound
-
Possible Cause: Inconsistent drug delivery or washout in Langendorff-perfused heart preparations.
-
Troubleshooting Step: Ensure a constant perfusion rate and temperature. Check for air bubbles in the perfusion line. Allow for an adequate equilibration period after starting the drug infusion and a sufficient washout period to return to baseline.
-
-
Possible Cause: Degradation or precipitation of this compound in the experimental solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. If using a vehicle like DMSO, ensure the final concentration is low and does not affect the experimental outcome. Visually inspect the solution for any signs of precipitation.
-
-
Possible Cause: Differences in the severity of the heart failure phenotype between experimental animals.
-
Troubleshooting Step: Standardize the heart failure induction protocol to minimize variability. Use consistent criteria (e.g., ejection fraction, chamber dimensions) to classify the severity of heart failure and group the animals accordingly.
-
Issue 3: Difficulty in Achieving a Stable Gigaseal in Patch-Clamp Experiments on Failing Cardiomyocytes
-
Possible Cause: Altered membrane properties of failing cardiomyocytes.
-
Troubleshooting Step: Use high-quality borosilicate glass capillaries for fabricating patch pipettes with optimal resistance (typically 2-5 MΩ). Apply gentle suction to form the gigaseal.
-
-
Possible Cause: Poor quality of the isolated cardiomyocytes.
-
Troubleshooting Step: Optimize the enzymatic digestion protocol for isolating cardiomyocytes from failing hearts. Ensure the cells are healthy and have clear striations and a rod-like shape.
-
Quantitative Data Summary
Table 1: Effect of this compound on Action Potential Duration (APD90) and Effective Refractory Period (ERP) in a Rabbit Model of Pacing-Induced Heart Failure [6]
| Condition | This compound Concentration (μmol/L) | Change in APD90 (ms) | Change in ERP (ms) |
| Sham | 10 | +28 | +42 |
| 30 | +55 | +71 | |
| Heart Failure | 10 | +32 | +49 |
| 30 | +61 | +80 |
Table 2: Comparative Efficacy of this compound and Other Antiarrhythmic Drugs in Clinical Trials for Atrial Fibrillation Conversion
| Drug | Trial/Study | Conversion Rate within 90 mins (%) | Median Time to Conversion (mins) |
| This compound | AVRO[1] | 51.7 | 11 |
| Amiodarone | AVRO[1] | 5.2 | - |
| This compound | Non-randomized study[8] | 86-93 (at 2 hours) | 9-10 |
| Flecainide/Propafenone | Non-randomized study[8] | 78 (at 8 hours) | 163-166 |
| This compound | Simon et al.[8] | 52.78 | 11.8 |
| Ibutilide | Simon et al.[8] | 52.38 | 33.9 |
Experimental Protocols
1. Induction of Heart Failure via Rapid Ventricular Pacing in a Rabbit Model
This protocol is adapted from methodologies described in the literature.[6]
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Pacemaker Implantation:
-
Perform a left lateral thoracotomy to expose the heart.
-
Suture two pacing leads onto the epicardial surface of the left ventricle.
-
Tunnel the leads subcutaneously to the back of the neck and connect them to an external pacemaker.
-
-
Pacing Protocol:
-
Allow a recovery period of at least one week post-surgery.
-
Initiate rapid ventricular pacing at a rate of 350-400 beats per minute.
-
Continue pacing for 4 weeks to induce a heart failure phenotype.
-
-
Verification of Heart Failure:
-
Perform serial echocardiography to monitor left ventricular ejection fraction, end-diastolic and end-systolic dimensions.
-
A significant decrease in ejection fraction and an increase in ventricular dimensions are indicative of heart failure.
-
2. Langendorff Perfusion of an Isolated Rabbit Heart
-
Heart Isolation:
-
Anesthetize the rabbit and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
-
Cannulation and Perfusion:
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure or flow and maintain the temperature at 37°C.
-
-
Electrophysiological Recordings:
-
Place recording electrodes (e.g., monophasic action potential electrodes) on the epicardial surface of the ventricles.
-
Allow the heart to stabilize for a baseline recording period.
-
-
This compound Administration:
-
Introduce this compound into the perfusate at the desired concentrations (e.g., 10 μmol/L and 30 μmol/L).[6]
-
Record the electrophysiological changes during drug perfusion and a subsequent washout period.
-
Visualizations
References
- 1. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The effect of this compound (RSD1235), an investigational antiarrhythmic agent, on atrial electrophysiology in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic Effects of this compound in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes from a Patient with Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 9. Comparison of the in vivo hemodynamic effects of the antiarrhythmic agents this compound and flecainide in a rat hindlimb perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound and ranolazine in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological profile of this compound in an experimental whole-heart model: the absence of proarrhythmia despite significant effect on myocardial repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Vernakalant Technical Support Center
Guide ID: VERN-AE-001 Topic: Strategies to Minimize this compound-Related Adverse Events: Dysgeusia and Sneezing Audience: Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced dysgeusia and sneezing?
A1: The precise mechanisms are not fully elucidated, but the leading hypothesis suggests these adverse events stem from this compound's activity on non-cardiac ion channels.[1] this compound is a multi-ion channel blocker, targeting not only cardiac potassium channels (like IKur, IK,ACh) but also voltage-gated sodium channels (Nav).[2][3][4] The sensory disturbances of dysgeusia (taste alteration), sneezing, and paresthesia are thought to be off-target effects caused by the blockade of sodium channels in sensory neurons, such as those of the trigeminal nerve that innervate the oral and nasal mucosa.[1][2] This blockade can lead to aberrant neuronal firing, which the central nervous system interprets as a metallic or bitter taste, or triggers a sneeze reflex. These events are typically transient and resolve shortly after the infusion is completed.[5][6]
Caption: Proposed mechanism for this compound-induced sensory adverse events.
Q2: What is the reported incidence and duration of dysgeusia and sneezing in clinical studies?
A2: The incidence of dysgeusia and sneezing is consistently reported across multiple clinical trials as the most common non-cardiac adverse events. These effects are generally mild, transient, and rarely lead to discontinuation of the treatment.[2][5] A pooled analysis of several key trials provides a clear overview of the frequency of these events.
| Adverse Event | Incidence Rate (%) | Median Duration | Citations |
| Dysgeusia | 18% - 19% | 12 minutes | [2][5][6] |
| Sneezing | 13% | 3 minutes | [2][5][6] |
| Paresthesia | 7% | 7 minutes | [2][5][6] |
| Higher Incidence * | 38% (Dysgeusia & Sneezing) | Not Reported | [7] |
*Note: A study specifically in patients with atrial flutter reported a higher incidence for both dysgeusia and sneezing (38% each).[7] Conversely, one smaller retrospective study of 23 patients reported no instances of either side effect, highlighting potential variability in patient populations.[8]
Troubleshooting & Experimental Design
Q3: Our research subjects are frequently reporting dysgeusia and sneezing, impacting study blinding. Are there established strategies to mitigate these events?
A3: Currently, there are no clinically established premedication or co-administration strategies specifically proven to prevent this compound-induced dysgeusia and sneezing. The primary management approach in clinical settings is observation, as these side effects are typically self-limiting.[6]
For research professionals, the most critical parameter to control is the rate of infusion .
-
Infusion Rate Hypothesis: The rapid increase in plasma concentration (Cmax) during the 10-minute infusion period likely drives the activation of sensory neurons. A slower infusion rate, leading to a lower Cmax, may reduce the incidence or severity of these events.
-
Experimental Approach: If your study protocol allows, consider designing a sub-study to investigate the relationship between infusion rate and the incidence of these adverse events. For example, comparing a standard 10-minute infusion to a 15- or 20-minute infusion of the same total dose could yield valuable data.
-
Subject Monitoring: Ensure that study personnel are trained to record the onset, duration, and severity of these events systematically. This data is crucial for understanding the pharmacodynamics of these off-target effects.
Q4: We want to design a preclinical experiment to screen for compounds that could potentially block these this compound-related adverse events. What would be a suitable protocol?
A4: A targeted in vitro experiment is an excellent starting point for screening potential mitigating agents. The goal is to replicate the proposed off-target effect on sensory neurons. A common and effective method is to use a cell line that expresses a relevant sensory ion channel and measure the response to this compound with and without a test compound.
Below is a detailed protocol for a calcium influx assay, a standard method for measuring ion channel activation.
Experimental Protocol: In Vitro Calcium Influx Assay
1. Objective: To quantify this compound-induced activation of a specific voltage-gated sodium channel subtype (e.g., Nav1.7, which is highly expressed in sensory neurons) and to screen for inhibitory compounds.
2. Materials:
-
Cell Line: HEK293 or CHO cells stably transfected with the gene for the human Nav1.7 channel.
-
Reagents:
-
This compound Hydrochloride solution (stock prepared in sterile water or DMSO).
-
Test compounds (potential inhibitors).
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
Veratridine (a known Nav channel activator, used as a positive control).
-
Tetrodotoxin (a known Nav channel blocker, used as a negative control).
-
-
Equipment:
-
96-well black, clear-bottom microplates.
-
Fluorescent plate reader with kinetic read capability and automated injection ports (e.g., FLIPR, FlexStation).
-
Standard cell culture incubator and biosafety cabinet.
-
3. Methodology:
-
Cell Plating:
-
Culture the Nav1.7-expressing cells to ~80-90% confluency.
-
Seed the cells into 96-well microplates at a density of 50,000-80,000 cells/well.
-
Incubate for 24-48 hours to allow for adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Incubation (Screening Mode):
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 90 µL of HBSS containing the test compound (potential inhibitor) at the desired concentration to the appropriate wells. For control wells, add HBSS only.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescent plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
Using the automated injector, add 10 µL of this compound solution (to achieve the final target concentration) to the wells.
-
Continue recording the fluorescence kinetically for at least 120-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response by expressing it as a percentage of the positive control (Veratridine) response.
-
For inhibitor screening, calculate the percent inhibition caused by the test compound on the this compound-induced signal.
-
Generate dose-response curves to determine IC50 values for effective inhibitors.
-
Caption: Preclinical workflow for screening this compound adverse event inhibitors.
References
- 1. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 2. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and Safety of Intravenous this compound in Rapid Cardioversion of Recent Onset Atrial Fibrillation: A Retrospective Single-Centre Study - PMC [pmc.ncbi.nlm.nih.gov]
Vernakalant Treatment Failure: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of Vernakalant.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a multi-ion channel blocker with relative atrial selectivity.[1][2] Its primary mechanism involves blocking specific ion channels that are crucial for the cardiac action potential, particularly in the atria. The key targets include:
-
Potassium Channels: It blocks several potassium currents, including the ultra-rapid delayed rectifier current (IKur), the acetylcholine-dependent potassium current (IK,ACh), and the transient outward potassium current (Ito).[1][3] This prolongs the atrial effective refractory period.
-
Sodium Channels: this compound also blocks voltage-gated sodium channels (INa) in a frequency- and voltage-dependent manner.[1][3] This effect is more pronounced at higher heart rates, which is characteristic of atrial fibrillation.[1]
This combined action on both potassium and sodium channels helps to terminate the chaotic electrical activity of atrial fibrillation and restore normal sinus rhythm.
Q2: Under what experimental conditions is this compound treatment likely to fail?
Based on extensive clinical data, this compound is most effective for the rapid conversion of recent-onset atrial fibrillation (AF).[2][4] Treatment failure is common under the following conditions:
-
Atrial Flutter: this compound has been shown to be ineffective in converting atrial flutter to sinus rhythm.[2][5]
-
Long-Duration Atrial Fibrillation: The efficacy of this compound decreases significantly in AF that has persisted for longer than seven days.[4][5][6]
-
Presence of Structural Heart Disease: The presence of significant structural heart disease, such as severe aortic stenosis or advanced heart failure (NYHA Class III and IV), is a contraindication for this compound use due to a higher risk of adverse effects and potentially lower efficacy.[7][8]
Q3: Can variations in drug metabolism lead to treatment failure?
This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1][7] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.[9] While this can lead to variations in drug exposure, studies on the intravenous formulation of this compound have shown that the differences in peak plasma concentrations and overall exposure between CYP2D6 poor and extensive metabolizers are not considered clinically significant.[7][10] Therefore, variations in CYP2D6 metabolism are not thought to be a primary cause of treatment failure with intravenous this compound.[10][11]
Q4: Are there known genetic variants in ion channels that could confer resistance to this compound?
While it is biologically plausible that genetic variants in the ion channels targeted by this compound (e.g., SCN5A for Nav1.5 and KCNA5 for Kv1.5) could alter drug binding or efficacy, there is currently no direct clinical evidence specifically linking such variants to this compound treatment failure. However, the field of pharmacogenetics has established that variations in cardiac ion channel genes can influence the response to various antiarrhythmic drugs.[9][12][13] Researchers encountering unexpected this compound resistance in their models may consider sequencing these target genes as an exploratory measure.
Troubleshooting Guides
Troubleshooting Unexpected In-Vitro/Ex-Vivo Treatment Failure
If this compound fails to convert induced atrial fibrillation in your experimental model (e.g., isolated cardiomyocytes, atrial tissue slices), consider the following troubleshooting steps.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents in isolated atrial cardiomyocytes to assess the effect of this compound.
-
Cell Preparation: Isolate atrial cardiomyocytes from the animal model of choice.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use specific voltage protocols to elicit the target currents (e.g., a series of depolarizing steps to measure IKur, or a ramp protocol for INa).
-
Record baseline currents.
-
Perfuse the cells with the experimental concentration of this compound and record the currents again.
-
-
Data Analysis: Compare the current amplitude and kinetics before and after this compound application to determine the percentage of channel block.
| Observed Problem | Potential Cause | Suggested Action |
| No significant reduction in target ion channel currents (e.g., IKur, INa) after this compound application. | Drug concentration too low. | Verify the final concentration of this compound in the perfusion solution. Consider a dose-response experiment. |
| Inactive drug compound. | Ensure the this compound stock solution is properly stored and has not expired. | |
| Altered ion channel properties in the experimental model. | Characterize the baseline electrophysiological properties of your cell model. Consider sequencing the target ion channel genes (SCN5A, KCNA5) for mutations. | |
| This compound blocks ion channels, but fails to terminate arrhythmia in tissue models. | The arrhythmia in your model is not dependent on the channels targeted by this compound. | Verify that your arrhythmia induction protocol generates a condition mechanistically similar to recent-onset AF. Models of atrial flutter will not respond.[2][5] |
| Insufficient drug penetration in tissue preparations. | Ensure adequate perfusion time and flow rate for the tissue slice or whole-heart preparation. |
Experimental Protocol: Optical Mapping of Atrial Tissue
This technique allows for the visualization of electrical wave propagation across a piece of atrial tissue.[14][15][16][17]
-
Tissue Preparation: Dissect the atria from the animal model and place them in a perfusion chamber.
-
Dye Loading: Stain the tissue with a voltage-sensitive dye (e.g., di-4-ANEPPS).
-
Recording Setup: Use a high-speed camera and appropriate filters to record the fluorescence changes, which correspond to the action potentials.
-
Protocol:
-
Induce atrial fibrillation using burst pacing.
-
Record baseline fibrillatory activity.
-
Perfuse the tissue with this compound at the desired concentration.
-
Continue recording to observe any changes in the arrhythmia.
-
-
Data Analysis: Analyze the recordings to measure action potential duration (APD), conduction velocity (CV), and the complexity of the fibrillation waves.
| Observed Problem | Potential Cause | Suggested Action |
| No significant change in action potential duration or termination of arrhythmia after this compound application. | Sub-therapeutic drug concentration at the tissue level. | Confirm the concentration of this compound in the perfusate and ensure adequate perfusion time. |
| Experimental model represents a state of chronic AF. | This compound is less effective in long-duration AF.[4][5] Ensure your model reflects recent-onset AF. | |
| Action potential duration is prolonged, but arrhythmia persists. | The re-entrant circuits are not destabilized by the observed APD prolongation. | Analyze the optical mapping data for the presence of stable rotors or other drivers that may be insensitive to this compound's mechanism. |
Quantitative Data Summary
The following tables summarize the efficacy of intravenous this compound in converting recent-onset atrial fibrillation from various clinical trials.
Table 1: Efficacy of Intravenous this compound vs. Placebo in Recent-Onset Atrial Fibrillation
| Study | AF Duration | This compound Conversion Rate (%) | Placebo Conversion Rate (%) | Median Time to Conversion (min) | Reference |
| ACT I | 3 hours - 7 days | 51.7 | 4.0 | 11 | [4][5] |
| ACT III | 3 hours - 7 days | 51.2 | 3.6 | 8 | [18] |
| ACT II (Post-Cardiac Surgery) | < 3 days | 47.0 | 14.0 | 12 | [8] |
| Asia-Pacific Trial | 3 hours - 7 days | 52.7 | 12.5 | Not Reported | [18] |
Table 2: Efficacy of Intravenous this compound vs. Amiodarone in Recent-Onset Atrial Fibrillation
| Study | AF Duration | This compound Conversion Rate at 90 min (%) | Amiodarone Conversion Rate at 90 min (%) | Reference |
| AVRO | 3 - 48 hours | 51.7 | 5.2 | [2] |
Visualizations
Caption: Mechanism of action of this compound on atrial myocyte ion channels.
Caption: Experimental workflow for troubleshooting this compound treatment failure.
Caption: Logical relationships of this compound contraindications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. This compound hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Introducing this compound into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenetics of antiarrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of this compound hydrochloride injection (RSD1235) in patients with atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition and mass balance of [14C]this compound after single intravenous and oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic determinants of response to cardiovascular drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Optical Mapping-Validated Machine Learning Improves Atrial Fibrillation Driver Detection by Multi-Electrode Mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 18. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for monitoring patients after Vernakalant administration in a research context
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for monitoring patients after Vernakalant administration in a research context.
Frequently Asked Questions (FAQs)
Q1: What are the absolute contraindications for this compound administration in a research setting?
A1: this compound is contraindicated in patients with any of the following conditions:
-
New York Heart Association (NYHA) Class III or IV heart failure[1][2][3][4][5]
-
Recent acute coronary syndrome (within the last 30 days)[1][3][4][5]
-
Prolonged QT interval at baseline (uncorrected QT > 440 msec)[1][3][5][6]
-
Severe bradycardia, sinus node dysfunction, or second/third-degree atrioventricular (AV) block without a pacemaker[2][3][5]
-
Administration of intravenous Class I or III antiarrhythmic drugs within the previous 4 hours[1][2][3][6]
Q2: What immediate monitoring is required during and immediately after this compound infusion?
A2: Continuous cardiac monitoring is mandatory throughout the infusion and for at least 15 minutes after completion.[3] Close observation of vital signs is also essential during this period.[1][7] Patients should be in a suitable environment with readily available emergency and defibrillation equipment.[1][3][7]
Q3: How long should a research subject be monitored after the this compound infusion is complete?
A3: Patients should be monitored with continuous cardiac monitoring for at least 2 hours after the completion of the infusion.[3][6] If any adverse events occur, monitoring should continue until the patient is stable and vital signs and cardiac monitoring have returned to baseline.[3]
Q4: What are the most common non-serious adverse events to expect?
A4: The most frequently reported non-serious adverse events are typically transient and rarely lead to discontinuation of treatment. These include dysgeusia (taste disturbance), sneezing, and paresthesia (abnormal skin sensations).[2][3]
Q5: What are the signs of a serious adverse event that would require stopping the infusion?
A5: The infusion should be discontinued immediately if any of the following occur:
-
A sudden drop in blood pressure or heart rate, with or without symptoms.[3]
-
Hypotension.[3]
-
Bradycardia.[3]
-
Clinically significant ECG changes such as sinus pause, complete heart block, new bundle branch block, significant QRS or QT prolongation, or signs of ischemia or ventricular arrhythmia.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Hypotension during or after infusion | Vasodilatory effects of this compound, pre-existing low blood pressure, or underlying cardiac conditions. | Stop the infusion immediately. Assess the patient's clinical status. Provide supportive care as needed, which may include fluid administration. Discontinuing the infusion may be sufficient for vital signs to improve.[3] |
| Bradycardia or AV block | This compound's effect on cardiac conduction. | Stop the infusion. Monitor the patient's heart rate and rhythm continuously. If severe or symptomatic, provide appropriate medical management, which may include atropine.[8] |
| Conversion to Atrial Flutter | A known potential outcome of this compound administration. | Continue monitoring. The atrial flutter may spontaneously convert to sinus rhythm.[8] In some cases, a second dose of this compound may resolve the flutter.[2] If hemodynamically unstable, electrical cardioversion may be necessary.[8] |
| Prolonged QT Interval | Drug-induced effect on cardiac repolarization. | Stop the infusion. Monitor the ECG closely for any signs of arrhythmia, such as Torsades de Pointes. Although the risk is low, be prepared for appropriate management.[5] |
| Patient experiences sneezing or dysgeusia | Common and generally benign side effects. | Reassure the patient that these are known, transient side effects.[2][3] Continue monitoring as per protocol. |
Experimental Protocols
Patient Monitoring Protocol Post-Vernakalant Administration
-
Baseline Assessment:
-
Obtain a 12-lead ECG and document baseline QT interval, heart rate, and rhythm.[1]
-
Measure and record baseline vital signs, including systolic and diastolic blood pressure and heart rate.
-
Ensure serum potassium levels are within the normal range.[1][3]
-
Confirm the absence of any contraindications through a thorough medical history and physical examination.[1][3]
-
-
Infusion Period Monitoring:
-
Immediate Post-Infusion Monitoring (First 15 minutes):
-
Continue continuous cardiac telemetry.
-
Monitor blood pressure and heart rate every 5 minutes.
-
-
Extended Monitoring (Up to 2 hours post-infusion):
-
Adverse Event Monitoring:
Quantitative Data Summary
Table 1: Key Monitoring Parameters and Thresholds
| Parameter | Baseline Requirement | Action Threshold During/After Infusion |
| Systolic Blood Pressure | ≥ 100 mmHg[1][2][3][4] | < 100 mmHg or a sudden significant drop[3] |
| Heart Rate | No severe bradycardia[2][3] | Clinically significant bradycardia or sinus pause[3] |
| Uncorrected QT Interval | < 440 msec[1][3][5][6] | Significant prolongation from baseline[3] |
| Serum Potassium | Normal range (>3.5mmol/L)[3] | N/A (should be corrected prior to administration) |
Table 2: Incidence of Common Adverse Events
| Adverse Event | Reported Incidence |
| Dysgeusia (Taste Disturbance) | ~18%[2] |
| Sneezing | ~13%[2] |
| Paraesthesia | ~7%[2] |
| Hypotension | Increased risk in patients with NYHA Class I and II heart failure[1] |
| Atrial Flutter | Higher incidence than placebo[6] |
Visualizations
Caption: Mechanism of action of this compound on atrial myocyte ion channels.
Caption: Experimental workflow for patient monitoring during this compound administration.
Caption: Logical relationships for troubleshooting common adverse events.
References
- 1. Introducing this compound into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bhrs.com [bhrs.com]
- 4. Real-world experience with this compound in the urgent management of atrial fibrillation: results from the VERITA study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. jacc.org [jacc.org]
Validation & Comparative
Comparative Analysis of Vernakalant and Amiodarone for Atrial Fibrillation Conversion
A Guide for Researchers and Drug Development Professionals
The pharmacological conversion of recent-onset atrial fibrillation (AF) is a critical intervention for symptom relief and prevention of long-term complications. This guide provides a detailed comparative analysis of two prominent antiarrhythmic agents used for this purpose: Vernakalant (Brinavess) and Amiodarone. The comparison is based on data from key clinical trials, focusing on efficacy, safety, and mechanistic differences to inform research and development.
Efficacy and Speed of Conversion
This compound has consistently demonstrated superiority over Amiodarone in the rapid conversion of recent-onset AF to normal sinus rhythm (NSR). The landmark Atrial Fibrillation conversion with this compound vs Amiodarone (AVRO) trial is a primary source for this comparison.
In the AVRO trial, the primary endpoint—conversion to sinus rhythm within the first 90 minutes—was achieved by 51.7% of patients in the this compound group, compared to just 5.2% in the Amiodarone group.[1][2][3] This highlights a tenfold higher efficacy for this compound in the acute setting.[1] Furthermore, for patients who responded to this compound, the conversion was remarkably rapid, with a median time of 11 minutes .[1][2][3][4]
Over a longer observation period of four hours, the conversion rate for this compound was 54.4%, still significantly higher than the 22.6% observed with Amiodarone.[3][5] The significant difference in early efficacy led to more rapid symptom relief, with 53.4% of this compound patients reporting no AF symptoms at 90 minutes versus 32.8% of Amiodarone patients.[2][3]
| Efficacy Endpoint | This compound | Amiodarone | p-value | Reference |
| Conversion to SR within 90 mins | 51.7% (60/116) | 5.2% (6/116) | <0.0001 | [1][2][3] |
| Median Time to Conversion (in responders) | 11 minutes | Not Reported | - | [1][2][3][4] |
| Conversion to SR within 4 hours | 54.4% | 22.6% | <0.0001 | [3][5] |
| Symptom-Free at 90 mins | 53.4% | 32.8% | 0.0012 | [2][3] |
| Ready for Discharge at 2 hours | 37.1% | 9.5% | <0.0001 | [1][3] |
Safety Profile
While both drugs were generally considered safe and well-tolerated in the AVRO study, the incidence of treatment-emergent adverse events was higher with this compound in the initial hours post-infusion.[1][2]
This compound: The most common adverse events were transient and included dysgeusia (altered taste) and sneezing.[1] A higher incidence of atrial flutter was noted within the first four hours (8.6% vs. 0.9% for Amiodarone).[1] Serious adverse events like significant hypotension or bradycardia are uncommon but have been reported.[6][7][8] Importantly, no instances of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia, were observed in the AVRO trial.[1][2]
Amiodarone: Amiodarone has a well-documented risk profile associated with both acute and long-term use. While it showed a lower rate of adverse events in the first two hours of the AVRO trial (8.6% vs. 27.6% for this compound), its use is associated with potential for hypotension and bradycardia.[1] Amiodarone possesses electrophysiologic characteristics of all four Vaughan Williams classes, contributing to its broad effects and potential for adverse reactions.[9]
| Adverse Event Category | This compound | Amiodarone | Reference |
| Any Adverse Event (0-2 hours) | 27.6% | 8.6% | [1] |
| Any Adverse Event (2-24 hours) | 18.1% | 12.9% | [1] |
| Atrial Flutter (within 4 hours) | 8.6% | 0.9% | [1] |
| Most Common Events | Dysgeusia, Sneezing | - | [1] |
| Torsades de Pointes | 0 cases | 0 cases | [1][2] |
Mechanism of Action: A Tale of Two Pathways
The differing efficacy and safety profiles of this compound and Amiodarone are rooted in their distinct mechanisms of action at the ion channel level.
This compound is considered a relatively atrial-selective antiarrhythmic agent.[5][10][11] Its primary action involves blocking multiple ion channels that are more prominent in the atria than the ventricles. This includes a potent blockade of the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKACh), which are specific to the atrium.[5][12] It also blocks the transient outward current (Ito) and exhibits a frequency-dependent blockade of atrial sodium channels.[4][13] This multi-channel blockade prolongs the atrial effective refractory period with minimal effect on the ventricles, which is thought to contribute to its low proarrhythmic potential for TdP.[5][12]
Caption: this compound's atrial-selective ion channel blockade.
Amiodarone has a much broader and less specific mechanism of action. It is primarily a Class III antiarrhythmic, blocking potassium channels (mainly IKr and IKs) to prolong the action potential duration and refractory period in both atria and ventricles.[9][14] However, it also exhibits properties of Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) agents.[9][15] This complex pharmacology contributes to its efficacy in a wide range of arrhythmias but also to its extensive side-effect profile.[9]
Caption: Amiodarone's broad-spectrum multi-class channel blockade.
Experimental Protocols: The AVRO Trial
The methodologies employed in the AVRO (A Phase III Superiority Study of this compound vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation) trial provide a robust framework for comparative drug evaluation.
Caption: Workflow of the AVRO randomized controlled trial.
-
Study Design: A randomized, double-blind, parallel-group, multicenter superiority trial.[1]
-
Patient Population: 254 adult patients with symptomatic, recent-onset AF (duration of 3 to 48 hours) who were hemodynamically stable and eligible for cardioversion.[1][2][3] Key exclusion criteria included QTc interval >440 ms, severe heart failure (NYHA Class IV), recent myocardial infarction, and significant bradycardia.[1]
-
This compound Administration: Patients received an initial 10-minute intravenous infusion of this compound at a dose of 3 mg/kg. If AF persisted after a 15-minute observation period, a second 10-minute infusion of 2 mg/kg was administered.[2][3] A sham Amiodarone infusion was also given to maintain blinding.[2][3]
-
Amiodarone Administration: The comparator group received a 60-minute intravenous infusion of Amiodarone (5 mg/kg), followed by a maintenance infusion of 50 mg over an additional 60 minutes.[2][3] A sham this compound infusion was co-administered.[2][3]
-
Primary Endpoint: The proportion of patients who successfully converted from AF to sinus rhythm for at least one minute within the first 90 minutes after the start of the drug infusion.[1][2][16]
-
Monitoring: Continuous ECG monitoring was performed to assess rhythm and heart rate. Blood pressure and other vital signs were monitored closely, especially during and immediately after infusion. Adverse events were recorded throughout the 24-hour post-dose period.
Conclusion
For the rapid pharmacological conversion of recent-onset atrial fibrillation in hemodynamically stable patients, the available data strongly supports the superior efficacy of this compound over Amiodarone. Its rapid onset of action and atrial-selective mechanism provide a significant clinical advantage in the acute setting. While Amiodarone remains a widely used antiarrhythmic, its slow onset of action makes it less effective for rapid conversion. The choice of agent must, however, be individualized based on patient characteristics, underlying structural heart disease, and a thorough assessment of the risk-benefit profile. The distinct pharmacological properties of these two agents underscore the importance of targeted ion channel blockade in the development of future antiarrhythmic therapies.
References
- 1. A Phase III Superiority Study of this compound vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 2. A randomized active-controlled study comparing the efficacy and safety of this compound to amiodarone in recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jacc.org [jacc.org]
- 4. This compound bests amiodarone for the conversion of acute AF - Peninsula Heart Centre [peninsulaheart.com.au]
- 5. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Rapid Cardioversion of Recent-Onset Atrial Fibrillation: Results from the SPECTRUM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ahajournals.org [ahajournals.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. AVRO Published [medscape.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. A Phase III Superiority Study of this compound vs Amiodarone in Subjects With Recent Onset Atrial Fibrillation - Medizin.NRW [medizin.nrw]
Vernakalant and Ibutilide for Atrial Fibrillation Cardioversion: A Head-to-Head Clinical Trial Comparison
In the management of recent-onset atrial fibrillation (AF), rapid and safe conversion to sinus rhythm is a primary therapeutic goal. Among the pharmacological agents utilized for this purpose, Vernakalant and Ibutilide have emerged as prominent options. This guide provides a detailed, data-driven comparison of these two antiarrhythmic drugs based on head-to-head clinical trials, intended for researchers, scientists, and drug development professionals.
Efficacy in Atrial Fibrillation Conversion
Clinical trials directly comparing this compound and Ibutilide have demonstrated comparable overall success in converting recent-onset AF to sinus rhythm, though with notable differences in the speed of conversion.
A randomized controlled trial by Simon A, et al. found that this compound was superior to Ibutilide in achieving sinus rhythm within 90 minutes.[1] In this study, the conversion rate for this compound was significantly higher than for Ibutilide.[1] Another comparative study by Vogiatzis I, et al. reported similar conversion rates between the two drugs, with 52.78% of patients in the this compound group and 52.38% in the Ibutilide group successfully converting.[2][3][4]
A key differentiator highlighted in multiple studies is the time to conversion. The study by Vogiatzis and colleagues demonstrated a significantly more rapid average conversion time for this compound (11.8 ± 4.3 minutes) compared to Ibutilide (33.9 ± 20.25 minutes).[2][3][4] Similarly, Simon et al. reported a median conversion time of 10 minutes for this compound versus 26 minutes for Ibutilide.[1] This rapid action of this compound may lead to earlier discharge from the emergency department, with one study noting that 38.89% of patients in the this compound group were ready for discharge at 2 hours, compared to 11.9% in the Ibutilide group.[2]
| Efficacy Endpoint | This compound | Ibutilide | Reference |
| Conversion Rate (within 90 mins) | 69% | 43% | Simon A, et al.[1] |
| Conversion Rate (overall) | 52.78% | 52.38% | Vogiatzis I, et al.[2][3][4] |
| Median Time to Conversion | 10 minutes | 26 minutes | Simon A, et al.[1] |
| Average Time to Conversion | 11.8 ± 4.3 minutes | 33.9 ± 20.25 minutes | Vogiatzis I, et al.[2][3][4] |
Safety Profile
The safety profiles of this compound and Ibutilide have been a key focus of comparative clinical trials. The most frequently reported side effects for this compound include dysgeusia (altered taste), sneezing, and nausea. Hypotension is also a noted adverse event, with one study reporting its occurrence leading to the discontinuation of the drug in one patient.[3][4]
For Ibutilide, a primary concern is the risk of proarrhythmia, specifically polymorphic ventricular tachycardia (torsades de pointes), due to its effect on QT interval prolongation.[5] In a direct comparison, one study reported that the administration of Ibutilide was discontinued in three patients due to the development of nonsustained ventricular tachycardia.[3][4]
| Adverse Event | This compound | Ibutilide | Reference |
| Discontinuation due to Adverse Events | 1 patient (hypotension) | 3 patients (nonsustained ventricular tachycardia) | Vogiatzis I, et al.[3][4] |
| Common Side Effects | Dysgeusia, sneezing, nausea | - | |
| Serious Cardiac Adverse Events | Low proarrhythmic risk | Risk of torsades de pointes | [5] |
Experimental Protocols
The clinical trials comparing this compound and Ibutilide employed specific administration protocols.
This compound Administration: In the comparative trials, this compound was administered intravenously. A common protocol involved an initial infusion of 3 mg/kg over 10 minutes. If atrial fibrillation persisted after a 15-minute observation period, a second infusion of 2 mg/kg was administered over 10 minutes.[1][3][4]
Ibutilide Administration: For Ibutilide, a typical intravenous administration protocol consisted of an initial infusion of 1 mg over 10 minutes. If the arrhythmia was not terminated, a second 1 mg infusion could be administered 10 minutes after the completion of the first.[1][3][4]
Signaling Pathways and Mechanism of Action
The differing electrophysiological effects of this compound and Ibutilide are rooted in their distinct mechanisms of action on cardiac ion channels.
This compound: this compound is considered a multi-ion channel blocker with relative atrial selectivity. It primarily targets and blocks several potassium channels that are more prominent in the atria, including the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-activated inward rectifier potassium current (IK,ACh). It also exhibits a frequency-dependent block of sodium channels. This combination of actions prolongs the atrial effective refractory period with minimal effects on the ventricles, contributing to its lower proarrhythmic risk.
Ibutilide: Ibutilide is classified as a Class III antiarrhythmic agent. Its primary mechanism involves blocking the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the action potential duration and the effective refractory period in both the atria and ventricles. Additionally, Ibutilide is thought to activate a slow inward sodium current, which also contributes to the prolongation of the action potential. The significant effect on ventricular repolarization is responsible for the associated risk of QT prolongation and torsades de pointes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively prolongs atrial refractoriness with no effect on ventricular refractoriness or defibrillation threshold in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibutilide - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of Vernakalant and Flecainide for Recent-Onset Atrial Fibrillation
This guide provides a detailed comparison of Vernakalant and Flecainide, two antiarrhythmic drugs used for the pharmacological cardioversion of recent-onset atrial fibrillation (AF). The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available clinical data.
Introduction
Atrial fibrillation is the most common cardiac arrhythmia, characterized by rapid and irregular atrial activation. Pharmacological cardioversion is a primary treatment strategy for hemodynamically stable patients with recent-onset AF, aiming to restore normal sinus rhythm (NSR). This compound and Flecainide are two prominent agents used for this purpose, but they differ significantly in their mechanisms of action, administration routes, and efficacy profiles. This compound is an intravenous, relatively atrial-selective agent, while Flecainide, a class Ic antiarrhythmic, is available in both intravenous and oral formulations.[1][2] This guide compares their efficacy, safety, and underlying pharmacology, supported by data from clinical trials.
Mechanism of Action
This compound and Flecainide restore sinus rhythm by interacting with different cardiac ion channels.
-
This compound: This drug exerts a relatively atrial-selective effect by blocking multiple ion channels involved in the atrial action potential.[2][3] It blocks potassium channels (IKur, Ito, IKAch) that are more prominent in the atria than the ventricles, prolonging the atrial refractory period.[3][4] It also blocks atrial sodium channels in a rate- and voltage-dependent manner, which is more pronounced at the high heart rates seen during AF.[4][5] This multi-channel blocking profile contributes to its rapid action and a lower risk of ventricular proarrhythmia.[2][5]
-
Flecainide: As a Class Ic antiarrhythmic agent, Flecainide is a potent blocker of sodium channels (INa).[5] This action markedly slows the upstroke of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system. This potent sodium channel blockade effectively terminates the re-entrant wavelets that sustain atrial fibrillation.[5] Flecainide is contraindicated in patients with structural heart disease due to an increased risk of proarrhythmia.[2][6]
Comparative Clinical Efficacy
Clinical trials have demonstrated that intravenous this compound generally achieves cardioversion more rapidly than oral Flecainide. Direct and indirect comparisons highlight differences in conversion rates and time to conversion.
Table 1: Quantitative Comparison of Efficacy
| Study / Analysis | Drug Administered | Patient Population (AF Duration) | Conversion Rate | Median Time to Conversion |
|---|---|---|---|---|
| Sequential Study (2013) [1] | This compound (IV) | Recent-onset (<48h), no structural heart disease | Not specified | 10 minutes |
| Flecainide (300 mg oral) | Recent-onset (<48h), no structural heart disease | Not specified | 163 minutes | |
| VERITA Study (2025) [7][8] | This compound (IV) | Recent-onset, ED setting | 76.4% during ED stay | Faster than Flecainide |
| Flecainide (IV) | Recent-onset, ED setting | 69.5% during ED stay | Slower than this compound | |
| Meta-analysis (2023) [9] | This compound (IV) | Recent-onset (≤7 days) | 72.3% | Not specified |
| Flecainide | Recent-onset (≤7 days) | 53.8% | Not specified | |
| Flecainide Review [10] | Flecainide (300 mg oral) | Recent-onset | 57-68% at 2-4 hours; 75-91% at 8 hours | 110-190 minutes |
| This compound ACT Trials [11][12] | this compound (IV) | Recent-onset (3h to 7 days) | ~52% within 90 minutes | 8-11 minutes |
A 2013 study directly comparing intravenous this compound to a single 300 mg oral dose of Flecainide found that the time to conversion to sinus rhythm was significantly shorter in the this compound group (10 minutes) compared to the Flecainide group (163 minutes).[1] More recently, the retrospective VERITA study found that while overall conversion rates during an emergency department stay were statistically similar (76.4% for this compound vs. 69.5% for Flecainide), this compound was superior in patients treated early (<12 hours from symptom onset) and was associated with a lower rate of AF recurrence at six months.[7][8] A 2023 meta-analysis also concluded that intravenous this compound was superior to Flecainide in converting recent-onset AF to sinus rhythm.[9]
Experimental Protocols
The methodologies of clinical trials are crucial for interpreting efficacy data. Below is a representative protocol for a study comparing intravenous this compound to an active comparator.
Study Design: A randomized, double-blind, active-controlled trial.
Patient Population:
-
Inclusion Criteria: Adults (e.g., 18-75 years) with symptomatic, recent-onset (e.g., 3 to 48 hours) atrial fibrillation, hemodynamically stable.
-
Exclusion Criteria: History of significant structural heart disease (e.g., myocardial infarction, heart failure with reduced ejection fraction), severe valvular stenosis, prolonged QT interval, significant electrolyte imbalance, hypotension (e.g., SBP <100 mmHg), or contraindications to either study drug.
Drug Administration Protocol:
-
This compound Arm: Patients receive an initial 10-minute intravenous infusion of this compound (3 mg/kg).[2][13]
-
If AF persists after a 15-minute observation period, a second 10-minute infusion of this compound (2 mg/kg) is administered.[2][13]
-
Flecainide Arm: Patients receive an intravenous infusion of Flecainide (e.g., 2 mg/kg over 10-20 minutes) or a single oral loading dose (e.g., 300 mg).[1]
Monitoring and Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients who successfully convert to sinus rhythm for a minimum duration (e.g., >1 minute) within a specified timeframe (e.g., 90 minutes) after the start of the infusion.[11]
-
Secondary Efficacy Endpoint: The median time from the start of infusion to conversion to sinus rhythm.
-
Safety Endpoint: Incidence of treatment-emergent adverse events, including hypotension, bradycardia, ventricular arrhythmias, and QRS/QT interval changes.
-
Monitoring: Continuous ECG monitoring is performed throughout the infusion and for a specified post-infusion period (e.g., 2-4 hours). Vital signs are recorded at regular intervals.
Safety and Tolerability
Both drugs are generally well-tolerated in appropriately selected patients, but their adverse effect profiles differ.
Table 2: Common and Serious Adverse Events
| Adverse Event | This compound | Flecainide | Notes |
|---|---|---|---|
| Hypotension | Possible | More frequent[7][8] | Often transient. |
| Bradycardia | Possible, higher incidence[9] | More frequent[7][8] | Can include sinus pauses, especially post-conversion.[6] |
| Proarrhythmia | Atrial flutter (~10%), low risk of TdP[12][14] | Atrial flutter, risk of ventricular tachycardia | Flecainide risk is higher in patients with structural heart disease. |
| QRS Widening | Minimal[12] | Expected, reversible[10] | A known effect of potent sodium channel blockade. |
| Non-cardiac | Dysgeusia (taste disturbance), sneezing, paresthesia[15] | Dizziness[7][8] | this compound's non-cardiac effects are typically transient.[15] |
The VERITA study noted that Flecainide was associated with higher rates of bradycardia, dizziness, and hypotension compared to this compound.[7][8] Conversely, a meta-analysis found a higher incidence of bradycardia and dysgeusia with this compound.[9] A key safety differentiator is the contraindication of Flecainide in patients with structural or ischemic heart disease due to the risk of life-threatening ventricular arrhythmias.[2][6] this compound's atrial-selective nature is thought to confer a more favorable ventricular safety profile.[5][14]
Conclusion
For the rapid pharmacological cardioversion of recent-onset atrial fibrillation in appropriately selected patients, intravenous this compound offers a significantly faster time to conversion compared to oral Flecainide and has shown superior efficacy in some direct comparisons.[1][9] The choice between these agents depends on the clinical setting, desired speed of onset, patient's underlying cardiac condition, and route of administration. This compound's rapid action may reduce hospital stay and associated costs.[1] Flecainide remains an effective option, particularly its "pill-in-the-pocket" oral application for select outpatients, but requires strict patient selection to avoid proarrhythmic risk in those with structural heart disease.[2][10]
References
- 1. Flecainide versus this compound for conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Flecainide for cardioversion in patients at elevated cardiovascular risk and persistent atrial fibrillation: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness and safety of this compound vs flecainide for cardioversion of atrial fibrillation in the emergency department: the VERITA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Oral loading single dose flecainide for pharmacological cardioversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia-Pacific Region: A Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
Validating the Atrial-Selective Mechanism of Vernakalant in Human Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vernakalant's electrophysiological properties with those of two other antiarrhythmic drugs, Flecainide and Amiodarone, focusing on data from human atrial and ventricular tissues. The information presented is intended to elucidate the atrial-selective mechanism of this compound and provide a resource for researchers in the field of cardiac electrophysiology and drug development.
Atrial Selectivity of this compound: An Overview
This compound is an antiarrhythmic agent recognized for its predominant effects on atrial electrophysiology.[1][2] Its atrial selectivity is attributed to its ability to target ion channels that are either more prevalent or have distinct biophysical properties in the atria compared to the ventricles. This targeted action aims to restore sinus rhythm in patients with atrial fibrillation (AF) while minimizing the risk of proarrhythmic events in the ventricles.[1][2]
The primary mechanisms contributing to this compound's atrial-selective action include:
-
Blockade of Atrial-Specific Potassium Currents: this compound effectively blocks the ultra-rapid delayed rectifier potassium current (IKur), carried by the Kv1.5 channel, and the acetylcholine-activated potassium current (IK,ACh), both of which are more prominent in the atria.[3][4][5]
-
Rate- and Voltage-Dependent Sodium Channel Blockade: The drug exhibits a more potent blockade of sodium channels (Nav1.5) at the higher heart rates and more depolarized membrane potentials characteristic of atrial fibrillation.[3][4] This leads to a greater reduction in impulse conduction velocity and tissue excitability in the fibrillating atria.[5]
Comparative Electrophysiological Data
The following tables summarize the quantitative data on the effects of this compound, Flecainide, and Amiodarone on key electrophysiological parameters in human cardiac tissues. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Inhibitory Concentrations (IC50) on Key Cardiac Ion Currents in Human Tissues
| Ion Channel Current | This compound (μM) | Flecainide (μM) | Amiodarone (μM) | Atrial/Ventricular Selectivity |
| INa (Peak) | 95 (SR Atrium), 84 (AF Atrium) at 0.5 Hz; <10 at >3 Hz[6] | 7.4 (use-dependent)[7] | Broad action, specific IC50 not consistently reported | This compound and Flecainide show atrial preference due to rate/voltage dependence.[2][8] |
| IKur (Kv1.5) | 13[6] | 38.14[7] | Broad action, specific IC50 not consistently reported | High atrial selectivity as IKur is predominantly in atria.[5][9] |
| Ito (Kv4.3) | 30[6] | Blocks Ito[10] | Broad action, specific IC50 not consistently reported | Atrial preference as Ito is more prominent in atria.[3] |
| IKr (hERG) | 21[6] (Potency is 30- to 100-fold less than other AADs)[5] | 1.49[7] | Broad action, specific IC50 not consistently reported | Less effect on ventricular repolarization compared to other agents.[5] |
| IK,ACh | 10[6] | - | Broad action, specific IC50 not consistently reported | High atrial selectivity as IK,ACh is atrial-specific.[3][5] |
| ICa,L | 84 (SR Atrium)[6] | - | Class IV action (Ca2+ channel blockade)[11] | - |
SR: Sinus Rhythm; AF: Atrial Fibrillation; AADs: Antiarrhythmic Drugs.
Table 2: Effects on Action Potential and Refractory Period in Human Cardiac Tissues
| Parameter | This compound | Flecainide | Amiodarone |
| Atrial Action Potential Duration (APD) | Prolongs early repolarization[6] | Increases APD in cells with a plateau[10] | Prolongs APD (Class III effect)[11][12] |
| Ventricular Action Potential Duration (APD) | Minimal effect[2] | Less effect compared to atria[8] | Prolongs APD (Class III effect)[11][12] |
| Atrial Effective Refractory Period (ERP) | Dose-dependently prolongs[2] | Increases ERP[10] | Prolongs refractoriness[11][12] |
| Ventricular Effective Refractory Period (ERP) | No significant effect[2] | Less effect compared to atria[8] | Prolongs refractoriness[11][12] |
| Maximum Upstroke Velocity (dV/dtmax) | Reduces in a concentration- and frequency-dependent manner[6] | Lessens the depolarization rate[10] | Depresses phase 0 (Class I effect)[12] |
| Conduction Velocity | Slows conduction more in atria than ventricles[8] | Slows conduction more in atria than ventricles[8] | Slows conduction[11] |
Experimental Protocols
The data presented in this guide are primarily derived from in-vitro studies on human cardiac tissues and isolated cardiomyocytes using standard electrophysiological techniques.
Key Experimental Methodologies:
-
Tissue and Cell Preparation:
-
Human atrial and ventricular tissue samples are obtained from patients undergoing cardiac surgery, with informed consent.
-
Small trabeculae or single cardiomyocytes are isolated through enzymatic digestion.
-
-
Action Potential Recording (Microelectrode Technique):
-
Sharp microelectrodes filled with KCl are used to impale cells in multicellular preparations (trabeculae).
-
Transmembrane action potentials are recorded at various stimulation frequencies.
-
Parameters such as resting membrane potential, action potential amplitude, dV/dtmax, and action potential duration at 20%, 50%, and 90% repolarization (APD20, APD50, APD90) are measured.[13]
-
-
Ion Current Recording (Patch-Clamp Technique):
-
The whole-cell patch-clamp technique is employed on isolated cardiomyocytes to record specific ion currents.
-
Cells are perfused with specific external and internal solutions to isolate the current of interest.
-
Voltage-clamp protocols are applied to control the cell membrane potential and elicit specific ion channel currents.[1]
-
Standardized voltage protocols, such as those recommended by regulatory bodies like the FDA, are often used to ensure data quality and comparability.[14][15]
-
Example Voltage-Clamp Protocol for INa:
-
Holding Potential: -120 mV to ensure full channel availability.
-
Test Pulse: A series of depolarizing pulses (e.g., from -90 mV to +60 mV in 10 mV increments) are applied to elicit the current.
-
Data Acquisition: Currents are filtered and digitized for analysis.[14][15]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and the comparator drugs involves direct interaction with and blockade of cardiac ion channels.
This compound's Atrial-Selective Mechanism
Caption: this compound's atrial-selective mechanism of action.
Experimental Workflow for Electrophysiological Studies
Caption: Workflow for human cardiac electrophysiology studies.
Conclusion
The available data from studies on human cardiac tissue supports the atrial-selective mechanism of this compound. Its profile of blocking multiple atrial-predominant ion channels, combined with its rate- and voltage-dependent effects on the sodium current, provides a pharmacological basis for its efficacy in converting atrial fibrillation to sinus rhythm with a lower risk of ventricular proarrhythmia compared to less selective agents. Flecainide also exhibits some atrial-selective properties, primarily through its action on sodium channels, while amiodarone has a broader spectrum of activity affecting both atrial and ventricular electrophysiology. Further head-to-head comparative studies in human tissues under standardized conditions would be beneficial to more definitively quantify the differences in atrial selectivity between these agents.
References
- 1. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased atrial effectiveness of flecainide conferred by altered biophysical properties of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular electrophysiological effects of flecainide on human atrial fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. The electrophysiologic basis for the use of amiodarone for treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
A Comparative Analysis of Oral and Intravenous Vernakalant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vernakalant is an antiarrhythmic agent designed for the management of atrial fibrillation (AF). It exhibits a unique, relatively atrial-selective mechanism of action by blocking specific potassium and sodium ion channels that are more prominent in the atria than the ventricles.[1][2][3] This targeted action aims to restore sinus rhythm with a reduced risk of ventricular proarrhythmias.[4] this compound has been developed in both intravenous (IV) and oral formulations, each tailored for different clinical applications in the management of AF. The intravenous formulation, commercially known as Brinavess, is approved in the European Union for the rapid conversion of recent-onset AF to sinus rhythm.[1] The oral formulation was investigated for the long-term maintenance of sinus rhythm and prevention of AF recurrence.[5] However, its development was discontinued after Phase II clinical trials.
This guide provides a comparative overview of the oral and intravenous formulations of this compound, presenting available experimental data, detailed methodologies from clinical trials, and visualizations of its mechanism and experimental workflows.
Data Presentation: A Comparative Summary
The following tables summarize the available quantitative data for the intravenous and oral formulations of this compound, providing a side-by-side comparison of their pharmacokinetic, pharmacodynamic, and clinical efficacy parameters.
Table 1: Pharmacokinetic Properties
| Parameter | Intravenous this compound | Oral this compound |
| Bioavailability | 100% (direct IV administration) | ~20%[6] |
| Time to Peak Concentration (Tmax) | At the end of the 10-minute infusion[7] | Steady-state concentrations are achieved within 4 days of twice-daily dosing.[6] Specific Tmax after a single dose is not readily available. |
| Peak Plasma Concentration (Cmax) | Following a 3 mg/kg infusion: ~3.9 µg/mL. Following a subsequent 2 mg/kg infusion: ~4.3 µg/mL.[2] | Specific Cmax values from clinical trials are not widely published. |
| Area Under the Curve (AUC) | AUC from 0 to 90 minutes is estimated to be 15% higher in CYP2D6 poor metabolizers.[8] | Specific AUC values from clinical trials are not widely published. |
| Elimination Half-life | 3 hours in extensive CYP2D6 metabolizers; 5.5 hours in poor metabolizers.[9] | Not explicitly stated, but likely similar to the IV formulation's terminal half-life. |
| Metabolism | Primarily via O-demethylation by CYP2D6 in extensive metabolizers; glucuronidation in poor metabolizers.[9] | Primarily metabolized by CYP2D6.[6] |
| Protein Binding | 53-56% (not extensively bound)[9] | Not specified, but expected to be similar to the IV formulation. |
Table 2: Efficacy and Clinical Outcomes
| Parameter | Intravenous this compound (for AF Conversion) | Oral this compound (for AF Recurrence Prevention) |
| Primary Efficacy Endpoint | Conversion of AF to sinus rhythm. | Prevention of AF recurrence after cardioversion. |
| Conversion Rate to Sinus Rhythm | ~51% of patients with recent-onset AF convert to sinus rhythm within 90 minutes, compared to ~4% with placebo.[10] | Not applicable. |
| Median Time to Conversion | 8 to 14 minutes.[11] | Not applicable. |
| Prevention of AF Recurrence | Not applicable. | At a dose of 500 mg twice daily, the median time to first recurrence of symptomatic sustained AF was >90 days, compared to 29 days for placebo.[4] |
| Maintenance of Sinus Rhythm | Not applicable. | At 90 days, 49% of patients in the 500 mg twice-daily group maintained sinus rhythm, compared to 36% in the placebo group.[4] |
Table 3: Safety and Tolerability
| Adverse Event | Intravenous this compound | Oral this compound |
| Common Adverse Events | Dysgeusia (taste disturbance), sneezing, paresthesia, nausea, and hypotension.[5] | The safety profile was reported as favorable, with no proarrhythmic events observed in a Phase IIb study.[4] |
| Serious Adverse Events | Hypotension and bradycardia can occur.[7] A case of cardiogenic shock was reported, leading to the suspension of a clinical trial.[6] | Related serious adverse events were infrequent in the Phase IIb trial.[12] |
| Contraindications | Severe aortic stenosis, systolic blood pressure <100 mmHg, heart failure (NYHA Class III or IV), and recent acute coronary syndrome.[7] | Not fully established due to discontinued development. |
Experimental Protocols
Intravenous this compound for Acute Atrial Fibrillation Conversion (Based on ACT I and ACT III trials)
Patient Population: Patients with symptomatic, recent-onset AF (duration of 3 hours to 7 days).[10]
Dosing Regimen:
-
An initial infusion of this compound at a dose of 3 mg/kg is administered intravenously over 10 minutes.[10]
-
Patients are then observed for a 15-minute period.[10]
-
If atrial fibrillation persists, a second infusion of 2 mg/kg is administered over 10 minutes.[10]
Efficacy Assessment:
-
Primary Endpoint: The proportion of patients who successfully convert to sinus rhythm for at least one minute within 90 minutes of the start of the first infusion.[13]
-
Monitoring: Continuous 12-lead Holter monitoring is initiated before dosing and continues for at least 24 hours to assess the time to conversion and identify any arrhythmias. Standard 12-lead ECGs are also recorded at baseline and at specified intervals post-infusion.[7]
Pharmacokinetic Analysis:
-
Blood Sampling: Venous blood samples are collected to determine plasma concentrations of this compound. While the exact timing can vary slightly between protocols, a typical schedule would include samples taken before the first infusion, at the end of the first infusion, before the second infusion (if administered), at the end of the second infusion, and at several time points post-infusion (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) to characterize the pharmacokinetic profile.
Oral this compound for Prevention of Atrial Fibrillation Recurrence (Based on NCT00526136 Phase IIb trial)
Patient Population: Patients with sustained, symptomatic AF (duration > 72 hours and < 6 months) who were candidates for cardioversion.
Dosing Regimen:
-
Patients are randomized to receive one of three doses of oral this compound (150 mg, 300 mg, or 500 mg) or a placebo, administered twice daily for up to 90 days.[12]
-
Patients who are not in sinus rhythm at the start of the trial undergo electrical cardioversion.
Efficacy Assessment:
-
Primary Endpoint: The time to the first documented recurrence of symptomatic sustained AF.
-
Monitoring: Patients are monitored for AF recurrence through regular clinic visits with 12-lead ECGs and transtelephonic monitoring.
Pharmacokinetic Analysis:
-
Blood Sampling: The specific blood sampling schedule for pharmacokinetic analysis in this trial is not detailed in publicly available literature. However, for a twice-daily oral medication study, blood samples would typically be collected at pre-dose (trough) and various post-dose time points at steady-state (which for oral this compound is after approximately 4 days of dosing) to determine Cmax, Tmax, and AUC over a dosing interval.[6]
Mandatory Visualizations
Mechanism of Action of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new drug to treat patients with acute onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Introducing this compound into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of this compound hydrochloride injection (RSD1235) in patients with atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. Population pharmacokinetic-pharmacodynamic analysis of this compound hydrochloride injection (RSD1235) in atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Vernakalant: A Comparative Analysis of Efficacy in Atrial Fibrillation with and without Structural Heart Disease
A comprehensive guide for researchers and drug development professionals on the clinical performance of Vernakalant for the rapid conversion of recent-onset atrial fibrillation.
This guide provides an objective comparison of this compound's efficacy and safety with alternative antiarrhythmic agents, supported by data from key clinical trials. Detailed experimental protocols and a summary of its mechanism of action are presented to facilitate a thorough understanding of its clinical profile.
Mechanism of Action
This compound is a multi-ion channel blocker that exhibits relative atrial selectivity. Its primary mechanism involves the blockade of specific potassium channels in the atria, including the ultra-rapidly activating delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IK,ACh).[1][2] This leads to a prolongation of the atrial refractory period with minimal effects on the ventricles.[2] Additionally, this compound blocks atrial voltage-gated sodium channels in a dose- and frequency-dependent manner, an effect that is more pronounced at higher heart rates, such as during atrial fibrillation.[2][3] This dual action on potassium and sodium channels contributes to its efficacy in converting atrial fibrillation to sinus rhythm.[3]
Efficacy in Patients without Structural Heart Disease
In patients without structural heart disease, this compound has demonstrated rapid and effective conversion of recent-onset atrial fibrillation to sinus rhythm.
| Trial/Study | Comparator | N (this compound) | Conversion Rate within 90 mins (this compound) | Conversion Rate within 90 mins (Comparator) | Median Time to Conversion (this compound) | Reference |
| ACT I | Placebo | 145 | 51.7% | 4.0% | 11 minutes | [1] |
| ACT III | Placebo | 90 | 51.2% | 3.6% | 8 minutes | [1] |
| Conde et al. | Flecainide (oral) | 17 | 93.0% (at 2h) | 78.0% (at 8h) | 10 minutes | [3] |
| Conde et al. | Propafenone (oral) | 17 | 93.0% (at 2h) | 78.0% (at 8h) | 9 minutes | [3] |
| VERITA Study | Flecainide (IV) | 263 | 76.4% | 69.5% | Not Reported | [4][5] |
Efficacy in Patients with Structural Heart Disease
This compound has also been evaluated in patients with stable structural heart disease, including ischemic heart disease and in the post-operative setting.
| Trial/Study | Patient Population | Comparator | N (this compound) | Conversion Rate within 90 mins (this compound) | Conversion Rate within 90 mins (Comparator) | Median Time to Conversion (this compound) | Reference |
| Pooled Analysis | Ischemic Heart Disease | Placebo | 183 | 45.7% (placebo-subtracted) | - | Not Reported | [6] |
| ACT II | Post-Cardiac Surgery | Placebo | 100 | 47.0% | 14.0% | 12 minutes | [1][7] |
| AVRO | Recent-onset AF | Amiodarone | 116 | 51.7% | 5.2% | 11 minutes | [1][8][9][10] |
Safety Profile
The most common adverse events associated with this compound are generally mild and transient.
| Adverse Event | This compound (Pooled Data) | Placebo (Pooled Data) | Amiodarone (AVRO Trial) | Flecainide/Propafenone | Reference |
| Hypotension | 2.8-5.6% | - | - | ~2.0% | [11] |
| Atrial Flutter | ~10% | - | 0.9% | 3.5-5.0% | [1][8][11] |
| Bradycardia | Not specified | Not specified | Not specified | Higher rate with flecainide | [5] |
| Dysgeusia | Common | Rare | - | - | [12] |
| Paresthesia | Common | Rare | - | - | [12] |
| Sneezing | Common | Rare | - | - | [12] |
| Torsades de Pointes | 0.1% | - | - | ~0.5% | [11] |
Contraindications: this compound is contraindicated in patients with systolic blood pressure <100 mmHg, severe aortic stenosis, heart failure (NYHA Class III and IV), acute coronary syndrome within the preceding 30 days, and significant QT prolongation.[12][13]
Experimental Protocols
The efficacy and safety of this compound have been established through a series of randomized, controlled clinical trials.
ACT (Atrial Arrhythmia Conversion Trial) I & III
-
Objective: To evaluate the efficacy and safety of intravenous this compound for the rapid conversion of recent-onset atrial fibrillation.
-
Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Adults with symptomatic, recent-onset AF (3 hours to 7 days).
-
Intervention: Intravenous infusion of this compound (3 mg/kg over 10 minutes), followed by a second infusion of 2 mg/kg if AF persisted after a 15-minute observation period, or a matching placebo.[1]
-
Primary Endpoint: Conversion of AF to sinus rhythm for at least one minute within 90 minutes of the start of the infusion.[1]
-
Exclusion Criteria: Hypotension, severe heart failure (NYHA Class III or IV), recent acute coronary syndrome, and significant QT prolongation.[13]
ACT II
-
Objective: To assess the efficacy and safety of this compound for the conversion of AF or atrial flutter following cardiac surgery.
-
Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Patients who developed AF between 24 hours and 7 days after coronary artery bypass or valvular surgery.[1][12]
-
Intervention: Same dosing regimen as ACT I & III.[1]
-
Primary Endpoint: Conversion to sinus rhythm within 90 minutes of dosing.[1]
AVRO (A this compound vs Amiodarone in Recent Onset AF)
-
Objective: To compare the efficacy and safety of this compound versus amiodarone for the acute conversion of recent-onset AF.
-
Design: Randomized, double-blind, active-controlled, superiority study.[8][9]
-
Patient Population: Adults with symptomatic, recent-onset AF (3 to 48 hours).[8]
-
Intervention: this compound (3 mg/kg over 10 minutes, with a possible second dose of 2 mg/kg) versus amiodarone (5 mg/kg over 60 minutes, followed by a maintenance infusion).[8][9]
-
Primary Endpoint: Conversion of AF to sinus rhythm within the first 90 minutes.[8]
References
- 1. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propafenone versus this compound for conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of this compound vs flecainide for cardioversion of atrial fibrillation in the emergency department: the VERITA study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. A Phase III Superiority Study of this compound vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 9. jacc.org [jacc.org]
- 10. This compound bests amiodarone for the conversion of acute AF - Peninsula Heart Centre [peninsulaheart.com.au]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Introducing this compound into Clinical Practice | AER Journal [aerjournal.com]
- 13. The this compound Story: How Did It Come to Approval in Europe and What is the Delay in the U.S.A? - PMC [pmc.ncbi.nlm.nih.gov]
Vernakalant in Atrial Fibrillation: A Comparative Analysis of Efficacy in Paroxysmal versus Persistent Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of vernakalant in the pharmacological cardioversion of paroxysmal atrial fibrillation (AF) versus its limited efficacy in persistent AF. The information presented is supported by data from key clinical trials, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
This compound is an antiarrhythmic agent approved for the rapid conversion of recent-onset paroxysmal atrial fibrillation to sinus rhythm.[1][2] Its mechanism of action, involving a relatively atrial-selective blockade of potassium and sodium ion channels, contributes to its efficacy and safety profile in this patient population.[2] Clinical evidence overwhelmingly demonstrates that this compound's effectiveness is highly dependent on the duration of the atrial fibrillation episode, with significantly lower conversion rates observed in patients with persistent AF. This guide synthesizes the available data to provide a clear comparison of this compound's performance in these two distinct clinical scenarios.
Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking multiple ion channels involved in the atrial action potential.[2] It predominantly targets atrial tissue, which minimizes its effects on the ventricles and reduces the risk of ventricular proarrhythmias.[2][3] The key channels affected are:
-
Ultra-rapid delayed rectifier potassium current (IKur): This current is primarily expressed in the atria, and its blockade by this compound prolongs the atrial effective refractory period.[2][3]
-
Acetylcholine-activated potassium current (IK,ACh): Inhibition of this current also contributes to the prolongation of the atrial refractory period.[3] In chronic AF, this channel may become constitutively active, and its blockade by this compound could play a role in altering the electrical remodeling associated with persistent AF.[1]
-
Voltage-gated sodium channels: this compound exhibits a frequency- and voltage-dependent blockade of sodium channels, which is more pronounced at the rapid heart rates characteristic of atrial fibrillation.[1] This action slows conduction and reduces atrial excitability.[1]
This multi-channel blocking effect helps to terminate the re-entrant circuits that sustain atrial fibrillation and restore normal sinus rhythm.[2]
Comparative Efficacy: Paroxysmal vs. Persistent Atrial Fibrillation
The clinical efficacy of this compound is markedly different between paroxysmal (recent-onset) and persistent atrial fibrillation.
Paroxysmal Atrial Fibrillation (AF duration ≤ 7 days)
Multiple randomized controlled trials have demonstrated the superiority of intravenous this compound over placebo and amiodarone for the rapid cardioversion of paroxysmal AF.
Table 1: Efficacy of this compound in Paroxysmal Atrial Fibrillation
| Clinical Trial | Comparator | AF Duration | This compound Conversion Rate (within 90 mins) | Comparator Conversion Rate (within 90 mins) | Median Time to Conversion |
| ACT I | Placebo | 3 hours - 7 days | 51.7% | 4.0% | 11 minutes |
| ACT III | Placebo | 3 hours - 7 days | 51.2% | 3.6% | 8 minutes |
| AVRO | Amiodarone | 3 - 48 hours | 51.7% | 5.2% | 11 minutes |
| SPECTRUM | - | < 7 days | 70.2% | - | 12 minutes |
| CRAFT | Placebo | 3 - 72 hours | 56% (high dose) | 5% | 14 minutes |
Persistent Atrial Fibrillation (AF duration > 7 days)
In contrast to its performance in paroxysmal AF, this compound has shown minimal efficacy in converting persistent atrial fibrillation to sinus rhythm.
Table 2: Efficacy of this compound in Persistent Atrial Fibrillation
| Clinical Trial | AF Duration | This compound Conversion Rate | Notes |
| ACT I & III (pooled analysis) | > 7 days | Ineffective | Conversion rates were not significantly different from placebo. |
The Atrial Arrhythmia Conversion Trials (ACT) I and III specifically noted that this compound was ineffective for the conversion of AF lasting more than 7 days.[1]
Alternative Antiarrhythmic Agents
For the pharmacological cardioversion of atrial fibrillation, several other agents are utilized, with their choice often depending on the patient's underlying cardiac condition.
Table 3: Comparison with Other Antiarrhythmic Drugs
| Drug | Class | Typical Efficacy in Paroxysmal AF | Typical Efficacy in Persistent AF | Key Considerations |
| Flecainide | Ic | High (up to 90% within 8 hours)[4] | Lower | Contraindicated in structural heart disease.[5] |
| Propafenone | Ic | High (up to 90% within 8 hours)[4] | Lower | Contraindicated in structural heart disease.[5] |
| Amiodarone | III | Slower onset, lower efficacy for rapid conversion | Can be effective, often used pre-cardioversion | Broad spectrum of action, potential for organ toxicity.[6][7] |
| Ibutilide | III | Effective | Less effective than in recent-onset | Risk of Torsades de Pointes. |
Experimental Protocols
The following sections detail the methodologies of key clinical trials that have evaluated the efficacy of this compound.
ACT I & ACT III (Atrial Arrhythmia Conversion Trial)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.[1]
-
Patient Population: Patients with symptomatic AF of 3 hours to 7 days duration.[1][8]
-
Inclusion Criteria: Symptomatic AF, eligible for cardioversion.[8]
-
Exclusion Criteria: Sick sinus syndrome, QRS >0.14 seconds without a pacemaker, ventricular rate <50 bpm, uncorrected QT >0.440 seconds, typical atrial flutter, NYHA class IV heart failure, recent acute coronary syndrome or cardiac surgery (within 30 days).[9]
-
Dosage and Administration:
-
Primary Endpoint: Conversion of AF to sinus rhythm for at least 1 minute within 90 minutes of the start of the drug infusion.[8]
AVRO (A Phase III Superiority Study of this compound vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation)
-
Study Design: Randomized, double-blind, active-controlled, parallel-group.
-
Patient Population: Adult patients with symptomatic recent-onset AF (duration of 3 to 48 hours) who were eligible for cardioversion.
-
Dosage and Administration:
-
This compound group: A 10-minute infusion of this compound (3 mg/kg), followed by a 15-minute observation period. If still in AF, a second 10-minute infusion (2 mg/kg) was given. A sham amiodarone infusion was also administered to maintain blinding.
-
Amiodarone group: A 60-minute infusion of amiodarone (5 mg/kg), followed by a maintenance infusion (50 mg) over an additional 60 minutes. A sham this compound infusion was also administered.
-
-
Primary Endpoint: Conversion of AF to sinus rhythm within the first 90 minutes of drug exposure.
Logical Workflow for Patient Treatment
The decision to use this compound for the cardioversion of atrial fibrillation is dependent on the duration of the arrhythmia and the patient's clinical characteristics.
Conclusion
The available clinical data strongly support the use of intravenous this compound for the rapid pharmacological cardioversion of paroxysmal atrial fibrillation of recent onset (≤ 7 days). Its atrial-selective mechanism of action provides a favorable efficacy and safety profile in this patient population. However, for patients with persistent atrial fibrillation (> 7 days), this compound has demonstrated a lack of efficacy, and alternative cardioversion strategies should be considered. This clear distinction in performance based on AF duration is a critical factor for clinicians and researchers in the field of cardiac arrhythmia management.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Conversion of Atrial Fibrillation: The New Kid On the Block? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale and Design of a Randomized Controlled Clinical Trial on the Safety and Efficacy of Flecainide versus Amiodarone in the Cardioversion of Atrial Fibrillation at the Emergency Department in Patients with Coronary Artery Disease (FLECA-ED) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of amiodarone for the prevention of atrial fibrillation recurrence after cardioversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiodarone for pharmacological cardioversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Validating the Vernakalant Binding Site on the Kv1.5 Potassium Channel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the binding site of Vernakalant on the Kv1.5 potassium channel. It further contrasts this compound's interaction with that of other notable Kv1.5 channel blockers, offering researchers a valuable resource for understanding the molecular basis of action and for guiding future drug development efforts.
Introduction
The Kv1.5 potassium channel, encoded by the KCNA5 gene, is a voltage-gated ion channel predominantly expressed in the human atria.[1] It conducts the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization phase of the atrial action potential.[1] Consequently, Kv1.5 has emerged as a prime therapeutic target for the management of atrial fibrillation (AF), the most common cardiac arrhythmia.
This compound is an antiarrhythmic drug that has demonstrated efficacy in the rapid conversion of recent-onset AF to sinus rhythm.[2] Its mechanism of action involves the blockade of multiple ion channels, with a notable affinity for the Kv1.5 channel.[2] Understanding the precise binding site of this compound on Kv1.5 is critical for optimizing its therapeutic effects and for the rational design of new, more selective antiarrhythmic agents. This guide summarizes the key experimental findings that have elucidated the this compound-Kv1.5 interaction and compares them with data for other well-characterized Kv1.5 inhibitors.
Comparative Analysis of Kv1.5 Channel Blockers
The following tables summarize the quantitative data on the binding and blocking characteristics of this compound and selected alternative Kv1.5 inhibitors. The data has been compiled from various mutagenesis and electrophysiology studies.
Table 1: Inhibitory Potency of Selected Drugs on the Wild-Type Kv1.5 Channel
| Compound | IC50 (μM) | Experimental System |
| This compound | 13.8[3] | HEK 293 cells |
| Flecainide | 38.14[4] | HEK 293 cells |
| AVE0118 | 5.6[5], 6.9[6], 1.1[7] | Xenopus laevis oocytes, various |
| DPO-1 | 0.78[8], 0.31[9] | Xenopus laevis oocytes, rat recombinant |
Table 2: Key Amino Acid Residues Involved in Drug Binding to the Kv1.5 Channel
| Compound | Key Interacting Residues | Method of Identification |
| This compound | Thr479, Thr480, Ile502, Val505, Val508[2] | Site-directed mutagenesis, Electrophysiology |
| Flecainide | Thr479, Thr480, Ile502, Val505, Val508[2] | Site-directed mutagenesis, Electrophysiology |
| AVE0118 | Thr479, Thr480, Val505, Ile508, Val512, Val516, Ile502, Leu510[5] | Alanine-scanning mutagenesis |
| DPO-1 | Thr480, Leu499, Leu506, Ile508, Leu510, Val514[8] | Alanine-scanning mutagenesis |
Experimental Methodologies
The validation of drug binding sites on ion channels relies on a combination of molecular biology and electrophysiological techniques. The key experimental protocols employed in the cited studies are detailed below.
Site-Directed Mutagenesis of the KCNA5 Gene
This technique is used to introduce specific point mutations into the KCNA5 gene, which encodes the Kv1.5 channel. By altering individual amino acid residues in the channel's pore region, researchers can assess the impact of these changes on drug binding and channel block.
Protocol:
-
Template DNA: A mammalian expression plasmid (e.g., pcDNA3.1) containing the full-length cDNA of the human KCNA5 gene is used as the template.
-
Primer Design: Two complementary oligonucleotide primers, typically 25-45 bases in length, are designed to be complementary to the template DNA sequence, with the exception of the desired mutation at the center of the primers.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to amplify the entire plasmid. The reaction mixture typically contains the template DNA, forward and reverse primers, dNTPs, and the DNA polymerase in a suitable buffer.
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: The resulting mutated plasmid is transformed into competent E. coli cells for amplification.
-
Verification: Plasmids are isolated from the transformed bacteria, and the desired mutation is confirmed by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the electrical properties of ion channels. It allows for the measurement of ion currents flowing through the channels in the membrane of a single cell.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK 293) cells are a commonly used cell line for heterologous expression of ion channels.[10][11] Cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). For transfection, cells are plated at a density of approximately 1.5 x 105 to 2.0 x 105 cells per well in a 12-well plate the day before transfection. The plasmid DNA containing the wild-type or mutant KCNA5 gene is then introduced into the cells using a suitable transfection reagent (e.g., Lipofectamine).
-
Electrophysiological Recording: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed.
-
Solutions:
-
Procedure: A glass micropipette with a tip diameter of ~1-2 µm is filled with the intracellular solution and brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the membrane. The membrane patch is then ruptured by applying a brief pulse of suction, establishing a whole-cell configuration.
-
-
Data Acquisition and Analysis: A voltage-clamp amplifier is used to control the membrane potential and record the resulting potassium currents. To study the effect of a drug, the extracellular solution containing a known concentration of the compound is perfused onto the cell. The degree of channel block is determined by comparing the current amplitude before and after drug application. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in validating the this compound binding site, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the this compound binding site on Kv1.5.
Caption: Simplified signaling pathway of this compound's action on the Kv1.5 channel.
Conclusion
The validation of this compound's binding site on the Kv1.5 potassium channel has been a significant step in understanding its antiarrhythmic properties. Through a combination of site-directed mutagenesis and whole-cell patch-clamp electrophysiology, researchers have identified key amino acid residues within the channel's inner pore that are crucial for high-affinity binding. This guide has provided a comparative overview of these findings, placing this compound in the context of other Kv1.5 inhibitors. The detailed experimental protocols and visualizations serve as a practical resource for scientists in the field of cardiac electrophysiology and drug discovery, facilitating further research into the development of novel and more effective treatments for atrial fibrillation.
References
- 1. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of high-affinity binding of the antiarrhythmic compound this compound (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling of high-affinity binding of the novel atrial anti-arrhythmic agent, this compound, to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding site of a novel Kv1.5 blocker: a "foot in the door" against atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPO-1 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 10. Generation of stable HEK293T cell lines expressing Kv1.5 channel using CRISPR/Cas9-mediated knock-in [dea.lib.unideb.hu]
- 11. Molecular Determinants of Kv1.3 Potassium Channels-induced Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 14. scientifica.uk.com [scientifica.uk.com]
A Comparative Guide to the Differential Effects of Vernakalant in Animal Models of Atrial Fibrillation
Introduction
Vernakalant is a relatively novel antiarrhythmic drug developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2] Its unique electrophysiological profile, characterized by multi-ion channel blockade with a degree of atrial selectivity, distinguishes it from other antiarrhythmic agents.[3][4] Understanding its performance in preclinical animal models is crucial for researchers, scientists, and drug development professionals to contextualize clinical findings and explore future therapeutic avenues. This guide provides an objective comparison of this compound's effects across various animal models, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking multiple ion channels involved in the cardiac action potential.[4] Its primary mechanism involves the blockade of atrial-specific potassium currents, including the ultra-rapid delayed rectifier current (IKur) and the acetylcholine-dependent potassium current (IK,Ach), which contributes to the prolongation of the atrial effective refractory period (AERP).[5][6] Additionally, it blocks the transient outward potassium current (Ito), which is more involved with atrial than ventricular refractoriness.[1]
A key feature of this compound is its frequency- and voltage-dependent blockade of atrial sodium channels (INa).[5] This effect is more pronounced at higher heart rates, a characteristic feature of AF, making the drug particularly effective when it is most needed.[4] While it has a minor effect on the rapid component of the delayed rectifier potassium current (IKr), which is associated with ventricular repolarization, its concomitant blockade of the late sodium current (INaL) is thought to mitigate the risk of ventricular proarrhythmias.[7]
Caption: Mechanism of action of this compound on key ion channels in an atrial myocyte.
Comparative Data on this compound's Effects
The efficacy and electrophysiological effects of this compound have been evaluated in several animal models. The data below summarizes key quantitative findings, providing a comparative overview of its performance.
Table 1: Electrophysiological Effects of this compound in Animal Models
| Animal Model | AF Induction/Model Details | This compound Concentration/Dose | Key Parameter | Result | Citation(s) |
| Rabbit | Pacing-induced heart failure (4 weeks rapid ventricular pacing) | 10 µmol/L and 30 µmol/L | Action Potential Duration (APD90) | Concentration-dependent increase | [8] |
| Pacing-induced heart failure | 10 µmol/L and 30 µmol/L | QT Interval | Concentration-dependent increase | [8] | |
| Pacing-induced heart failure | 30 µmol/L | Ventricular Fibrillation Inducibility | VF no longer inducible (0/12) vs. control (3/12) | [8] | |
| Goat | 48 hours of pacing-induced AF | 0.2 mg/kg/h | Left Atrial Effective Refractory Period (AERP) | Significant prolongation from baseline | [9] |
| Dog | Isolated, non-remodeled, arterially-perfused left atria | 30 µM | Action Potential Duration (APD50) | Significant prolongation at rapid rates | [7] |
| Isolated, non-remodeled, arterially-perfused left atria | 3-30 µM | Vmax (AP upstroke) | Use-dependent decrease, indicating Na+ channel block | [7] | |
| Pig | Healthy, anesthetized pigs | N/A | Atrial vs. Ventricular Refractoriness | Selectively prolonged atrial refractoriness with no effect on ventricular refractoriness | [10] |
Table 2: Comparative Efficacy of this compound vs. Amiodarone
While direct head-to-head comparisons in animal models are less frequently published than clinical trials, preclinical studies inform the comparative profile. The AVRO clinical trial provides the most direct comparison data.
| Study Type | Population/Model | Intervention | Efficacy Endpoint | Result | Citation(s) |
| Clinical Trial (AVRO) | Human patients with recent-onset AF (3-48h) | This compound vs. Amiodarone | Conversion to sinus rhythm within 90 mins | This compound: 51.7%Amiodarone: 5.2% | [11][12] |
| Clinical Trial (AVRO) | Human patients with recent-onset AF (3-48h) | This compound vs. Amiodarone | Median time to conversion (in responders) | This compound: 11 minutes | [1][11] |
| Observational Study | Human patients with failed electrical cardioversion | This compound vs. Amiodarone | Success of subsequent electrical cardioversion | This compound: 66.7%Amiodarone: 46.7% | [13] |
| Experimental Study | Ischemia-reperfusion dysrhythmia in rats | This compound vs. Amiodarone | Antidysrhythmogenic effects | Both agents showed protective effects against ischemia-reperfusion dysrhythmia | [10][14] |
Experimental Protocols
Reproducibility and interpretation of results hinge on a clear understanding of the experimental methods used. Below are summaries of common protocols for inducing AF and evaluating drug effects in animal models.
Atrial Fibrillation Induction
-
Rapid Atrial Pacing (Tachypacing): This is a widely used method in large animal models like goats, sheep, dogs, and pigs to induce atrial remodeling and sustained AF.[15][16][17]
-
Objective: To mimic the "AF begets AF" phenomenon, where high atrial rates lead to electrical and structural changes that perpetuate the arrhythmia.
-
Typical Protocol: A pacing lead is implanted in the right or left atrium. The atrium is then paced at a high frequency (e.g., 200-400 bpm or using 50 Hz bursts) continuously or intermittently for a period ranging from hours to several weeks.[9][18] This induces changes like AERP shortening, conduction slowing, and fibrosis, making the atria more susceptible to sustained AF.[16][18]
-
-
Programmed Electrical Stimulation: Used to assess AF inducibility.
-
Pharmacological Induction:
-
Objective: To create a transient AF model, often used in smaller animals.
-
Typical Protocol: An infusion of acetylcholine (ACh) combined with calcium chloride (CaCl2) can be used in models like rats to induce AF. ACh shortens the atrial action potential, creating a substrate for re-entry.[16]
-
Electrophysiological Evaluation
The effects of this compound are quantified using standard electrophysiological techniques.
-
Microelectrode Recordings: In in vitro or isolated heart preparations (e.g., isolated canine atria), intracellular microelectrodes are used to record action potentials from individual myocytes.[7] This allows for precise measurement of parameters like Action Potential Duration (APD), maximum upstroke velocity (Vmax), and resting membrane potential.
-
Programmed Stimulation: In in vivo models, catheter electrodes are placed in the atria to measure the effective refractory period (ERP). The ERP is determined by introducing premature stimuli after a train of regular pacing until atrial capture is lost.[7]
-
Surface ECG: In both animal models and clinical studies, the surface electrocardiogram is used to monitor heart rhythm, measure intervals (QT, QRS), and confirm conversion from AF to sinus rhythm.[9]
References
- 1. This compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of this compound in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy [journals.aboutscience.eu]
- 3. This compound (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safety and efficacy of this compound for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rate-Dependent Effects of this compound in the Isolated Non-Remodeled Canine Left Atria Are Primarily Due to Block of the Sodium Channel Comparison with Ranolazine and dl-Sotalol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in an experimental model of pacing-induced heart failure: lack of proarrhythmia despite prolongation of repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study the Effects of this compound on Ischemic-Reperfusion Dysrhythmias in Experimental Animals in Comparison with Amiodarone | Texila Journal [texilajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. A Phase III Superiority Study of this compound vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 13. This compound-facilitated electrical cardioversion: comparison of intravenous this compound and amiodarone for drug-enhanced electrical cardioversion of atrial fibrillation after failed electrical cardioversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advancing Atrial Fibrillation Research: The Role of Animal Models, Emerging Technologies and Translational Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Optimising Large Animal Models of Sustained Atrial Fibrillation: Relevance of the Critical Mass Hypothesis [frontiersin.org]
- 19. ahajournals.org [ahajournals.org]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Vernakalant
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of Vernakalant, a compound utilized in cardiovascular research. Adherence to these protocols is essential to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE and essential engineering controls.
| Protection Type | Specific Requirement | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemical impermeable gloves | Prevents skin contact and absorption.[1][2] |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination.[1] |
| Respiratory Protection | A suitable respirator should be used | Required to prevent inhalation of dust or aerosols, especially when not handled in a ventilated enclosure.[1] |
| Engineering Controls | Use only in a well-ventilated area with appropriate exhaust ventilation | Minimizes the concentration of airborne particles.[1][3] |
| Safety Stations | Accessible safety shower and eye wash station | Ensures immediate decontamination in case of accidental exposure.[1] |
Hazard Summary and Occupational Exposure
This compound is classified with the following hazards:
-
May damage fertility or the unborn child[2]
-
Harmful in contact with skin[1]
-
Causes serious eye irritation[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[1]
Currently, there are no established occupational exposure limit values for this compound.[1] This underscores the importance of strict adherence to the prescribed PPE and handling protocols to minimize any potential for exposure.
Procedural Guidance for Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Work should be conducted in a designated, well-ventilated area.[1][3]
-
Manipulation: Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in the handling area.[1][2]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[2][3]
Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[3]
-
It should be stored locked up to prevent unauthorized access.[1][2]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Containment: Collect all waste material, including empty containers and contaminated PPE, in a suitable, closed, and clearly labeled container.
-
Disposal: Dispose of the waste container and its contents at an approved waste disposal facility.[2] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the general trash unless it has been appropriately treated and is permitted by local regulations.[1]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help.[1][2]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Get medical help if you feel unwell.[1]
In Case of a Spill:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Clean-up: Wearing full PPE, pick up and arrange disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[3]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
